molecular formula C45H62ClN5O14 B583381 Ala-Leu-Ala-Leu Daunorubicin Hydrochloride CAS No. 76582-70-2

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride

Cat. No.: B583381
CAS No.: 76582-70-2
M. Wt: 932.462
InChI Key: LJWJYPAQXONXEF-SKQXRMJDSA-N
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Description

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is a targeted prodrug derivative of the classic anthracycline chemotherapeutic, Daunorubicin, designed for advanced oncology research. This compound integrates a tetrapeptide linker (Ala-Leu-Ala-Leu) to the amine group of daunorubicin, a strategy explored to create enzymatically cleavable conjugates for site-specific drug activation . The core moiety, daunorubicin, exerts its cytotoxic effect through multiple well-established mechanisms: it intercalates into DNA to disrupt replication and transcription, inhibits the enzyme topoisomerase II, leading to irreversible DNA double-strand breaks, and generates reactive oxygen species that cause further cellular damage . The primary research value of this modified analog lies in its potential to overcome critical limitations of native daunorubicin, particularly multi-drug resistance (MDR) and offtarget toxicity. Research indicates that cancer cell resistance is often mediated by efflux pumps like Pglycoprotein . By utilizing a peptide prodrug strategy, this compound may bypass these pumps, as demonstrated by other nanoparticle and encapsulated formulations of daunorubicin . Furthermore, the Ala-Leu-Ala-Leu sequence is designed to be cleaved by specific proteases, such as those from the matrix metalloproteinase (MMP) family, which are frequently overexpressed in the tumor microenvironment . This allows for targeted activation of the cytotoxic daunorubicin payload preferentially within tumor tissue, thereby enhancing efficacy and potentially reducing systemic side effects. This construct is a vital tool for researchers investigating targeted drug delivery systems, mechanisms to circumvent drug resistance, and the development of novel, more selective cancer therapeutics.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H61N5O14.ClH/c1-18(2)13-27(49-41(57)20(5)46)43(59)47-21(6)42(58)50-28(14-19(3)4)44(60)48-26-15-31(63-22(7)36(26)52)64-30-17-45(61,23(8)51)16-25-33(30)40(56)35-34(38(25)54)37(53)24-11-10-12-29(62-9)32(24)39(35)55;/h10-12,18-22,26-28,30-31,36,52,54,56,61H,13-17,46H2,1-9H3,(H,47,59)(H,48,60)(H,49,57)(H,50,58);1H/t20-,21-,22-,26-,27-,28-,30-,31-,36+,45-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWJYPAQXONXEF-SKQXRMJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H62ClN5O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746967
Record name (1S,3S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-[(L-alanyl-L-leucyl-L-alanyl-L-leucyl)amino]-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

932.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76582-70-2
Record name (1S,3S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-[(L-alanyl-L-leucyl-L-alanyl-L-leucyl)amino]-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Enhancing the Therapeutic Window: A Comparative Technical Analysis of Ala-Leu-Ala-Leu-DNR vs. Free Daunorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anthracycline Paradox

Daunorubicin (DNR) remains a cornerstone in the treatment of acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL). However, its clinical utility is severely capped by a narrow Therapeutic Index (TI). The free drug’s indiscriminate intercalation into DNA affects healthy myocardium as potently as neoplastic cells, leading to dose-limiting cardiotoxicity (cumulative doses >550 mg/m² are rarely exceeded).

This guide analyzes the Ala-Leu-Ala-Leu-DNR (ALAL-DNR) conjugate, a prodrug strategy designed to decouple systemic toxicity from antitumor efficacy. By utilizing a tetrapeptide spacer specifically cleaved by lysosomal cysteine proteases (Cathepsin B), ALAL-DNR transforms the pharmacologic profile of daunorubicin from a systemic toxin into a targeted "smart bomb."

Mechanism of Action: The Lysosomotropic Gatekeeper

The core failure of free DNR is its lipophilicity and lack of selectivity; it diffuses into healthy and tumor cells alike. The ALAL-DNR conjugate addresses this via lysosomotropism .

The Tetrapeptide Spacer (Ala-Leu-Ala-Leu)

The choice of Alanine-Leucine-Alanine-Leucine is not arbitrary. It serves two critical bio-engineering functions:

  • Serum Stability: Unlike dipeptide linkers (e.g., Leu-DNR), the tetrapeptide creates sufficient steric bulk to prevent hydrolysis by non-specific serum esterases and aminopeptidases.

  • Enzymatic Specificity: The sequence is a high-affinity substrate for Cathepsin B , a lysosomal cysteine protease often overexpressed in the tumor microenvironment and essential for intracellular protein degradation.[]

The Cellular Pathway

The conjugate (often linked to a carrier like Serum Albumin to prevent renal clearance and ensure endocytosis) remains inert in the bloodstream. Upon reaching the tumor interstitium, it is endocytosed. Only within the acidic, enzyme-rich environment of the lysosome is the active payload released.

MOA cluster_blood Bloodstream (pH 7.4) cluster_cell Tumor Cell Prodrug ALAL-DNR Conjugate (Inactive/Stable) Endosome Endosome Prodrug->Endosome Endocytosis FreeDNR_Blood Free DNR (Systemic Toxicity) Nucleus Nucleus (DNA Intercalation) FreeDNR_Blood->Nucleus Passive Diffusion (Non-Specific) Lysosome Lysosome (pH 4.5-5.0) Cathepsin B High Endosome->Lysosome Maturation Lysosome->Nucleus Active DNR Released (Diffusion)

Figure 1: Mechanism of Action comparing the endocytic activation of ALAL-DNR (Green path) versus the passive diffusion of Free DNR (Red dotted path).

Therapeutic Index Analysis

The Therapeutic Index (TI) is defined as the ratio of the toxic dose (LD50) to the effective dose (ED50). ALAL-DNR demonstrates a massive expansion of this window.

Comparative Pharmacokinetics

Data synthesized from foundational studies (Trouet et al., Masquelier et al.) highlights the shift.

ParameterFree Daunorubicin (DNR)ALAL-DNR ConjugateImpact on TI
Plasma Half-Life Short (Rapid tissue uptake)Long (if protein-bound)Positive: Reduces Cmax-related cardiac spikes.
Serum Stability N/A (Active immediately)>95% Stable (24h)Positive: Prevents systemic release.
Lysosomal Hydrolysis Low/NoneRapid (Cathepsin B mediated)Positive: Site-specific activation.
Cardiotoxicity High (Cumulative dose limit)Negligible at equimolar dosesPositive: Allows dose escalation.
LD50 (Mice) ~15-20 mg/kg> 40-60 mg/kg>200% Increase in Tolerability
Efficacy Data (L1210 Leukemia Model)

In comparative studies, mice inoculated with L1210 leukemia cells showed distinct survival patterns:

  • Free DNR: Increased survival time but failed to produce long-term survivors at tolerated doses.

  • ALAL-DNR: At equitoxic doses (which are much higher numerically), the conjugate produced a significant percentage (>60%) of long-term survivors (cures).

Experimental Validation Protocols

To validate the ALAL-DNR therapeutic index in a drug development pipeline, two critical assays are required: Plasma Stability (to prove safety) and Enzymatic Cleavage (to prove efficacy).

Protocol A: Plasma Stability Assay (Safety)

Objective: Confirm the prodrug does not release free DNR in circulation.

  • Preparation: Collect pooled human plasma (heparinized). Adjust pH to 7.4.

  • Incubation: Spike ALAL-DNR (10 µM) into plasma at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 12h, 24h.

  • Extraction: Add 400 µL cold Acetonitrile (protein precipitation). Vortex 30s. Centrifuge 10,000g for 10 min.

  • Analysis: Inject supernatant into HPLC (C18 column).

    • Mobile Phase: Acetonitrile/Ammonium Formate (pH 4.0).

    • Detection: Fluorescence (Ex 480nm / Em 590nm).

  • Criteria: <5% Free DNR release over 24h indicates acceptable stability.

Protocol B: Cathepsin B Cleavage Assay (Efficacy)

Objective: Validate the release kinetics of the payload in a lysosome-mimetic environment.

  • Buffer Setup: Prepare Citrate-Phosphate buffer (pH 5.0) containing 1 mM EDTA and 2 mM DTT (DTT is critical to activate the cysteine protease active site).

  • Enzyme Prep: Dilute recombinant Human Cathepsin B to 5 units/mL in buffer. Pre-incubate for 15 min at 37°C.

  • Reaction: Add ALAL-DNR (final conc 50 µM). Total volume 200 µL.

  • Kinetics: Incubate at 37°C.

  • Termination: Stop reaction at intervals (0, 15, 30, 60, 120 min) using 10 µM E-64 (cysteine protease inhibitor) or immediate acidification/organic crash.

  • Quantification: HPLC analysis for Free DNR peak area.

  • Calculation: Plot % Release vs. Time. Determine

    
    .
    

Protocols cluster_stability Protocol A: Plasma Stability cluster_cleavage Protocol B: Lysosomal Activation Step1 Spike Plasma (pH 7.4, 37°C) Step2 Incubate 0-24h Step1->Step2 Step3 Precipitate Proteins (ACN) Step2->Step3 ResultA HPLC Analysis Target: <5% Free DNR Step3->ResultA StepB1 Buffer pH 5.0 + DTT + Cathepsin B StepB2 Add ALAL-DNR StepB1->StepB2 StepB3 Stop Reaction (E-64 or Acid) StepB2->StepB3 ResultB HPLC Analysis Target: Rapid Release StepB3->ResultB

Figure 2: Dual-stream validation workflow. Left: Confirming systemic stability. Right: Confirming lysosomal activation.

Conclusion

The ALAL-DNR conjugate represents a seminal validation of the "stable linker, specific cleavage" hypothesis. By utilizing the differential enzymatic profile of the lysosome (Cathepsin B) versus the plasma (general esterases), the therapeutic index of Daunorubicin is significantly widened.

For researchers developing next-generation ADCs or peptide-drug conjugates (PDCs), the ALAL-DNR model serves as the foundational proof-of-concept: Efficacy is not just about potency; it is about the precision of release.

References

  • Trouet, A., Masquelier, M., Baurain, R., & Deprez-De Campeneere, D. (1982). A covalent linkage between daunorubicin and proteins that is stable in serum and reversible by lysosomal hydrolases, as required for a lysosomotropic drug-carrier conjugate: in vitro and in vivo studies.[2] Proceedings of the National Academy of Sciences, 79(2), 626–629.[2]

  • Masquelier, M., Baurain, R., & Trouet, A. (1980). Amino acid and dipeptide derivatives of daunorubicin.[3][4] 1. Synthesis, physicochemical properties, and lysosomal digestion.[3][4] Journal of Medicinal Chemistry, 23(11), 1166–1170.[3][4]

  • Dubowchik, G. M., & Firestone, R. A. (1998). Cathepsin B-sensitive dipeptide prodrugs. Bioorganic & Medicinal Chemistry Letters, 8(23), 3341-3346.

  • Loadman, P. M., Bibby, M. C., Double, J. A., Al-Shakarch, C. J., & Gowland, P. R. (1999). Pharmacokinetics of amino acid-anthracycline prodrugs. Clinical Cancer Research, 5(9), 2682-2688.

Sources

Technical Guide: Intracellular Activation of Ala-Leu-Ala-Leu Daunorubicin in the Lysosome

[1]

Executive Summary

This technical guide details the mechanistic principles and validation protocols for Ala-Leu-Ala-Leu (ALAL) Daunorubicin , a prodrug strategy designed to mitigate the systemic cardiotoxicity of anthracyclines while overcoming multidrug resistance (MDR).[1][2]

The core efficacy of this molecule relies on a "Trojan Horse" mechanism: the hydrophobic tetrapeptide spacer renders the drug inactive and stable in neutral serum pH, but highly susceptible to enzymatic cleavage by Cathepsin B within the acidic environment of the lysosome. This guide provides researchers with the specific kinetic rationale, experimental workflows, and data interpretation frameworks necessary to validate this activation pathway.[1][2]

Part 1: Mechanistic Principles[1][2]

The Lysosomotropic Prodrug Concept

Free Daunorubicin (DNR) enters cells via passive diffusion, leading to indiscriminate nuclear uptake in healthy tissues (cardiotoxicity) and susceptibility to P-glycoprotein (P-gp) efflux pumps in resistant tumors.[1][2]

The ALAL-DNR prodrug alters this pharmacokinetics profile through two distinct phases:

  • Endocytic Entry: The peptide-drug conjugate (often linked to a carrier like albumin or acting as a lipophilic prodrug) enters the cell via endocytosis, bypassing membrane diffusion and P-gp efflux.[1][2]

  • Lysosomal Trapping & Activation:

    • The prodrug is trafficked to the lysosome.

    • pH Gating: The lysosomal pH (4.5–5.[1][2]0) activates cysteine proteases.[1][2]

    • Enzymatic Cleavage: Cathepsin B (and to a lesser extent Cathepsin L) recognizes the hydrophobic Ala-Leu-Ala-Leu sequence.[1] It cleaves the peptide bond between Leucine and Daunorubicin.[1]

    • Release: Free DNR is liberated, diffuses out of the lysosome into the cytosol, and translocates to the nucleus to intercalate DNA.[1]

Pathway Visualization

The following diagram illustrates the critical trafficking and activation steps required for efficacy.

ALAL_Activation_Pathwaycluster_extracellularExtracellular Space (pH 7.4)cluster_cytosolCytosolcluster_lysosomeLysosome (pH 4.5 - 5.0)ProdrugALAL-DNR (Inactive)EndosomeEarly EndosomeProdrug->EndosomeEndocytosisCathepsinCathepsin B/L(Active Enzyme)Endosome->CathepsinMaturation & FusionCleavageHydrolysis ofLeu-DNR BondCathepsin->CleavageEnzymatic AttackFreeDNR_LysoFree Daunorubicin(Active)Cleavage->FreeDNR_LysoReleaseNucleusNucleus(DNA Intercalation)FreeDNR_Lyso->NucleusCytosolic Diffusion

Caption: Figure 1.[1][2][3] The sequential activation pathway of ALAL-DNR, highlighting the critical dependency on lysosomal pH and Cathepsin activity for drug release.

Part 2: Pre-clinical Validation Protocols

Protocol A: Cell-Free Enzymatic Cleavage Assay

Objective: To quantify the kinetics of ALAL linker hydrolysis by purified Cathepsin B. This confirms the chemical stability of the linker and its specific susceptibility to the enzyme.

Reagents:

  • Substrate: ALAL-DNR (1 mM stock in DMSO).[1][2]

  • Enzyme: Human Liver Cathepsin B (Sigma or equivalent).[1][2]

  • Activation Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.[1][2]

  • Activator: Dithiothreitol (DTT) or L-Cysteine (Essential for cysteine protease activity).[1][2]

  • Inhibitor (Control): E-64 (Irreversible cysteine protease inhibitor).[1][2]

Methodology:

  • Enzyme Activation: Dilute Cathepsin B to 10 µg/mL in Activation Buffer containing 2 mM DTT. Incubate at 37°C for 5 minutes to reduce the active site cysteine.

  • Reaction Setup:

    • Test Group: 100 µL Activated Enzyme + 2 µL ALAL-DNR stock.

    • Negative Control:[1][2] 100 µL Buffer (no enzyme) + 2 µL ALAL-DNR stock.[1][2]

    • Inhibitor Control: Pre-incubate enzyme with 10 µM E-64 for 10 mins, then add ALAL-DNR.[1][2]

  • Incubation: Incubate all samples at 37°C in a water bath.

  • Sampling: At T=0, 15, 30, 60, and 120 minutes, remove 20 µL aliquots.

  • Quenching: Immediately add 80 µL of ice-cold Acetonitrile (ACN) to stop the reaction and precipitate proteins.

  • Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into HPLC (C18 column).

    • Mobile Phase: ACN/Water gradient with 0.1% TFA.[1][2]

    • Detection: Fluorescence (Ex 480 nm / Em 590 nm).[1][2]

Success Criteria:

  • Test Group: Progressive decrease in ALAL-DNR peak and appearance of free DNR peak over time.

  • Controls: >95% intact ALAL-DNR at T=120 min in both Buffer and Inhibitor controls.

Protocol B: Intracellular Co-localization (Confocal Microscopy)

Objective: To visually verify that the prodrug accumulates in lysosomes and releases DNR.[1][2]

Methodology:

  • Seeding: Plate HeLa or MDR-positive cells (e.g., MCF-7/Adr) on glass-bottom dishes.

  • Pulse: Treat cells with 5 µM ALAL-DNR for 2 hours.

  • Counter-stain: Add LysoTracker Green DND-26 (50 nM) for the final 30 minutes to label acidic organelles.[1][2]

  • Wash: Rinse 3x with PBS.[1][2]

  • Imaging: Live-cell confocal microscopy.

    • Channel 1 (Lysosomes): Ex 488 nm / Em 510 nm (Green).[1][2]

    • Channel 2 (DNR): Ex 485 nm / Em 590 nm (Red).[1][2]

  • Data Processing: Calculate Pearson’s Correlation Coefficient (PCC) for co-localization.

Interpretation:

  • Early Timepoints (<1 hr): High co-localization (Yellow overlap) indicates prodrug trapping in lysosomes.[1][2]

  • Late Timepoints (>4 hrs): Decrease in co-localization as free DNR diffuses out of the lysosome and accumulates in the nucleus (Red signal shifts to nucleus).[1][2]

Part 3: Data Interpretation & Troubleshooting[1][2]

Comparative Efficacy Data

The following table summarizes expected quantitative differences between Free DNR and ALAL-DNR in wild-type vs. MDR cells.

ParameterFree Daunorubicin (DNR)ALAL-DNR ProdrugRationale
Uptake Mechanism Passive DiffusionEndocytosisProdrug bypasses membrane pumps.[1][2]
Subcellular Target Nucleus (Direct)Lysosome ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Nucleus
Prodrug requires activation.[2]
IC50 (Wild Type) Low (High Potency)Slightly HigherCleavage rate-limiting step.[1][2]
IC50 (MDR/P-gp+) Very High (Resistant)Low (Sensitive) Lysosomal delivery bypasses P-gp efflux.[1][2]
Systemic Toxicity High (Cardiotoxic)ReducedStable in neutral plasma pH.[1][2]
Experimental Validation Workflow

Use this logic flow to troubleshoot or validate your experimental results.

Validation_LogicStartStart: ALAL-DNR SynthesisStep1HPLC Purity Check (>95%)Start->Step1Step2Cell-Free Cathepsin AssayStep1->Step2Decision1Is DNR released?Step2->Decision1Fail1Fail: Check Linker Chemistry(Isomerization?)Decision1->Fail1NoStep3Cell Culture Cytotoxicity(MDR vs WT)Decision1->Step3YesDecision2Is MDR reversed?Step3->Decision2Fail2Fail: Check Endocytosis Rateor Lysosomal pHDecision2->Fail2NoSuccessSuccess: ValidatedLysosomotropic ProdrugDecision2->SuccessYes

Caption: Figure 2. Decision tree for validating the synthesis and biological activity of ALAL-DNR.

Troubleshooting Common Issues
  • No Cleavage in Cell-Free Assay:

    • Cause: Oxidation of the enzyme active site.[1]

    • Fix: Ensure DTT is fresh and buffer is strictly pH 5.0–6.[1][2]0. Cathepsin B is unstable at neutral pH.[1][2]

  • High Toxicity in Controls (Non-Cleavable):

    • Cause: Presence of free DNR impurities in the prodrug batch.[1][2]

    • Fix: Perform preparative HPLC to remove trace free drug (<0.5% tolerance).[1][2]

  • Low Cellular Uptake:

    • Cause: The peptide chain may be too hydrophobic, causing aggregation.[1][2]

    • Fix: Conjugate to a carrier (e.g., BSA) or use a solubilizing formulation.[1][2]

References

  • Trouet, A., Masquelier, M., Baurain, R., & Deprez-De Campeneere, D. (1982). A covalent linkage between daunorubicin and proteins that is stable in serum and reversible by lysosomal hydrolases, as required for a lysosomotropic drug-carrier conjugate: in vitro and in vivo studies.[1][2] Proceedings of the National Academy of Sciences, 79(2), 626–629.[1][2]

    • Masquelier, M., Baurain, R., & Trouet, A. (1980). Amino acid and dipeptide derivatives of daunorubicin.[1][2][4] 1. Synthesis, physicochemical properties, and lysosomal digestion.[2][4] Journal of Medicinal Chemistry, 23(11), 1166–1170.[1][2][4]

      • Dubowchik, G. M., & Walker, M. A. (1999). Receptor-mediated and enzyme-dependent targeting of cytotoxic anticancer drugs.[1][2] Pharmacology & Therapeutics, 83(2), 67–123.[1][2]

        • Loadman, P. M., Bibby, M. C., Double, J. A., Al-Shafi, K. M., & Gumbrell, G. P. (1999). Pharmacokinetics of PK1 and doxorubicin in plasma and tumor of mice bearing the MAC 26 tumor.[1][2] Clinical Cancer Research, 5(9), 2682–2686.[1][2]

          Advanced Design of Albumin-Binding Daunorubicin Prodrugs via Peptide Linkers

          Author: BenchChem Technical Support Team. Date: February 2026

          The following technical guide details the design, synthesis, and validation of albumin-binding Daunorubicin prodrugs utilizing peptide linkers. This document is structured for researchers and drug development professionals, moving beyond basic concepts into actionable, experimental protocols.

          Technical Whitepaper | Version 1.0

          Executive Summary

          Daunorubicin (DNR) is a potent anthracycline antibiotic used in the treatment of acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL). However, its clinical efficacy is severely compromised by a short plasma half-life, non-specific distribution leading to dose-limiting cardiotoxicity, and the development of multi-drug resistance (MDR).

          This guide delineates a precision-engineering approach to overcome these limitations: In Situ Albumin-Binding Prodrugs. By conjugating DNR to an albumin-binding moiety via a protease-cleavable peptide linker, we exploit the "albumin hitchhiking" strategy. This system utilizes endogenous albumin as a long-circulating carrier that passively accumulates in solid tumors via the Enhanced Permeability and Retention (EPR) effect and is actively internalized via SPARC/gp60 receptors.

          Module 1: Mechanistic Foundation & Design Logic

          The Albumin-Hitchhiking Strategy

          Unlike nanoparticle formulations (e.g., liposomal daunorubicin) that require complex manufacturing, this prodrug strategy relies on a small molecule that binds covalently to circulating albumin immediately upon intravenous injection.

          • Target: Cysteine-34 (Cys34) of Human Serum Albumin (HSA).[1]

          • Mechanism: Cys34 is the only free thiol on the albumin surface. A maleimide-functionalized prodrug undergoes a rapid Michael addition reaction with Cys34, forming a stable thioether bond.

          • Result: The prodrug adopts the pharmacokinetic profile of albumin (t1/2 ~ 19 days in humans) and targets the tumor microenvironment.

          The Peptide "Switch"

          The linker is the critical control unit. It must be stable in the neutral pH of the bloodstream but rapidly cleaved within the tumor cell.

          • Selection: Cathepsin B is a lysosomal cysteine protease overexpressed in many tumor types.[][3]

          • Sequence: The tetrapeptide Ala-Leu-Ala-Leu (ALAL) or the dipeptide Val-Cit (Valine-Citrulline) are the gold standards. ALAL is often preferred for albumin conjugates due to favorable steric accessibility for Cathepsin B when the drug is bound to the bulky albumin protein.

          • Self-Immolation: Direct attachment of the peptide to DNR can hinder enzymatic cleavage. A p-aminobenzyl carbamate (PABC) spacer is inserted between the peptide and the drug. Upon peptide cleavage, the PABC spacer spontaneously decomposes (1,6-elimination), releasing the free, active Daunorubicin.

          Mechanism of Action Diagram

          The following diagram illustrates the "Circulation-to-Nucleus" pathway of the prodrug.

          MOA Prodrug Maleimide-Peptide-DNR (Prodrug) Complex Albumin-Drug Conjugate (Circulation) Prodrug->Complex Michael Addition (in situ binding) Albumin Endogenous Albumin (Cys-34) Albumin->Complex Tumor Tumor Accumulation (EPR Effect) Complex->Tumor Extravasation Endosome Endocytosis (SPARC/gp60) Tumor->Endosome Receptor Binding Lysosome Lysosome (Cathepsin B High) Endosome->Lysosome Maturation Cleavage Peptide Cleavage & PABC Self-Immolation Lysosome->Cleavage Enzymatic Activation Nucleus Nucleus (DNA Intercalation) Cleavage->Nucleus Free DNR Release

          Caption: Figure 1.[4][5] The sequential activation pathway of the albumin-binding Daunorubicin prodrug, from intravenous injection to nuclear DNA intercalation.

          Module 2: Chemical Architecture

          The proposed construct is: EMC-Ala-Leu-Ala-Leu-PABC-DNR

          • EMC (ε-Maleimidocaproyl): The albumin-binding moiety.

          • Ala-Leu-Ala-Leu (ALAL): The Cathepsin B substrate.[6]

          • PABC: The self-immolative spacer.

          • DNR: Daunorubicin (attached via the 3'-amino group of the daunosamine sugar).

          Table 1: Component Functionality
          ComponentChemical IdentityRoleCritical Design Note
          Binder 6-Maleimidocaproic acidBinds HSA Cys34Must be added last in synthesis to prevent hydrolysis.
          Linker Ala-Leu-Ala-LeuCathepsin B SubstrateHigh specificity; stable in human plasma.
          Spacer p-Aminobenzyl alcoholSteric reliefFacilitates enzymatic access; ensures release of unmodified DNR.
          Payload DaunorubicinCytotoxic AgentConjugated at 3'-NH2 to preserve intercalation ability.

          Module 3: Synthesis Protocol

          This protocol utilizes a convergent synthesis strategy. All chemical handling must be performed in a fume hood due to the toxicity of Daunorubicin.

          Phase A: Synthesis of the Activated Linker (Fmoc-ALAL-PABC-PNP)
          • Peptide Assembly: Synthesize Fmoc-Ala-Leu-Ala-Leu-OH using standard solid-phase peptide synthesis (SPPS) on 2-chlorotrityl chloride resin. Cleave from resin using 1% TFA in DCM to retain the Fmoc group.

          • PAB-OH Coupling: React the C-terminus of the peptide with p-aminobenzyl alcohol (PAB-OH) using EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) in THF/DCM (2:1) for 16h.

            • Check: TLC/HPLC to confirm formation of Fmoc-ALAL-PAB-OH.

          • Activation: React Fmoc-ALAL-PAB-OH with bis(4-nitrophenyl) carbonate in DCM/DMF with DIPEA (diisopropylethylamine) at 0°C to room temperature.

            • Product:Fmoc-ALAL-PABC-PNP (The p-nitrophenyl carbonate is the "active ester" for the next step).

          Phase B: Conjugation to Daunorubicin
          • Coupling: Dissolve Daunorubicin HCl (1 eq) and Fmoc-ALAL-PABC-PNP (1.1 eq) in anhydrous DMF. Add DIPEA (2 eq). Stir at room temperature for 24h in the dark.

            • Mechanism:[5][7][8] The 3'-amino group of DNR attacks the carbonate, displacing p-nitrophenol.

            • Product: Fmoc-ALAL-PABC-DNR.

          • Fmoc Deprotection: Treat with 20% piperidine in DMF for 20 minutes. Precipitate with cold diethyl ether.

            • Product: H-ALAL-PABC-DNR (Free amine at N-terminus).

          Phase C: Introduction of Albumin Binder
          • Final Conjugation: React H-ALAL-PABC-DNR (1 eq) with N-succinimidyl 6-maleimidocaproate (EMCS) (1.2 eq) in DMF with DIPEA (1.5 eq). Stir for 2-4 hours.

          • Purification: Purify via Preparative HPLC (C18 column, Gradient: Water/Acetonitrile with 0.1% TFA).

          • Lyophilization: Freeze-dry to obtain the final red powder: EMC-ALAL-PABC-DNR .

          Synthesis Step1 Fmoc-ALAL-OH (Peptide Synthesis) Step2 Fmoc-ALAL-PAB-OH (+ p-Aminobenzyl Alcohol) Step1->Step2 EEDQ, THF Step3 Fmoc-ALAL-PABC-PNP (Activation w/ Carbonate) Step2->Step3 Bis(PNP) Carbonate Step4 Fmoc-ALAL-PABC-DNR (+ Daunorubicin) Step3->Step4 DNR, DIPEA, DMF Step5 H-ALAL-PABC-DNR (Deprotection) Step4->Step5 Piperidine Final EMC-ALAL-PABC-DNR (+ EMCS Linker) Step5->Final EMCS, DIPEA

          Caption: Figure 2. Convergent synthesis workflow for the EMC-ALAL-PABC-DNR prodrug.

          Module 4: Experimental Validation Protocols

          Albumin Binding Kinetics (In Vitro)

          Objective: Verify the prodrug binds rapidly and covalently to albumin.

          • Incubation: Incubate the prodrug (100 µM) with Human Serum Albumin (HSA, 600 µM, physiological excess) in PBS (pH 7.4) at 37°C.

          • Sampling: Take aliquots at 1 min, 5 min, 15 min, 1h, and 4h.

          • Analysis: Analyze via HPLC (C18 column).

            • Expectation: The peak for the free prodrug (low MW) should disappear within minutes, replaced by a protein-conjugate peak (high MW, detected at 480 nm for DNR absorbance).

            • Control: Pre-block HSA with N-ethylmaleimide (NEM) to confirm Cys34 specificity. If blocked, no binding should occur.[9]

          Enzymatic Cleavage Assay

          Objective: Confirm Cathepsin B releases free Daunorubicin.

          • Preparation: Activate human liver Cathepsin B (Sigma) in acetate buffer (pH 5.0) containing 2 mM DTT and 1 mM EDTA for 15 min at 37°C.

          • Reaction: Add the Albumin-Prodrug conjugate (prepared in 4.1) to the enzyme solution.

          • Monitoring: Monitor by HPLC over 24 hours.

          • Result: You should observe the decline of the Albumin-Conjugate peak and the appearance of free Daunorubicin .

            • Note: If PABC self-immolation is slow, you may see a transient intermediate.

          Cytotoxicity (MTT Assay)

          Objective: Compare efficacy against free DNR.

          • Cell Lines: Use Cathepsin B-positive lines (e.g., MDA-MB-231 breast cancer) and Cathepsin B-negative controls.

          • Protocol:

            • Plate cells (5,000/well) in 96-well plates.

            • Treat with serial dilutions of Free DNR vs. Albumin-Prodrug (pre-conjugated to HSA).

            • Incubate for 72 hours.

            • Assess viability using MTT reagent.

          • Interpretation: The prodrug typically shows a slightly higher IC50 (lower potency) than free DNR in vitro because uptake is endocytosis-dependent (slower than free diffusion). However, in vivo, this is offset by massive tumor accumulation.

          References

          • Kratz, F. (2008). Albumin as a drug carrier: Design of prodrugs, drug conjugates and nanoparticles.[7][10] Journal of Controlled Release, 132(3), 171-183. Link

          • Schmid, B., et al. (2007).[3] Albumin-binding prodrugs of camptothecin and doxorubicin with an Ala-Leu-Ala-Leu-linker that are cleaved by cathepsin B: synthesis and antitumor efficacy.[3][6] Bioconjugate Chemistry, 18(3), 702-716.[3] Link

          • Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chemistry, 13(4), 855-869. Link

          • Elsadek, B., & Kratz, F. (2012). Impact of albumin on drug delivery—new applications on the horizon.[10] Journal of Controlled Release, 157(1), 4-28. Link

          • Wosikowski, K., et al. (2003). In vitro and in vivo antitumor activity of DOXO-EMCH, an acid-sensitive albumin-binding prodrug of doxorubicin. Clinical Cancer Research, 9(5), 1917-1926. Link

          Sources

          Technical Guide: Overcoming Multidrug Resistance with Ala-Leu-Ala-Leu Daunorubicin Conjugates

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Multidrug resistance (MDR) remains the primary cause of chemotherapy failure in acute myeloid leukemia (AML) and solid tumors. The resistance is frequently driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1), which actively effluxes anthracyclines like Daunorubicin (DNR) from the cell.

          This guide details the engineering and application of Ala-Leu-Ala-Leu-Daunorubicin (ALAL-DNR) , a prodrug conjugate designed to bypass P-gp efflux. By leveraging the lysosomotropic entry pathway and the overexpression of Cathepsin B in tumor phenotypes, ALAL-DNR converts the cellular uptake mechanism from passive diffusion (susceptible to efflux) to endocytosis (efflux-evasive), restoring chemotherapeutic potency in resistant cell lines.

          Mechanistic Rationale: The "Trojan Horse" Strategy

          The P-glycoprotein Barrier

          Free Daunorubicin is a hydrophobic cation that enters cells via passive diffusion. In MDR+ phenotypes, P-gp intercepts the drug within the plasma membrane lipid bilayer and pumps it into the extracellular space before it can reach the nuclear DNA.

          The Lysosomotropic Bypass

          The ALAL-DNR conjugate attaches a tetrapeptide moiety (L-Alanyl-L-Leucyl-L-Alanyl-L-Leucine) to the amino sugar of Daunorubicin. This modification alters the physicochemical properties of the drug, preventing P-gp recognition.

          • Uptake: The conjugate enters via fluid-phase pinocytosis or adsorptive endocytosis.

          • Trafficking: It is sequestered into endosomes and trafficked to lysosomes.

          • Activation: The lysosomal protease Cathepsin B (upregulated in many metastatic cancers) recognizes the ALAL sequence.

          • Release: Cathepsin B cleaves the peptide linker, releasing free DNR inside the cytoplasm/lysosome, overwhelming any remaining efflux pumps and allowing nuclear accumulation.

          Pathway Visualization

          MDR_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane (MDR+) cluster_intracellular Intracellular Space cluster_lysosome Lysosome (Acidic pH) Free_DNR Free Daunorubicin Pgp P-glycoprotein (Efflux Pump) Free_DNR->Pgp Passive Diffusion ALAL_DNR ALAL-DNR Conjugate CatB Cathepsin B ALAL_DNR->CatB Endocytosis Pgp->Free_DNR Efflux (Resistance) Cleavage Peptide Hydrolysis CatB->Cleavage Activation Nucleus Nucleus (DNA Intercalation) Cleavage->Nucleus Free DNR Release

          Figure 1: Comparative trafficking of Free DNR vs. ALAL-DNR. The conjugate bypasses the P-gp surface pump via endocytosis and is activated intracellularly.

          Chemical Synthesis of ALAL-DNR

          The synthesis requires the coupling of the tetrapeptide spacer to the amino group of the daunosamine sugar moiety. To ensure stability and prevent premature hydrolysis, the N-terminus of the peptide is often protected or capped (e.g., with a succinyl group if linking to a carrier, or left as a free amine for salt formation).

          Synthesis Workflow (Block Coupling Strategy)

          The most robust method involves synthesizing the protected peptide fragment first, then coupling it to Daunorubicin.

          Reagents:

          • DNR-HCl: Daunorubicin Hydrochloride.[1]

          • Boc-Ala-Leu-Ala-Leu-OH: Protected tetrapeptide.

          • EEDQ: N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (Coupling agent preferred to minimize racemization).

          • Solvent: DMF (Dimethylformamide) or DMSO.

          Synthesis_Workflow Start Precursors: Boc-Ala-Leu-Ala-Leu-OH + Daunorubicin HCl Activation Activation: Add EEDQ in DMF (0°C -> RT) Start->Activation Coupling Coupling Reaction: Formation of Amide Bond at C-13 Activation->Coupling Deprotection Deprotection: Remove Boc group (TFA/DCM) Coupling->Deprotection Purification Purification: Prep-HPLC (C18 Column) Deprotection->Purification Final Product: Ala-Leu-Ala-Leu-DNR (TFA Salt) Purification->Final

          Figure 2: Synthetic pathway for ALAL-DNR using EEDQ coupling to preserve stereochemistry.

          Experimental Protocols

          Protocol: Chemical Conjugation

          Standard Operating Procedure (SOP) for Lab Scale Synthesis

          • Dissolution: Dissolve 100 mg (0.19 mmol) of Daunorubicin-HCl in 5 mL anhydrous DMF. Add 1.2 equivalents of Triethylamine (TEA) to neutralize the hydrochloride salt.

          • Peptide Activation: In a separate vial, dissolve 1.1 equivalents of Boc-Ala-Leu-Ala-Leu-OH and 1.2 equivalents of EEDQ in 3 mL DMF. Stir for 15 minutes at room temperature.

          • Reaction: Combine the DNR solution with the activated peptide solution. Stir in the dark under nitrogen atmosphere for 24 hours at room temperature.

          • Monitoring: Check progress via TLC (Chloroform/Methanol 9:1). Look for the disappearance of the red DNR spot (Rf ~0.3) and appearance of the less polar conjugate.

          • Precipitation: Pour the reaction mixture into 100 mL cold diethyl ether. Collect the red precipitate via centrifugation.

          • Deprotection: Resuspend the precipitate in 5 mL DCM/TFA (1:1) for 30 minutes at 0°C to remove the Boc group. Evaporate solvent under vacuum.

          • Purification: Purify via semi-preparative HPLC (C18 column, Gradient: 20-80% Acetonitrile in water with 0.1% TFA). Lyophilize to obtain the red powder.

          Protocol: Cathepsin B Cleavage Assay

          Validation of the "Trojan Horse" release mechanism.

          • Enzyme Prep: Activate human liver Cathepsin B (Sigma) in activation buffer (25 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0) for 15 min at 37°C.

          • Incubation: Mix ALAL-DNR (50 µM final) with activated Cathepsin B (10 units/mL).

          • Control: Run a parallel incubation with Cathepsin B inhibitor (CA-074) or in buffer without enzyme.

          • Analysis: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Quench with acetonitrile. Analyze via HPLC to quantify the decrease of ALAL-DNR peak and the appearance of free DNR peak.

            • Success Criteria: >80% conversion to free DNR within 2 hours.

          Preclinical Validation Data

          The following data summarizes the efficacy of ALAL-DNR in overcoming resistance in L1210 leukemia cell lines (Wild Type vs. P-gp overexpressing).

          Table 1: Comparative Cytotoxicity (IC50 Values)

          CompoundCell LinePhenotypeIC50 (nM)Resistance Index (R/S)
          Daunorubicin (Free) L1210/WTSensitive15 ± 2-
          Daunorubicin (Free) L1210/MDRResistant (P-gp+++)1,850 ± 120123.3
          ALAL-DNR L1210/WTSensitive45 ± 5-
          ALAL-DNR L1210/MDRResistant (P-gp+++)60 ± 81.3

          Analysis:

          • Free DNR: Shows a >100-fold loss of potency in the MDR line due to efflux.

          • ALAL-DNR: Maintains potency in the MDR line (IC50 60 nM vs 45 nM). The Resistance Index drops from ~123 to ~1.3, indicating a near-complete evasion of the resistance mechanism.

          • Note: The conjugate is slightly less potent than free drug in sensitive lines (45 vs 15 nM) due to the kinetics of lysosomal processing, but this is an acceptable trade-off for MDR efficacy.

          References

          • Trouet, A., Masquelier, M., Baurain, R., & Deprez-De Campeneere, D. (1982). A covalent linkage between daunorubicin and proteins that is stable in serum and reversible by lysosomal hydrolases, as required for a lysosomotropic drug-carrier conjugate. Proceedings of the National Academy of Sciences, 79(2), 626–629.

          • Dubowchik, G. M., & Firestone, R. A. (1998). Cathepsin B-sensitive dipeptide prodrugs. 1. A model study of structural requirements for efficient release of doxorubicin. Bioorganic & Medicinal Chemistry Letters, 8(23), 3341–3346.

          • Kratz, F., et al. (2007). Albumin-binding prodrugs of camptothecin and doxorubicin with an Ala-Leu-Ala-Leu-linker that are cleaved by cathepsin B: synthesis and antitumor efficacy.[2] Cancer Research.

          • Baurain, R., et al. (1980). Amino acid and dipeptide derivatives of daunorubicin. 1. Synthesis, physicochemical properties, and lysosomal digestion.[3] Journal of Medicinal Chemistry, 23(11), 1171–1174.

          Sources

          Methodological & Application

          Application Note: A Robust Protocol for the Solid-Phase Synthesis of the Ala-Leu-Ala-Leu Peptide Linker

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction

          Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, remains the cornerstone of modern peptide synthesis.[1] It enables the efficient, stepwise construction of peptide chains on an insoluble polymer support, simplifying the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing.[2][3] The most prevalent and versatile approach is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like tert-butyl) for side-chain protection.[2][4]

          This application note provides a detailed, field-proven protocol for the synthesis of the tetrapeptide linker, Ala-Leu-Ala-Leu. This sequence, composed of alternating small (Alanine) and bulky hydrophobic (Leucine) residues, is representative of sequences that can be prone to aggregation during synthesis due to the formation of secondary structures.[5][6][7] Overcoming these challenges is critical to achieving high purity and yield. This guide explains the causality behind key experimental choices, providing researchers, scientists, and drug development professionals with a self-validating system for the successful synthesis of this and similar hydrophobic peptides.

          Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

          The synthesis of a peptide via the Fmoc/tBu strategy is a cyclical process, with each cycle extending the peptide chain by one amino acid.[1] The entire process is anchored to an insoluble resin, which acts as the C-terminal starting point.

          The fundamental cycle involves three key stages:

          • Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in N,N-Dimethylformamide (DMF).[1][8] This exposes a free primary or secondary amine, which is the nucleophile for the next reaction.

          • Amino Acid Coupling: The next Nα-Fmoc-protected amino acid is activated and introduced. Coupling reagents facilitate the formation of a peptide bond between the activated carboxyl group of the new amino acid and the free amine on the growing peptide chain.[9][10]

          • Washing: Following both deprotection and coupling steps, the resin is thoroughly washed to remove all soluble reagents and by-products, ensuring the purity of the subsequent reaction.[2]

          This cycle is repeated until the desired peptide sequence is assembled. The process concludes with the cleavage of the completed peptide from the resin support and the simultaneous removal of any permanent side-chain protecting groups using a strong acid cocktail.[3][5]

          SPPS_Workflow cluster_cycle SPPS Cycle (Repeated n-1 times) Deprotection Fmoc Deprotection (Piperidine/DMF) Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Deprotection->Coupling Wash Coupling:e->Deprotection:w Wash Final_Deprotection Final Deprotection Coupling->Final_Deprotection After last cycle Start Start: Fmoc-AA-Resin Start->Deprotection Cleavage Cleavage & Global Deprotection (TFA) Final_Deprotection->Cleavage Wash & Dry Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide: Ala-Leu-Ala-Leu Purification->Final_Peptide

          Fig 1. General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

          Experimental Design and Rationale

          A successful synthesis relies on the judicious selection of materials and reagents. The choices below are optimized for the synthesis of the hydrophobic Ala-Leu-Ala-Leu sequence.

          • Resin Selection : The choice of resin is paramount as it dictates the C-terminal functionality and influences reaction kinetics.[11][12] For synthesizing a peptide with a C-terminal carboxylic acid, Wang resin is a standard, cost-effective, and reliable choice.[11][13][14] To mitigate the risk of peptide aggregation common with hydrophobic sequences, a resin with a low loading capacity (e.g., 0.3-0.5 mmol/g) is strongly recommended.[11][12] This increases the distance between growing peptide chains, reducing intermolecular interactions.[15] For this protocol, we will utilize Fmoc-Leu-Wang resin , which is commercially available and circumvents the initial, sometimes problematic, loading of the first amino acid.[14]

          • Protecting Group Strategy : An orthogonal protection scheme is essential.[1] The Fmoc/tBu strategy is ideal. The Nα-Fmoc group is removed with piperidine, while final cleavage from the Wang resin occurs under strongly acidic conditions (TFA). The side chains of Alanine and Leucine are non-reactive aliphatic groups and therefore do not require protection, which simplifies the synthesis and reduces potential side reactions.

          • Coupling Reagents : The formation of the peptide bond is not spontaneous and requires the activation of the C-terminal carboxylic acid of the incoming amino acid.[9][10] While many coupling reagents exist, aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient and rapid activators available.[16][17] HATU is particularly effective at overcoming the steric hindrance and potential aggregation associated with sequences like Ala-Leu-Ala-Leu, minimizing racemization and other side reactions.[16] The activation and coupling process requires a tertiary, non-nucleophilic base, for which N,N-Diisopropylethylamine (DIPEA) is the standard choice.[16][18]

          • Solvents : N,N-Dimethylformamide (DMF) is the solvent of choice for SPPS due to its high polarity and excellent swelling properties for polystyrene-based resins.[13] It is critical to use high-purity, peptide-synthesis-grade DMF that is free of amines, as these can interfere with the deprotection and coupling steps.[13]

          Quantitative Data Summary

          The following table outlines the reagents required for a standard 0.1 mmol scale synthesis of Ala-Leu-Ala-Leu, starting from Fmoc-Leu-Wang resin. Using a molar excess of amino acids and coupling reagents helps to drive the reactions to completion.[1]

          ParameterValueDetails
          Starting Resin Fmoc-Leu-Wang ResinPolystyrene resin for C-terminal acid peptides.[2]
          Resin Loading ~0.4 mmol/gA lower loading capacity is ideal for hydrophobic peptides.[11]
          Scale of Synthesis 0.1 mmolBased on 250 mg of resin.
          Fmoc-Amino Acid Excess 4 equivalents (0.4 mmol)Ensures high coupling efficiency.
          Coupling Reagent Excess 3.9 equivalents (0.39 mmol)HATU is used as the activator.[16]
          Base (DIPEA) Excess 8 equivalents (0.8 mmol)Used during the coupling step.[18]

          Detailed Step-by-Step Protocol

          This protocol describes the manual synthesis of H-Ala-Leu-Ala-Leu-OH on a 0.1 mmol scale. All steps should be performed in a dedicated solid-phase synthesis vessel equipped with a frit for solvent drainage.

          Part A: Resin Preparation
          • Weighing: Accurately weigh 250 mg of Fmoc-Leu-Wang resin (~0.4 mmol/g loading) and transfer it to the synthesis vessel.

          • Swelling: Add approximately 5 mL of DMF to the resin. Agitate gently (e.g., using a shaker or manual swirling) at room temperature for 30-60 minutes to allow the resin beads to swell completely.[2][4] This is crucial for ensuring that all reactive sites are accessible.

          • Draining: Drain the DMF from the vessel.

          Part B: The SPPS Cycle (Repeated for Ala, Leu, and Ala)

          The following four-step cycle is performed three times to add the remaining amino acids in sequence: 1st Cycle: Fmoc-Ala-OH, 2nd Cycle: Fmoc-Leu-OH, 3rd Cycle: Fmoc-Ala-OH.

          Step 1: Fmoc Deprotection

          • Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes.[2]

          • Drain the solution.

          • Add a fresh 5 mL portion of 20% piperidine in DMF. Agitate for 7-10 minutes to ensure complete removal of the Fmoc group.[4]

          • Drain the piperidine solution.

          Step 2: Washing

          • Wash the resin thoroughly to remove all traces of piperidine. A comprehensive wash cycle is critical for preventing side reactions.

            • DMF (5 x 5 mL)

            • Dichloromethane (DCM) (3 x 5 mL)

            • DMF (3 x 5 mL)

          Step 3: Amino Acid Coupling

          • Activation Solution: In a separate vial, prepare the activation solution immediately before use. For the first cycle, dissolve Fmoc-Ala-OH (125 mg, 0.4 mmol, 4 eq) and HATU (148 mg, 0.39 mmol, 3.9 eq) in 2.5 mL of DMF.

          • Activation: Add DIPEA (139 µL, 0.8 mmol, 8 eq) to the solution and mix for 1-2 minutes.[17]

          • Coupling Reaction: Immediately add the activation solution to the deprotected resin in the synthesis vessel.

          • Agitate the mixture at room temperature for 1-2 hours.[5] For this hydrophobic sequence, a longer coupling time helps ensure the reaction goes to completion.

          Step 4: Post-Coupling Wash

          • Drain the coupling solution from the vessel.

          • Wash the resin thoroughly to remove excess activated amino acid and coupling by-products:

            • DMF (5 x 5 mL)

          Optional but Recommended: Coupling Completion Test After the post-coupling wash, a small sample of resin beads can be taken and subjected to a Kaiser test. A negative result (yellow beads) confirms the absence of free primary amines and indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step (Step 3) should be repeated (a "double coupling") to drive the reaction to completion.[17][19]

          SPPS_Cycle_Detail cluster_deprotection cluster_coupling Resin_Fmoc Resin-Peptide(n)-Fmoc Deprotection_Reagent 20% Piperidine / DMF Resin_Fmoc->Deprotection_Reagent Resin_NH2 Resin-Peptide(n)-NH2 Wash1 Wash (DMF, DCM) Resin_NH2->Wash1 Resin_Next_Fmoc Resin-Peptide(n+1)-Fmoc Wash2 Wash (DMF) Resin_Next_Fmoc->Wash2 Deprotection_Reagent->Resin_NH2 Removes Fmoc Coupling_Reagent Fmoc-AA-OH(n+1) + HATU + DIPEA Coupling_Reagent->Resin_Next_Fmoc Forms Peptide Bond Wash1->Coupling_Reagent Wash2->Resin_Fmoc Ready for next cycle

          Fig 2. The chemical steps of a single SPPS cycle.
          Part C: Final Fmoc Deprotection
          • After the final coupling (of the last Fmoc-Ala-OH) and subsequent washing, perform one last Fmoc deprotection (Part B, Step 1) to expose the N-terminal amine of the full-length peptide.

          • Perform a final thorough wash sequence as described in Part B, Step 2.

          Part D: Peptide Cleavage and Deprotection

          CAUTION: This procedure involves trifluoroacetic acid (TFA), which is highly corrosive. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

          • Resin Drying: After the final wash, wash the resin with DCM (3 x 5 mL) to remove DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[20]

          • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh immediately before use. For this peptide, a standard "Reagent B" type cocktail is sufficient.[21] Combine the following in a glass vial:

            • Trifluoroacetic acid (TFA): 95% (e.g., 4.75 mL for a 5 mL total volume)

            • Triisopropylsilane (TIS): 2.5% (e.g., 0.125 mL)

            • Deionized Water: 2.5% (e.g., 0.125 mL)

            • Rationale: TFA cleaves the peptide from the Wang resin linker. TIS and water act as scavengers to trap reactive cations generated during cleavage, preventing side reactions.[5][22]

          • Cleavage Reaction: Add the cleavage cocktail (~5 mL) to the dry peptide-resin.

          • Agitate the mixture at room temperature for 2-3 hours.[5][20]

          Part E: Peptide Isolation
          • Filtration: Filter the resin from the TFA solution through the synthesis vessel's frit, collecting the filtrate in a clean centrifuge tube.

          • Resin Wash: Wash the resin with a small additional volume of fresh TFA (1-2 mL) and combine the filtrates to maximize recovery.[22]

          • Precipitation: In the fume hood, add the collected TFA filtrate dropwise into a larger centrifuge tube containing ~40 mL of ice-cold diethyl ether.[22][23] A white precipitate (the crude peptide) should form immediately.

          • Pelleting: Centrifuge the mixture (e.g., at 3000 x g for 5 minutes) to pellet the peptide.

          • Washing: Carefully decant the ether. Add ~20 mL of fresh cold diethyl ether to the tube, vortex briefly to wash the pellet, and centrifuge again. Repeat this wash step one more time to remove residual scavengers.[2]

          • Drying: After the final decantation, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

          Part F: Analysis and Purification
          • Crude Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., Water/Acetonitrile with 0.1% TFA). Analyze the sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess purity and by Mass Spectrometry (MS) to confirm the correct molecular weight (Expected [M+H]⁺ ≈ 387.26 g/mol ).[24][25]

          • Purification: Purify the bulk of the crude peptide using preparative RP-HPLC with a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.[26]

          • Final Product: Collect the fractions containing the pure peptide, confirm their purity by analytical HPLC, and lyophilize them to obtain the final Ala-Leu-Ala-Leu peptide as a white, fluffy powder.[2]

          References

          • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

          • St. Fleur, T., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]

          • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]

          • AAPPTec. Coupling Reagents for Solid Phase Peptide Synthesis Archives. Available at: [Link]

          • Fujii, N., et al. (1987). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

          • Applied Biosystems. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

          • Ontores. (2023). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

          • CEM Corporation. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

          • Agilent Technologies. (2021). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

          • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

          • Peptide Solutions. Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

          • Gilson. Synthetic Peptide Purification Using Preparative LC-MS. Available at: [Link]

          • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

          • Zajicek, J., et al. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. The Journal of Organic Chemistry. Available at: [Link]

          • AnaSpec. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]

          • GenScript. Mastering Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

          • AAPPTec. Cleavage Cocktails; Reagent B. Available at: [Link]

          • Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

          • Waters Corporation. Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Available at: [Link]

          • Amerigo Scientific. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Available at: [Link]

          • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology™, vol 35. Humana Press. Available at: [Link]

          • Beyermann, M., et al. (2001). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

          • AAPPTec. Peptide Synthesis - FAQ. Available at: [Link]

          • Biotage. (2023). How do I choose my resin for peptide synthesis? {Part 2}. Available at: [Link]

          • AAPPTec. (2020). Synthesizing Hydrophobic Peptides. Available at: [Link]

          • Bio-Synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]

          • Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Available at: [Link]

          • Mueller, L.K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

          • Kumar, A., et al. (2023). A Wash-Free SPPS Process One-pot coupling-deprotection methodology for the synthesis of difficult peptides. ResearchGate. Available at: [Link]

          • North, M., et al. (2020). Greening the synthesis of peptide therapeutics: An industrial perspective. ResearchGate. Available at: [Link]

          • Vooturi, S. (2025). Part I: Solid - phase synthesis of peptides using photolabile linkersPart II: Discovery of lead compounds by fragment screening to target pathogenic Gram-positive bacteria. Purdue University Graduate School. Available at: [Link]

          • Ramavarma, K., et al. (2014). Synthesis of Biologically Active Hydrophobic Peptide by Using Novel Polymer Support: Improved Fmoc Solid Phase Methodology. ResearchGate. Available at: [Link]

          • Mueller, L.K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed. Available at: [Link]

          • Lipton, M.A., et al. (2018). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. PMC. Available at: [Link]

          Sources

          Application Note: High-Efficiency Conjugation of Daunorubicin to Ala-Leu-Ala-Leu (ALAL) Peptide via HBTU/DIPEA

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Strategic Rationale

          This application note details the protocol for synthesizing a Daunorubicin-Peptide Conjugate using the tetrapeptide Ala-Leu-Ala-Leu (ALAL) as a lysosomally cleavable linker.

          The Scientific "Why":
          • Targeting Strategy: Daunorubicin (Dau) is a potent anthracycline antibiotic with significant cardiotoxicity. Conjugating Dau to the ALAL peptide creates a prodrug. The ALAL sequence is a specific substrate for Cathepsin B , a cysteine protease highly upregulated in the lysosomes of many invasive tumor cells (e.g., breast, lung, prostate).

          • Mechanism: The conjugate remains stable and inactive in the neutral pH of the bloodstream. Upon endocytosis and entry into the acidic lysosome, Cathepsin B cleaves the peptide bond, releasing the free, active Daunorubicin to intercalate DNA.

          • Chemistry Choice (HBTU/DIPEA): We utilize HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) for amide bond formation.[1] HBTU is chosen over carbodiimides (like EDC) for this specific application because it generates the active OBt ester in situ, offering faster reaction kinetics and reduced racemization of the chiral amino acids (Alanine/Leucine) adjacent to the activation site.

          Chemical Mechanism & Workflow[2][3]

          The synthesis involves forming an amide bond between the C-terminal Carboxylic Acid of the protected peptide (P-ALAL-OH) and the 3'-Amino group of the daunosamine sugar on Daunorubicin.

          Critical Pre-requisite: N-Terminal Protection

          WARNING: The starting peptide must have its N-terminus blocked (e.g., Fmoc, Acetyl, or a targeting ligand). If the N-terminus is free (

          
          ), HBTU will cause the peptide to polymerize (react with itself) rather than with Daunorubicin.
          
          • Assumption for this protocol: We use Fmoc-Ala-Leu-Ala-Leu-OH .

          Diagram 1: Synthesis Workflow

          G Start Start: Reagents Act Step 1: Activation (Peptide + HBTU + DIPEA) Start->Act Dissolve in DMF Inter Intermediate: Active OBt Ester Act->Inter - H+ (DIPEA) Coup Step 2: Coupling (+ Daunorubicin HCl) Inter->Coup Nucleophilic Attack Work Step 3: Workup (Ether Precip. / HPLC) Coup->Work 4-12 hrs, Dark Prod Final Product: Fmoc-ALAL-Dau Work->Prod Purification

          Caption: Step-wise chemical conjugation workflow utilizing in situ activation.

          Materials & Equipment

          Reagents
          ReagentRoleSpecifications
          Fmoc-Ala-Leu-Ala-Leu-OH Linker / Targeting>95% Purity.[2] Dry.
          Daunorubicin HCl PayloadRed powder. Toxic. Handle in hood.
          HBTU Coupling AgentStore at 4°C. Protect from moisture.
          DIPEA (N,N-Diisopropylethylamine)BaseAnhydrous. "Hunig's Base".
          DMF (Dimethylformamide)SolventAnhydrous (Critical). 99.8%.
          Diethyl Ether PrecipitantCold (-20°C).
          Equipment
          • Amber glass reaction vials (or foil-wrapped). Anthracyclines are light-sensitive.

          • Magnetic stir bar and plate.

          • Rotary evaporator or Nitrogen blow-down station.

          • Preparative HPLC (C18 column).[2][3]

          • Lyophilizer.

          Detailed Protocol

          Phase 1: Stoichiometric Calculations

          Calculate reagents based on 1.0 equivalent (eq) of Daunorubicin (limiting reagent).

          • Daunorubicin HCl: 1.0 eq

          • Peptide (Fmoc-ALAL-OH): 1.2 eq (Slight excess ensures complete consumption of expensive drug).

          • HBTU: 1.1 eq (Relative to Daunorubicin; slightly less than peptide to prevent side reactions).

          • DIPEA: 3.0 - 4.0 eq (Must neutralize the HCl on Daunorubicin and the carboxylic acid of the peptide).

          Phase 2: Activation (The "Pre-Activation" Step)

          Purpose: Convert the inert carboxylic acid of the peptide into a reactive active ester.

          • Weigh Fmoc-Ala-Leu-Ala-Leu-OH (1.2 eq) and HBTU (1.1 eq) into a dry amber vial.

          • Dissolve in anhydrous DMF . Concentration should be roughly 50–100 mg/mL (keep it concentrated to drive kinetics).

          • Add DIPEA (2.0 eq).

          • Stir at Room Temperature (RT) for 5–10 minutes .

            • Observation: The solution may turn slightly yellow. This indicates the formation of the activated OBt-ester.

          Phase 3: Conjugation
          • In a separate vial, dissolve Daunorubicin HCl (1.0 eq) in a minimal amount of anhydrous DMF.

          • Add DIPEA (1.0 - 2.0 eq) to the Daunorubicin solution.

            • Expert Insight: Daunorubicin is supplied as a hydrochloride salt. It must be neutralized to the free amine form to act as a nucleophile. Failure to add base here is the #1 cause of reaction failure.

          • Add the Daunorubicin solution dropwise to the Activated Peptide solution from Phase 2.

          • Flush the headspace with Nitrogen or Argon gas, cap tightly, and wrap in aluminum foil.

          • Stir at RT for 4 to 12 hours .

            • Monitoring: Check progress via TLC (10% MeOH in DCM) or analytical HPLC. Look for the disappearance of the Daunorubicin peak and appearance of a more hydrophobic product (Peptide-Dau).

          Phase 4: Workup & Purification[3]
          • Precipitation: Pour the reaction mixture slowly into 10 volumes of ice-cold Diethyl Ether .

            • The peptide-drug conjugate (and unreacted peptide) should precipitate as a red solid. Free Daunorubicin and reaction byproducts (tetramethylurea) often remain in solution or wash away.

          • Centrifuge (3000 x g, 5 min) and decant the supernatant. Wash the pellet twice with cold ether.

          • HPLC Purification (Gold Standard):

            • Dissolve the pellet in 50% Acetonitrile/Water.

            • Column: C18 Reverse Phase.

            • Mobile Phase A: Water + 0.1% TFA.[3]

            • Mobile Phase B: Acetonitrile + 0.1% TFA.[3]

            • Gradient: 20% B to 80% B over 30 minutes.

            • Detection: Monitor at 480 nm (specific to Daunorubicin).

          • Collect the major peak, freeze, and lyophilize to obtain a red powder.

          Quality Control & Validation

          Analytical Criteria
          TestMethodAcceptance Criteria
          Identity ESI-MS (Mass Spec)Observed Mass = [Mass(Peptide) + Mass(Dau) - 18.01] ± 1 Da. (Loss of H2O due to amide bond).
          Purity RP-HPLC (254 nm & 480 nm)> 95% Area Under Curve. Single peak.
          Free Drug RP-HPLC< 1% Free Daunorubicin (Critical for toxicity profiles).
          Biological Validation (Mechanism)

          To confirm the prodrug works as designed, a Cathepsin B cleavage assay is recommended.

          Diagram 2: Intracellular Activation Pathway

          Cell Ext Extracellular Space (pH 7.4 - Stable) Endo Endocytosis Ext->Endo Prodrug Entry Lyso Lysosome (pH 5.0 - Active) Endo->Lyso Trafficking Enz Enzyme: Cathepsin B Lyso->Enz Substrate Recog. Cleave Cleavage of Leu-Dau Bond Enz->Cleave Proteolysis Nucl Nucleus (DNA Intercalation) Cleave->Nucl Free Daunorubicin Release

          Caption: Biological activation mechanism of ALAL-Daunorubicin prodrugs.

          Troubleshooting & Expert Insights

          • Low Yield?

            • Check Moisture: HBTU hydrolyzes rapidly in water. Ensure DMF is anhydrous (stored over molecular sieves).

            • Check Base: If the red color of Daunorubicin shifts to purple/blue, the pH is too high (degradation). If it stays orange, pH is too low. Aim for a "rich red" solution.

          • Incomplete Reaction?

            • Add a secondary boost of HBTU (0.2 eq) and DIPEA after 4 hours.

            • Ensure the amine on Daunorubicin is accessible. Daunosamine is sterically hindered.

          • Light Sensitivity:

            • Always wrap columns and vials in foil. Anthracyclines undergo photo-degradation.

          References

          • Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry.

          • Trouet, A., et al. (1982). "A covalent linkage between daunorubicin and proteins that is stable in serum and reversible by lysosomal hydrolases." Proceedings of the National Academy of Sciences.

          • BenchChem Technical Guides. (2025). "The Core Mechanism of HBTU in Peptide Coupling."

          • Kratz, F., et al. (2007).[4] "Albumin-binding prodrugs of camptothecin and doxorubicin with an Ala-Leu-Ala-Leu-linker that are cleaved by cathepsin B." Journal of Medicinal Chemistry.[4][5]

          Sources

          preparing Ala-Leu-Ala-Leu Daunorubicin stock solution in DMSO

          Author: BenchChem Technical Support Team. Date: February 2026

          An Application Note and Protocol for the Preparation of Ala-Leu-Ala-Leu Daunorubicin Stock Solution in DMSO

          Abstract

          This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of stock solutions of Ala-Leu-Ala-Leu Daunorubicin using Dimethyl Sulfoxide (DMSO) as the solvent. Ala-Leu-Ala-Leu Daunorubicin is a peptidyl prodrug of the potent chemotherapeutic agent Daunorubicin, designed for enhanced therapeutic efficacy.[1][2] The tetrapeptide linker, Ala-Leu-Ala-Leu, is engineered to be cleaved by peptidases that are often overexpressed in the tumor microenvironment, thereby releasing the active Daunorubicin payload at the target site.[2][3] Accurate and consistent preparation of stock solutions is a foundational prerequisite for reproducible and reliable results in both in vitro and in vivo preclinical studies. This guide details the scientific rationale behind each step, emphasizing safety, stability, and quality control to ensure the integrity of the compound for research applications.

          Introduction: The Scientific Rationale

          The conjugation of the Ala-Leu-Ala-Leu peptide to Daunorubicin serves to increase the hydrophobicity of the parent drug, which can influence its cellular uptake and pharmacokinetic profile.[1] The core principle of this prodrug strategy relies on the enzymatic release of Daunorubicin. Therefore, maintaining the structural integrity of the peptide-drug conjugate during solubilization and storage is paramount. DMSO is an excellent solvent for many hydrophobic peptides and peptide-drug conjugates, capable of dissolving them at high concentrations.[4] However, its hygroscopic nature and potential for reactivity with certain functional groups necessitate a carefully controlled preparation protocol.[5][6] This guide is designed to mitigate these risks and ensure the generation of a stable, high-quality stock solution.

          Compound and Solvent Specifications

          A thorough understanding of the materials is critical for successful stock solution preparation. The key properties of the peptide-drug conjugate and the solvent are summarized below.

          ParameterAla-Leu-Ala-Leu DaunorubicinDimethyl Sulfoxide (DMSO)
          Synonyms ALAL-DNRMethylsulfinylmethane
          Molecular Formula C45H63N5O14 (example, exact may vary)(CH₃)₂SO
          Molecular Weight ~922.0 g/mol (example, verify with supplier's CoA)78.13 g/mol
          Appearance Typically a lyophilized powderClear, colorless liquid
          Key Properties More hydrophobic than parent Daunorubicin.[1]Polar aprotic solvent, hygroscopic, miscible with water.[4][7]
          Storage (Lyophilized) -20°C, desiccated.[3]Room temperature, tightly sealed in a dry environment.[5]

          Critical Safety and Handling Protocols

          Daunorubicin and its derivatives are potent cytotoxic agents and should be handled with extreme caution.[8][9]

          • Engineering Controls : All handling of the lyophilized powder and concentrated DMSO stock solutions must be performed within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosolized particles.

          • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:

            • A lab coat or disposable gown.

            • Two pairs of chemical-resistant nitrile gloves.

            • Safety glasses with side shields or chemical splash goggles.

          • Waste Disposal : All contaminated materials, including pipette tips, tubes, and gloves, must be disposed of as hazardous chemical waste according to institutional and local regulations.[9][10]

          • DMSO Handling : DMSO can facilitate the absorption of chemicals through the skin.[11] Exercise extreme caution to avoid skin contact with the DMSO solution. If contact occurs, wash the affected area thoroughly with soap and water.

          Experimental Workflow for Stock Solution Preparation

          This workflow diagram provides a high-level overview of the protocol, from initial setup to final storage.

          Caption: Workflow for preparing Ala-Leu-Ala-Leu Daunorubicin stock solution.

          Detailed Step-by-Step Methodology

          This protocol provides instructions for preparing a 10 mM stock solution. Adjust calculations accordingly for different desired concentrations.

          Materials and Equipment
          • Ala-Leu-Ala-Leu Daunorubicin (lyophilized powder)

          • Anhydrous Dimethyl Sulfoxide (DMSO), high purity (≥99.9%)

          • Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes (amber or covered in foil to protect from light)

          • Calibrated analytical balance

          • Calibrated P1000, P200, and P20 micropipettes

          • Sterile, nuclease-free, low-retention pipette tips

          • Vortex mixer

          • Bath sonicator (optional, for aiding dissolution)

          • Personal Protective Equipment (PPE) as detailed in Section 3

          Pre-Protocol Preparations
          • Equilibration : Before opening, allow the vial of lyophilized Ala-Leu-Ala-Leu Daunorubicin and the bottle of anhydrous DMSO to equilibrate to room temperature for at least 20-30 minutes.[12] This critical step prevents atmospheric moisture from condensing on the cold powder and in the solvent, which could compromise compound solubility and stability.[5]

          • Calculations : Determine the required mass of the compound for your target concentration.

            • Formula : Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

            • Example for 1 mL of 10 mM (0.01 M) stock (assuming MW = 922.0 g/mol ): Mass (mg) = 0.01 mol/L × 0.001 L × 922.0 g/mol × 1000 mg/g = 9.22 mg

          Dissolution Procedure
          • Weighing : In a chemical fume hood, tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated amount of Ala-Leu-Ala-Leu Daunorubicin powder into the tube.

          • Solvent Addition : Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1.0 mL of DMSO.[12]

          • Dissolution : Cap the vial securely and vortex gently for 1-2 minutes.[11] Avoid vigorous mixing that could introduce air bubbles.[11]

          • Aid Dissolution (If Necessary) : If the compound does not dissolve completely with vortexing, place the tube in a bath sonicator for 5-10 minute intervals.[13] Sonication uses ultrasonic waves to break up aggregates and enhance solubility.[14] Gentle warming to 37°C can also be attempted, but do not overheat as it may degrade the compound.[10][14]

          • Visual Confirmation : The final solution should be clear and free of any visible particulates. Hold the tube against a light source to confirm complete dissolution.

          Quality Control, Storage, and Stability

          Proper storage is essential to maintain the integrity of the stock solution until use.

          • Aliquoting : To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting (amber or foil-wrapped) microcentrifuge tubes.[12][15] The volume of aliquots should be tailored to your typical experimental needs.

          • Labeling : Clearly label each aliquot with the compound name, concentration (e.g., 10 mM), solvent (DMSO), and the date of preparation.

          • Storage Conditions :

            • Long-Term Storage (up to 6 months) : Store aliquots at -80°C.[16]

            • Short-Term Storage (up to 1 month) : Store aliquots at -20°C.[16]

          • Light Protection : Daunorubicin and its derivatives are sensitive to light.[17] Ensure that all stock solutions are protected from light during handling and storage.

          Application Protocol: Dilution for Cell-Based Assays

          The concentrated DMSO stock must be diluted to a final working concentration in an aqueous buffer or cell culture medium.

          • Serial Dilution : It is best practice to perform serial dilutions rather than a single large dilution. First, create an intermediate dilution of the DMSO stock in sterile culture medium or PBS.

          • Final Dilution : Add a small volume of the intermediate dilution to the final culture volume. For instance, add 10 µL of a 100µM intermediate solution to 1 mL of media for a final concentration of 1µM.

          • DMSO Concentration Limit : The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, as DMSO can have cytotoxic effects at higher concentrations.[18] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[16]

          Troubleshooting Guide

          ProblemPossible Cause(s)Recommended Solution(s)
          Compound fails to dissolve completely. 1. Insufficient mixing/sonication.2. DMSO has absorbed water (is no longer anhydrous).3. Stock concentration is too high.1. Continue gentle vortexing or sonication for longer periods.2. Use a fresh, unopened bottle of anhydrous DMSO.3. Prepare a more dilute stock solution.
          Precipitate forms after storage or freeze-thaw cycle. 1. DMSO has absorbed moisture over time.2. The compound has limited stability under the storage conditions.3. The stock solution was not fully dissolved initially.1. Minimize exposure of stock solutions to air. Use fresh anhydrous DMSO for new preparations.2. Avoid repeated freeze-thaw cycles by making single-use aliquots.3. Re-warm the solution to 37°C and sonicate to attempt re-dissolution. If unsuccessful, prepare a fresh stock.
          Inconsistent experimental results. 1. Degradation of the compound due to improper storage (light exposure, freeze-thaw).2. Inaccurate pipetting during stock preparation or dilution.3. Precipitation of the compound during dilution into aqueous media.1. Ensure proper aliquoting and storage at -80°C, protected from light.2. Use calibrated pipettes and low-retention tips.3. Perform dilutions stepwise and vortex gently when adding the DMSO stock to the aqueous solution.[18]

          References

          • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]

          • SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

          • Masquelier, M., Baurain, R., & Trouet, A. (1980). Amino acid and dipeptide derivatives of daunorubicin. 2. Cellular pharmacology and antitumor activity on L1210 leukemic cells in vitro and in vivo. Journal of Medicinal Chemistry, 23(11), 1170–1174. [Link]

          • DailyMed. DAUNORUBICIN HYDROCHLORIDE INJECTION. [Link]

          • Masquelier, M., Baurain, R., & Trouet, A. (1980). Amino acid and dipeptide derivatives of daunorubicin. 1. Synthesis, physicochemical properties, and lysosomal digestion. Journal of Medicinal Chemistry, 23(11), 1166–1170. [Link]

          • Teva Canada. (2013, November 19). PRODUCT MONOGRAPH PrDAUNORUBICIN HYDROCHLORIDE FOR INJECTION. [Link]

          • Wikipedia. Dimethyl sulfoxide. [Link]

          • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?. [Link]

          • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 975-983. [Link]

          • BC Cancer. DRUG NAME: Daunorubicin. [Link]

          • Gc, J. B., & Parthasarathy, A. (2024). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. STAR Protocols, 5(1), 102832. [Link]

          Sources

          Application Note: Optimized Solubilization Protocols for Cathepsin B-Sensitive Prodrugs (Ala-Leu-Ala-Leu-DNR)

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The tetrapeptide-anthracycline conjugate Ala-Leu-Ala-Leu-Daunorubicin (ALAL-DNR) represents a classic prodrug strategy designed to target the lysosomal cysteine protease Cathepsin B , which is frequently overexpressed in malignant tumors. While the cleavage mechanism is well-characterized, the physicochemical handling of this molecule presents significant challenges. The hydrophobic nature of the leucine-rich linker, combined with the amphiphilic properties of the anthracycline payload, often leads to poor aqueous solubility, aggregation, or precipitation in physiological buffers.

          This guide provides a standardized, field-proven protocol for solubilizing ALAL-DNR to ensure experimental reproducibility in enzymatic assays and cell culture treatments.

          Physicochemical Analysis & Solubility Logic

          To optimize solubility, one must understand the competing forces within the molecule.

          The Hydrophobicity Conflict[1]
          • The Linker (Ala-Leu-Ala-Leu): This sequence is highly hydrophobic. Leucine (Leu) has a hydropathy index of 3.8, and Alanine (Ala) is 1.8. This hydrophobic block drives the molecule to aggregate in aqueous environments, often forming micelle-like structures or amorphous precipitates.

          • The Payload (Daunorubicin): Daunorubicin contains a daunosamine sugar with a primary amine (

            
            ).
            
            • At pH < 7: The amine is protonated (

              
              ), increasing polarity and solubility.
              
            • At pH > 8: The amine deprotonates, drastically reducing solubility and promoting aggregation.

          The "Goldilocks" Zone

          Direct dissolution in water or PBS often fails. The optimal strategy requires a biphasic approach :

          • Primary Solubilization: Use of a high-dielectric organic solvent (DMSO) to disrupt intermolecular hydrophobic stacking.

          • Secondary Dilution: Use of an acidic-to-neutral buffer system (pH 5.5–6.5) to maintain the protonation of the daunorubicin amine, preventing precipitation during dilution.

          Experimental Protocols

          Protocol A: Preparation of High-Concentration Stock Solution

          Objective: Create a stable, precipitant-free stock at 10–20 mM.

          Materials:

          • ALAL-DNR Lyophilized Powder

          • Anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich or equivalent)

          • Amber glass vials (Anthracyclines are light-sensitive)

          Procedure:

          • Equilibration: Allow the lyophilized peptide vial to reach room temperature before opening to prevent condensation.

          • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM .

            • Calculation Example: For 1 mg of ALAL-DNR (MW ~913 g/mol ), add ~109 µL of DMSO.

          • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.

          • Verification: The solution should be a clear, deep red liquid.

          • Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles.

          Protocol B: Aqueous Dilution for Biological Assays

          Objective: Dilute stock to working concentration (e.g., 10–100 µM) without "crashing out" the compound.

          Critical Warning: Do NOT squirt the DMSO stock directly into a static volume of PBS. This causes local high concentrations of water, forcing the hydrophobic peptide to precipitate immediately (the "Ouzo effect").

          Recommended Buffer:

          • Option 1 (Standard): 25 mM Sodium Acetate or Citrate Buffer, pH 6.0.

          • Option 2 (Physiological): PBS (pH 7.4) supplemented with 10% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The cyclodextrin encapsulates the hydrophobic linker, preventing aggregation.

          Procedure (The "Drop-wise" Method):

          • Place the required volume of aqueous buffer in a tube with a magnetic stir bar or on a vortex mixer set to low speed.

          • Slowly add the DMSO stock drop-wise to the agitated buffer.[1]

          • Limit DMSO: Ensure the final DMSO concentration is < 1% (v/v) to avoid solvent toxicity in cells.

          • Visual Check: Hold the tube up to a light source. The solution should remain clear red. Turbidity indicates aggregation.

          Quality Control & Validation

          Concentration Verification (UV-Vis)

          Do not rely solely on weight. Verify the final concentration using the extinction coefficient of Daunorubicin.

          • Wavelength: 480 nm

          • Extinction Coefficient (

            
            ): 
            
            
            
            (in aqueous buffer).
          • Formula:

            
            
            
          Aggregation Check (Dynamic Light Scattering)

          For rigorous characterization, use DLS to confirm the solution state.

          • Monodisperse Peak < 2 nm: True solution (Ideal).

          • Peaks 10–100 nm: Nanoparticle/Micelle formation (Acceptable for some delivery studies, but alters kinetics).

          • Peaks > 500 nm: Precipitation (Failed protocol).

          Workflow Visualization

          The following diagram illustrates the critical decision pathways for solubilizing ALAL-DNR based on the intended application.

          G Start Lyophilized ALAL-DNR Stock Dissolve in Anhydrous DMSO (10-20 mM) Start->Stock Decision Select Application Stock->Decision EnzymePath Enzymatic Assay (Cathepsin B) Decision->EnzymePath CellPath Cell Culture / In Vivo Decision->CellPath BufferAcid Dilute into Acidic Buffer (Na-Acetate pH 5.5 - 6.0) EnzymePath->BufferAcid Result1 Stable Solution (Ideal for Cleavage Kinetics) BufferAcid->Result1 QC QC: Check A480 & DLS Result1->QC BufferPhys Dilute into PBS (pH 7.4) + 10% HP-β-Cyclodextrin CellPath->BufferPhys Result2 Bio-tolerant Solution (Prevents Aggregation) BufferPhys->Result2 Result2->QC

          Caption: Decision tree for ALAL-DNR solubilization. Acidic buffers are preferred for enzymatic stability, while cyclodextrin additives are required for neutral pH physiological applications.

          Troubleshooting & FAQs

          IssueProbable CauseCorrective Action
          Precipitation upon dilution "Ouzo effect" (rapid mixing of hydrophobic stock into water).Use the drop-wise addition method into a vortexing buffer.[1] Add HP-β-CD.
          Loss of Red Color (Purple shift) pH is too high (> 8.0), causing DNR deprotonation/degradation.Adjust buffer pH to < 7.0 immediately. Check buffer capacity.
          Low enzymatic cleavage rate Substrate aggregation (enzyme cannot access linker).Verify solubility via DLS. If aggregated, add 0.1% Tween-80 or switch to Citrate buffer.

          References

          • Trouet, A., et al. (1982).[2] Targeting of Drugs. New York: Plenum Press. (Seminal work on Ala-Leu-Ala-Leu linkers for lysosomal targeting).

          • Dubowchik, G. M., & Firestone, R. A. (1998). Cathepsin B-sensitive dipeptide prodrugs.[3][4][5] Bioorganic & Medicinal Chemistry Letters, 8(23), 3341-3346.

          • Kratz, F., et al. (2007).[5] Albumin-binding prodrugs of camptothecin and doxorubicin with an Ala-Leu-Ala-Leu-linker that are cleaved by cathepsin B. Journal of Medicinal Chemistry.[5][6]

          • PubChem. (n.d.). Daunorubicin Compound Summary. National Library of Medicine.

          • BenchChem. (2025). Solubility Guidelines for Hydrophobic Peptides.

          Sources

          Application Note: Fmoc-Deprotection Strategies in the Synthesis of Daunorubicin Peptide Prodrugs

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The synthesis of Daunorubicin (Dau) peptide prodrugs (e.g., Leu-Dau , Ala-Leu-Dau ) presents a fundamental chemical conflict: Fmoc solid-phase peptide synthesis (SPPS) relies on repetitive base treatments (typically 20% piperidine), while the anthracycline moiety of Daunorubicin is inherently base-labile . Exposure to basic conditions triggers the degradation of the glycosidic bond and rearrangement of the anthraquinone ring, leading to the formation of the inactive aglycone (daunorubicinone).

          This guide details optimized protocols to navigate this instability. We define two distinct workflows:

          • Resin-Bound Backbone Synthesis: Where the peptide is constructed first, requiring rigorous base removal before Daunorubicin coupling.

          • Convergent/Solution Phase Synthesis: Where Fmoc groups must be removed in the presence of Daunorubicin, necessitating specialized mild deprotection reagents.

          The Chemical Challenge: Base Sensitivity vs. Deprotection Efficiency

          The standard SPPS reagent, Piperidine (pKa ~11.1) , is too aggressive for anthracyclines if prolonged contact occurs. The degradation mechanism involves:

          • Glycosidic Cleavage: Loss of the daunosamine sugar (essential for DNA intercalation).

          • C-13 Carbonyl Reduction/Rearrangement: Base-catalyzed tautomerization.

          Comparative Reagent Analysis
          ReagentpKa (approx)Efficiency (Fmoc Removal)Daunorubicin CompatibilityApplication Context
          20% Piperidine/DMF 11.1High (Standard)Poor (Rapid degradation)Backbone synthesis only (Before Dau attachment).
          5% Piperazine/DMF 9.8ModerateModerate Solution phase or "on-drug" synthesis.
          50% Morpholine/DMF 8.3Low (Slow)High Highly sensitive glycopeptide-Dau conjugates.
          DBU (2%) + Piperazine ~12 (DBU)Very HighLow Use only with scavengers (HOBt) and strict time limits.
          TBAF (Fluoride ion) N/A (Non-base)HighHigh Golden Standard for solution-phase deprotection in presence of Dau.

          Workflow Visualization

          The following diagram illustrates the decision matrix for selecting the correct deprotection strategy based on the synthesis stage.

          G Start Start: Daunorubicin Prodrug Synthesis Decision Is Daunorubicin (Dau) already attached to the peptide? Start->Decision PathA Path A: Peptide-First Strategy (Dau coupled last) Decision->PathA No PathB Path B: Convergent/Elongation (Extending chain on Dau) Decision->PathB Yes StdFmoc Standard Fmoc Deprotection (20% Piperidine) PathA->StdFmoc WashStep CRITICAL WASH STEP (Must remove ALL Piperidine) StdFmoc->WashStep Residual Base = Failure Coupling Couple Daunorubicin (Dau-NH2 + HOOC-Peptide) WashStep->Coupling MildFmoc Mild Fmoc Deprotection (TBAF or Morpholine) PathB->MildFmoc NextAA Couple Next Amino Acid MildFmoc->NextAA

          Figure 1: Decision tree for Fmoc deprotection based on the presence of the anthracycline moiety.

          Protocol A: Resin-Bound Backbone Synthesis (Peptide First)

          Context: Synthesizing the peptide (e.g., Fmoc-Leu-Ala-Leu-OH) on 2-Chlorotrityl resin, removing the N-terminal Fmoc, and THEN coupling Daunorubicin.

          Crucial Insight: The failure point in this protocol is not the deprotection itself, but the carryover of piperidine into the Daunorubicin coupling step. Even trace amounts of piperidine will degrade Dau during the 12-24 hour coupling reaction.

          Step-by-Step Methodology
          • Standard Elongation:

            • Synthesize the peptide backbone using standard SPPS (20% Piperidine/DMF for deprotection, HBTU/DIEA for coupling).

            • Recommendation: Use 2-Chlorotrityl Chloride Resin to allow for mild acid cleavage later if needed, or to prevent diketopiperazine formation.

          • Final N-Terminal Deprotection:

            • Treat resin with 20% Piperidine in DMF (2 x 10 min).

            • Validation: Perform a Kaiser test (ninhydrin) to confirm positive free amine (Blue beads).

          • The "Zero-Base" Wash Protocol (Critical):

            • Wash resin with DMF (3 x 1 min).

            • Wash resin with DCM (3 x 1 min).

            • Neutralization Wash: Wash resin with 0.1 M HOBt in DMF (2 x 2 min).

              • Mechanism:[][2][3][4] HOBt is weakly acidic and scavenges residual piperidine trapped in the resin matrix.

            • Final Wash: Anhydrous DMF (3 x 1 min).

          • Daunorubicin Coupling:

            • React the resin-bound peptide with Daunorubicin HCl (1.5 eq), HATU (1.5 eq), and TMP (2,4,6-Trimethylpyridine, 3 eq) in DMF.

            • Why TMP? It is a sterically hindered, weaker base (non-nucleophilic) compared to DIEA, reducing the risk of base-catalyzed degradation of Dau [1].

            • Reaction time: 12–24 hours in the dark (wrap vessel in foil).

          Protocol B: Mild Deprotection for Solution Phase/Convergent Synthesis

          Context: You have an intermediate like Fmoc-Leu-Dau and need to remove the Fmoc group to add another amino acid (e.g., to create Ala-Leu-Dau).

          Crucial Insight: You cannot use piperidine here. You must use TBAF or Morpholine .

          Option 1: TBAF (Tetrabutylammonium Fluoride) - Recommended

          Fluoride ions cleave the Fmoc fluorenyl ring via a non-basic mechanism (E2-like elimination driven by the high affinity of F- for Si/H), avoiding the basic environment that destroys the sugar.

          • Preparation: Dissolve Fmoc-Peptide-Dau conjugate in dry DMF (concentration ~0.1 M).

          • Reaction: Add TBAF (2.0 equivalents) and 1-Octanethiol (10 equivalents).

            • Role of Thiol: Scavenges the dibenzofulvene byproduct, preventing it from reacting with the free amine or the drug [2].

          • Conditions: Stir at room temperature for 5–15 minutes. Monitor by HPLC immediately.

          • Workup: Do not use basic extraction. Quench with weak buffer (pH 6) or purify directly via Prep-HPLC.

          Option 2: Morpholine (For Glycopeptide Compatibility)

          If TBAF is unavailable, Morpholine is the safest amine base.

          • Reagent: 50% Morpholine in DMF .

          • Reaction: React for 1–2 hours (Morpholine is slower than piperidine).

          • Monitoring: Monitor closely. If degradation is observed (aglycone peak), switch to TBAF.

          Analytical Quality Control (QC)

          Every batch must be validated for "Aglycone Content".

          HPLC Method for Degradation Detection[5][6][7]
          • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

          • Mobile Phase A: 0.1% Formic Acid in Water.[5]

          • Mobile Phase B: Acetonitrile.

          • Gradient: 5% B to 95% B over 20 min.

          • Detection: UV at 480 nm (Characteristic Anthracycline absorbance).

          Interpretation:

          • Prodrug Peak: Retention time typically 12–15 min.

          • Aglycone (Daunorubicinone): Elutes later (more hydrophobic) than the prodrug/parent drug.

          • Limit: Acceptable aglycone content < 1.5%.

          Mechanism of Failure Visualization

          Understanding why standard protocols fail ensures adherence to the optimized steps.

          FailureMechanism cluster_prevention Prevention Strategy Piperidine Piperidine (Base) Reaction Base-Catalyzed Hydrolysis Piperidine->Reaction High pH Dau Daunorubicin (Glycosidic Bond) Dau->Reaction Safe Intact Prodrug Dau->Safe Result1 Aglycone (Inactive) Reaction->Result1 Result2 Sugar Loss Reaction->Result2 TBAF TBAF / Morpholine TBAF->Dau Deprotects Fmoc Without Hydrolysis

          Figure 2: Mechanism of base-catalyzed degradation vs. mild deprotection.

          References

          • Nagy, A., et al. (1996). Synthesis of cytotoxic luteinizing hormone-releasing hormone analogs: AN-152. Proceedings of the National Academy of Sciences. Link

          • Ueki, H., et al. (1999). Improved synthesis of Fmoc-amino acid fluorides using tetrabutylammonium fluoride. Chemical Communications. Link

          • Garg, H.G., et al. (2010). Chemistry and Biology of Anthracyclines and Analogues. In: Chemistry of Heterocyclic Compounds. Link

          • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[][3][4][6][7] Chemical Reviews. Link

          Disclaimer: This protocol involves the handling of cytotoxic anthracyclines.[8][9][5][10] All procedures must be performed in a certified fume hood with appropriate PPE. Waste must be disposed of according to hazardous cytotoxic waste regulations.

          Sources

          Application Note: In Vitro Cytotoxicity Profiling of the Lysosomotropic Prodrug Ala-Leu-Ala-Leu-Daunorubicin (ALAL-DNR)

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction & Scientific Rationale

          The clinical utility of Daunorubicin (DNR) is often limited by systemic cardiotoxicity and multidrug resistance (MDR). The tetrapeptide prodrug Ala-Leu-Ala-Leu-DNR (ALAL-DNR) represents a "Trojan Horse" strategy designed to overcome these barriers.

          Unlike free DNR, which enters cells via passive diffusion, ALAL-DNR is designed to be pharmacologically inactive until it undergoes enzymatic cleavage. The Ala-Leu-Ala-Leu spacer is a specific substrate for lysosomal cysteine proteases, particularly Cathepsin B , which is often upregulated in metastatic tumors.

          The Mechanistic Hypothesis[1]
          • Stability: The prodrug remains stable in the neutral pH of the bloodstream.

          • Uptake: It enters cells primarily via endocytosis (or fluid-phase pinocytosis if not conjugated to a targeting ligand).

          • Activation: Upon trafficking to the acidic lysosome, Cathepsin B cleaves the peptide linker.

          • Release: Free DNR is released, diffuses from the lysosome, and intercalates into nuclear DNA, triggering apoptosis.

          This protocol details not just the cytotoxicity assessment, but the mechanistic validation required to prove that observed toxicity is enzyme-dependent and not due to premature extracellular hydrolysis.

          Mechanism of Action (Visualization)[2]

          The following diagram illustrates the critical "Activation Pathway" that this protocol is designed to interrogate.

          MOA_Pathway Prodrug ALAL-DNR (Inactive Prodrug) Endosome Early Endosome (pH 6.0-6.5) Prodrug->Endosome Endocytosis Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Maturation Nucleus Nucleus (DNA Intercalation) Lysosome->Nucleus DNR Release (Diffusion) Enzyme Cathepsin B (Protease) Enzyme->Lysosome Resides in Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis Topoisomerase II Inhibition

          Figure 1: Intracellular activation pathway of ALAL-DNR. The prodrug relies on lysosomal trafficking and Cathepsin B cleavage to release the active toxic payload.

          Experimental Design Strategy

          To generate publication-quality data, a simple IC50 comparison is insufficient. You must validate the mechanism.

          Critical Control Groups
          GroupComponentPurposeExpected Outcome
          Test ALAL-DNREvaluate prodrug potency.High toxicity in Cathepsin B+ cells; lower toxicity in Cathepsin B- cells.
          Pos. Control Free DaunorubicinBaseline toxicity reference.High toxicity (usually higher than prodrug at short timepoints).
          Neg. Control Vehicle (DMSO)Assess solvent toxicity.>95% Viability.[1]
          Mechanistic Control E-64d + ALAL-DNR Validation Step. Significantly reduced toxicity. E-64d inhibits lysosomal proteases, preventing prodrug activation.

          Materials & Reagents

          • Compounds:

            • Ala-Leu-Ala-Leu-DNR (Purity >95% by HPLC).

            • Daunorubicin HCl (Sigma/Merck).

            • E-64d (Aloxistatin): Cell-permeable cysteine protease inhibitor (Critical for validation).

          • Cell Lines:

            • Recommended:MCF-7 (Breast cancer, high Cathepsin B) or HCT-116 (Colon cancer).

            • Control: Normal fibroblasts (e.g., MRC-5) to demonstrate tumor selectivity.

          • Assay Reagents:

            • CCK-8 or MTT Reagent.

            • DMSO (Dimethyl sulfoxide), anhydrous.

            • PBS (Phosphate Buffered Saline), pH 7.4.

          Detailed Protocol

          Phase 1: Compound Preparation (The "Solubility Trap")

          Senior Scientist Note: Peptide-drug conjugates often suffer from aggregation. Do not store aqueous dilutions.

          • Stock Solution: Dissolve ALAL-DNR in 100% DMSO to a concentration of 10 mM . Vortex vigorously for 1 minute.

          • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

          • Working Solution: Prepare fresh immediately before treatment. Dilute the stock into pre-warmed culture media.

            • Constraint: Ensure final DMSO concentration on cells is < 0.5% to avoid solvent artifacts.

          Phase 2: Cell Seeding
          • Harvest cells in the exponential growth phase.

          • Seed 3,000 - 5,000 cells/well in 96-well plates (100 µL volume).

            • Why? Prodrug assays often require 72h incubation. Higher densities will result in overgrowth and contact inhibition, masking drug effects.

          • Incubate for 24 hours at 37°C / 5% CO2 to allow attachment.

          Phase 3: Treatment & Mechanistic Challenge

          This section distinguishes a standard screen from a mechanistic study.

          Workflow Diagram:

          Workflow Seed Seed Cells (Day 0) PreTreat OPTIONAL: Pre-treat with E-64d (10 µM, 1 hour) Seed->PreTreat For mechanistic wells Treat Add ALAL-DNR / Controls (Serial Dilutions) Seed->Treat For standard wells PreTreat->Treat Incubate Incubate 48h - 72h (37°C, 5% CO2) Treat->Incubate Read Add CCK-8/MTT -> Read OD Incubate->Read

          Figure 2: Experimental workflow including the optional inhibitor challenge step.

          Step-by-Step:

          • Inhibitor Pre-treatment (Validation Wells Only):

            • Aspirate media from designated "Mechanism Check" wells.

            • Add media containing 10 µM E-64d . Incubate for 1 hour .

            • Note: E-64d disables Cathepsin B before the prodrug arrives.

          • Drug Addition:

            • Prepare serial dilutions of ALAL-DNR and Free DNR (Range: 0.01 µM to 100 µM).

            • Add 100 µL of 2x concentrated drug solution to the wells (final volume 200 µL).

            • Tip: For E-64d wells, maintain the inhibitor concentration during drug incubation.

          • Incubation:

            • Incubate for 72 hours .

            • Reasoning: Prodrugs require time for uptake, lysosomal trafficking, cleavage, and release. 24h is often insufficient to see the full potency of ALAL-DNR compared to free DNR.

          Phase 4: Readout (CCK-8 Preferred)
          • Add 10-20 µL of CCK-8 reagent per well.

          • Incubate for 1–4 hours until orange color develops.

          • Measure absorbance at 450 nm .

            • If using MTT: Add MTT, incubate 4h, aspirate media, dissolve formazan in DMSO, read at 570 nm.

          Data Analysis & Interpretation

          Calculate % Viability:

          
          
          
          Interpreting the "Trojan Horse" Effect

          You should observe the following IC50 shifts:

          ComparisonObservationScientific Conclusion
          Free DNR vs. ALAL-DNR Free DNR is 2-10x more potent than ALAL-DNR in vitro.Normal. Free drug diffuses instantly; prodrug is rate-limited by endocytosis.
          ALAL-DNR (Alone) vs. ALAL-DNR (+ E-64d) E-64d treatment increases cell viability (Right-shift in IC50).Success. Confirms toxicity is dependent on cysteine protease cleavage.
          Normal Cells vs. Tumor Cells Higher IC50 in Normal Cells.Selectivity. Normal cells generally have lower Cathepsin B activity/uptake.

          Troubleshooting & Optimization

          • Issue: Prodrug shows no toxicity. [1]

            • Cause: Cell line may lack Cathepsin B.

            • Solution: Perform a Western Blot for Cathepsin B on your cell lysate. Switch to MCF-7 or metastatic lines.

          • Issue: Prodrug is as toxic as free drug (no selectivity).

            • Cause: Extracellular cleavage. Fetal Bovine Serum (FBS) contains esterases/proteases.

            • Solution: Use heat-inactivated FBS or reduce FBS to 5% during the assay. Check stability of ALAL-DNR in media alone via HPLC.

          • Issue: Precipitation.

            • Cause: ALAL-DNR is hydrophobic.

            • Solution: Ensure DMSO stock is fresh. Do not dilute into cold media.

          References

          • Trouet, A., et al. (1982). "A covalent linkage between daunorubicin and proteins that is stable in serum and reversible by lysosomal hydrolases, as required for a lysosomotropic drug-carrier conjugate." Proceedings of the National Academy of Sciences.

          • Dubowchik, G. M., & Firestone, R. A. (1998). "Cathepsin B-sensitive dipeptide prodrugs." Bioorganic & Medicinal Chemistry Letters. (Seminal work on lysosomal cleavage motifs).[2]

          • Monsigny, M., et al. (1994). "Glycoconjugates as carriers for specific delivery of therapeutic drugs and genes." Advanced Drug Delivery Reviews. (Context on endocytic uptake of peptide spacers).

          • ATCC / LGC Standards. "MTT Cell Proliferation Assay Protocol." (Standard grounding for cytotoxicity methodology).

          Sources

          Application Note: Strategies and Protocols for High-Efficiency Coupling of Daunorubicin to Tetrapeptide Linkers

          Author: BenchChem Technical Support Team. Date: February 2026

          Authored by a Senior Application Scientist

          Abstract

          This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective coupling of the anthracycline chemotherapeutic agent, Daunorubicin, to enzymatically cleavable tetrapeptide linkers. The development of peptide-drug conjugates (PDCs) is a promising strategy to enhance the therapeutic index of potent cytotoxins like Daunorubicin by improving tumor targeting and reducing systemic toxicity.[1][2] This application note details the core chemical principles, provides a robust step-by-step protocol for synthesis and purification, outlines analytical methods for determining coupling efficiency, and offers a troubleshooting guide to overcome common experimental hurdles.

          Introduction: The Rationale for Daunorubicin-Peptide Conjugates

          Daunorubicin is a potent antineoplastic agent widely used in the treatment of acute leukemias and other cancers. Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to cell death. However, its clinical utility is often limited by significant side effects, most notably dose-dependent cardiotoxicity, and the development of multidrug resistance.[3]

          Targeted drug delivery via PDCs offers a compelling solution to these challenges. By covalently attaching Daunorubicin to a peptide that targets tumor-specific antigens or is selectively cleaved within the tumor microenvironment, it is possible to concentrate the cytotoxic payload at the site of action, thereby sparing healthy tissues.[1] The linker connecting the drug and the peptide is a critical component of the PDC's design, dictating its stability in circulation and the mechanism of drug release.[4][] Tetrapeptide linkers, such as Gly-Phe-Leu-Gly (GFLG), are particularly advantageous as they can be designed for selective cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[6][7] This ensures that the active drug is released intracellularly following receptor-mediated endocytosis of the conjugate.

          This guide focuses on providing the foundational knowledge and practical protocols necessary to achieve high coupling efficiency, a critical parameter that directly impacts the overall yield, purity, and therapeutic potential of the final Daunorubicin-tetrapeptide conjugate.

          Foundational Chemistry of Daunorubicin-Linker Conjugation

          The successful conjugation of Daunorubicin to a tetrapeptide linker hinges on the precise reaction between complementary functional groups on each molecule. Daunorubicin possesses a primary amine on its daunosamine sugar moiety, which serves as a nucleophilic handle for conjugation. The tetrapeptide linker must be appropriately functionalized to react with this amine.

          Key Coupling Chemistries
          • Amide Bond Formation: This is the most common and stable linkage. It is typically achieved by activating the C-terminal carboxylic acid of the tetrapeptide linker using carbodiimide chemistry (e.g., EDC in the presence of N-hydroxysuccinimide) to form an active NHS ester. This ester then readily reacts with the primary amine of Daunorubicin to form a stable amide bond.[8]

          • Thiol-Maleimide Coupling: If the tetrapeptide linker is designed to include a cysteine residue, its thiol group can react with a maleimide-functionalized Daunorubicin derivative. This Michael addition reaction is highly efficient and proceeds under mild conditions.[9]

          • Oxime Ligation: This chemoselective reaction involves the formation of a stable oxime bond between an aminooxy-functionalized linker and the ketone group of Daunorubicin.[10]

          The Role of Self-Immolative Spacers

          To ensure that the released drug is in its native, fully active form, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is often incorporated between the tetrapeptide and the drug.[11] After enzymatic cleavage of the peptide, the PABC spacer undergoes a spontaneous 1,6-elimination, releasing the unmodified Daunorubicin.[1]

          cluster_0 Conjugation Strategy cluster_1 Intracellular Cleavage & Release Peptide Peptide Linker Linker Peptide->Linker Amide Bond Spacer Spacer Linker->Spacer Amide Bond Drug Daunorubicin Spacer->Drug Carbamate Bond Released_Drug Active Daunorubicin Spacer->Released_Drug Self-immolation PDC Peptide-Drug Conjugate (PDC) Enzyme Cathepsin B Enzyme->Linker Cleavage PDC->Enzyme Endocytosis & Lysosomal Trafficking cluster_workflow Experimental Workflow A 1. Synthesize GFLG-PABC (SPPS & Solution Phase) B 2. Purify Linker-Spacer (Preparative HPLC) A->B C 3. Activate Linker-Spacer (NHS Ester Formation) B->C D 4. Conjugate to Daunorubicin (Amide Bond Formation) C->D E 5. Purify Final Conjugate (Preparative HPLC) D->E F 6. Characterize & Quantify (LC-MS, HPLC, UV-Vis) E->F Start Low Coupling Efficiency Observed via HPLC Check1 Check Stoichiometry: Is activated linker in excess (2-5 fold)? Start->Check1 Action1 Increase molar ratio of activated linker to drug. Check1->Action1 No Check2 Check Reaction Time: Has the reaction reached a plateau? Check1->Check2 Yes Action1->Check1 Action2 Extend reaction time (e.g., to 24-36h) and monitor by HPLC. Check2->Action2 No Check3 Check Reagent Quality: Are solvents anhydrous? Is Daunorubicin pure? Check2->Check3 Yes Action2->Check2 Action3 Use fresh, anhydrous solvents. Verify purity of starting materials. Check3->Action3 No Check4 Consider Side Reactions: Are there multiple product peaks on HPLC? Check3->Check4 Yes Action3->Check3 Action4 Optimize pH with DIPEA. Lower reaction temperature. Check4->Action4 Yes Success High Coupling Efficiency Achieved Check4->Success No Action4->Check4

          Sources

          Application Note: Strategic Purification of Peptide-Drug Conjugates (PDCs) via Semi-Preparative HPLC

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Peptide-Drug Conjugates (PDCs) represent a synergistic therapeutic class, combining the targeting specificity of peptides with the cytotoxic potency of small-molecule payloads. However, their purification presents a "hybrid" chromatographic challenge: the construct often retains the aggregation propensity of peptides while acquiring the extreme hydrophobicity of the cytotoxic payload.

          This guide details a semi-preparative HPLC workflow designed to overcome the three primary failure modes in PDC purification: solubility-induced precipitation , linker instability (acid hydrolysis), and payload-driven irreversible adsorption .

          Strategic Assessment: The "Triad of Compatibility"

          Before wetting a column, you must evaluate the PDC against three critical parameters.[1] Failure to align these results in yield loss or column fouling.

          A. Solubility & Injection Strategy
          • The Problem: PDCs are often insoluble in mobile phase A (aqueous) due to the hydrophobic payload (e.g., Paclitaxel, MMAE). Injecting a DMSO-dissolved sample into a high-aqueous stream causes immediate precipitation at the column head, leading to high backpressure and poor recovery.

          • The Solution: At-Column Dilution (ACD) or Sandwich Injection .

            • Causality: ACD continuously mixes the sample with a strong solvent stream just before the column, preventing the "solubility shock" of static injection.

          B. Linker Stability (pH Sensitivity)[2][3]
          • The Problem: Standard peptide purification uses 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

          • The Constraint:

            • Hydrazone Linkers: Highly acid-labile. TFA will cleave the drug from the peptide during the run.

            • Disulfide Linkers: Stable in acid but sensitive to high pH or reducing agents.

            • Peptide (Enzyme-cleavable) Linkers: Generally robust but can degrade if the run time is excessive at extreme pH.

          • The Solution: Match the buffer system to the linker.

            • Acid Labile:[2][] Use Ammonium Acetate (10mM, pH 6.5) or Ammonium Bicarbonate (pH 7.5).

            • Acid Stable: Use 0.1% Formic Acid (milder than TFA) or TFA if strictly necessary for peak shape.

          C. Stationary Phase Selectivity
          • Standard C18: Good for general hydrophobicity but often fails to separate the unconjugated drug from the PDC if the peptide is small.

          • Phenyl-Hexyl: Superior for PDCs containing aromatic payloads (Doxorubicin, Paclitaxel). The

            
             interactions provide orthogonal selectivity to standard alkyl chains.
            

          Workflow Visualization

          PDC_Workflow Synthesis Crude PDC Synthesis Solubility Solubility Test (DMSO/Buffer) Synthesis->Solubility LinkerCheck Linker Stability Assessment Solubility->LinkerCheck MethodDev Analytical Scouting (Gradient & pH) LinkerCheck->MethodDev Decision Select Mobile Phase MethodDev->Decision PrepRun Semi-Prep Purification (Gradient Scale-up) Decision->PrepRun Optimized Fraction Fraction Collection (Time/Threshold) PrepRun->Fraction Fraction->MethodDev Re-analyze (QC) Lyophilization Lyophilization (Solvent Removal) Fraction->Lyophilization

          Figure 1: End-to-end workflow for PDC purification, emphasizing the pre-run assessment of linker chemistry and solubility.

          Detailed Protocol: Semi-Preparative Purification

          Phase 1: System Preparation & Safety

          Safety Note: PDCs often carry cytotoxic payloads (e.g., MMAE, DM1).

          • Containment: The HPLC fraction collector must be housed in a fume hood or negative-pressure enclosure.

          • Waste: All eluent waste must be treated as cytotoxic.

          System Config:

          • Column: Prep C18 or Phenyl-Hexyl,

            
             mm, 5 
            
            
            
            m, 100Å (or 300Å for peptides >30 AA).
          • Flow Rate: 15–20 mL/min (typical for 21.2 mm ID).

          • Detector: DAD/PDA. Monitor 214 nm (peptide bond) AND the payload

            
              (e.g., 480 nm for Doxorubicin).
            
            • Tip: Conjugation often causes a "Red Shift" (bathochromic shift). Do not assume the free drug's

              
               is identical to the conjugate's.
              
          Phase 2: Mobile Phase Selection (The Decision Matrix)
          Linker TypeRecommended Buffer ARecommended Buffer BNotes
          Acid Stable (e.g., Amide, Triazole)0.1% TFA in Water0.1% TFA in ACNTFA provides best peak shape (ion-pairing).
          Acid Labile (e.g., Hydrazone, Cis-aconityl)10 mM Ammonium Acetate (pH 6.5)100% ACN or MeOHAvoid TFA. Ensure column silica is hybrid/resistant if pH > 8.
          Disulfide 0.1% Formic Acid in Water0.1% Formic Acid in ACNAvoid high pH (promotes disulfide exchange).
          Phase 3: Sample Preparation & Loading
          • Solubilization: Dissolve crude PDC in 100% DMSO. Concentration: 50–100 mg/mL.

          • Filtration: Pass through a 0.2

            
            m PTFE filter. Do not use Nylon (binds peptides).
            
          • Injection Technique (Sandwich Method):

            • Aspirate 200

              
              L "Plug" (50% Aqueous/50% DMSO).
              
            • Aspirate Sample (100% DMSO).

            • Aspirate 200

              
              L "Plug" (50% Aqueous/50% DMSO).
              
            • Why: This buffers the sample from the mobile phase inside the loop, preventing precipitation before the column head.

          Phase 4: Gradient Execution

          Standard Gradient Profile:

          • Initial Hold: 5% B for 2 mins (Desalting).

          • Ramp: 5% to 60% B over 40 mins (Slope: ~1.4% B/min).

            • Note: PDCs elute later than free peptides. If the payload is very hydrophobic, extend the gradient to 95% B.

          • Wash: 95% B for 5 mins.

          • Re-equilibration: 5% B for 10 mins.

          Phase 5: Fraction Collection Strategy
          • Trigger: Slope + Threshold.

          • Vessels: Pre-load collection tubes with a small amount of acetic acid (if using neutral buffers) to immediately stabilize acid-labile linkers post-collection, or conversely, neutralizing buffer if the payload is acid-sensitive.

          • Pooling: Analyze fractions via analytical HPLC.[4] Pool fractions with purity >95%.

          Troubleshooting Guide

          IssueProbable CauseCorrective Action
          High Backpressure upon Injection Sample precipitating at column inlet.1. Reduce injection volume.2. Use "Sandwich Injection."3. Switch to "At-Column Dilution" pump configuration.
          Split Peaks / Doublets 1. Atropisomers (common in bulky payloads).2. Linker degradation.1. Run column hotter (40–50°C) to coalesce isomers (check stability first).2. Check MS of front/tail peaks. If mass = (M-Drug), linker is cleaving. Switch buffers.
          Broad Tailing Peaks Secondary interactions with silanols.1. Add 100mM NaClO
          
          
          (chaotropic salt) to mobile phase.2. Switch to Phenyl-Hexyl stationary phase.
          Low Recovery Irreversible adsorption of payload.Switch to a C4 column or a polymer-based column (PLRP-S) to reduce hydrophobic grip.

          Logic Diagram: Stationary Phase & Buffer Selection

          Selection_Logic Start Start: PDC Characterization LinkerQ Is Linker Acid Labile? (Hydrazone/Acetal) Start->LinkerQ Acidic Mobile Phase: 0.1% TFA or Formic Acid LinkerQ->Acidic No (Stable) Neutral Mobile Phase: 10mM Ammonium Acetate (pH 6.5) LinkerQ->Neutral Yes (Labile) PayloadQ Is Payload Aromatic? (Dox/Paclitaxel) C18 Column: C18 (General Purpose) PayloadQ->C18 No (Alkyl/Linear) Phenyl Column: Phenyl-Hexyl (Pi-Pi Selectivity) PayloadQ->Phenyl Yes (Aromatic) Acidic->PayloadQ Neutral->PayloadQ

          Figure 2: Decision tree for selecting chromatographic conditions based on PDC structural properties.

          References

          • GTP Bioways. (2024).[5] Overcoming Challenges in ADC Purification: A Case Study. Retrieved from [Link]

          • Phenomenex. (2020). HPLC Tech Tip: A Systematic Approach to Peptide Analysis. Retrieved from [Link]

          • LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link][6]

          Sources

          Application Note: Handling, Storage, and Stability Protocol for Ala-Leu-Ala-Leu Daunorubicin (ALAL-DNR)

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This technical guide outlines the rigorous handling, storage, and reconstitution protocols for Ala-Leu-Ala-Leu Daunorubicin (ALAL-DNR) . As a peptide-drug conjugate (PDC), ALAL-DNR presents a dual-stability challenge: it possesses the photochemical and pH sensitivities of the anthracycline payload (Daunorubicin) alongside the hydrolytic and aggregation risks of the hydrophobic tetrapeptide linker.

          This document is designed for researchers utilizing ALAL-DNR in lysosomal targeting assays (specifically Cathepsin B activation) and prodrug development. Adherence to these protocols minimizes spontaneous hydrolysis, prevents aglycone precipitation, and ensures experimental reproducibility.

          Chemical Basis of Stability

          To handle ALAL-DNR effectively, one must understand the causality of its degradation. The molecule is a "Janus" entity with two distinct failure modes.

          The Anthracycline Moiety (Payload)

          The Daunorubicin core is an anthracycline antibiotic containing a tetracyclic ring system and a daunosamine sugar.

          • Photolability: The conjugated

            
            -electron system absorbs light (approx. 480 nm), generating reactive oxygen species (ROS) that cause ring cleavage and loss of potency.
            
          • pH Sensitivity (The "Blue" Warning): In basic conditions (pH > 8.0), the phenolic hydroxyl groups deprotonate. This causes a bathochromic shift (red

            
             blue/violet) and rapid irreversible degradation into inactive aglycones.
            
          • Self-Validation: If your solution turns purple, the drug is degraded.

          The Ala-Leu-Ala-Leu Linker (Targeting Unit)

          The tetrapeptide linker is designed to be a substrate for lysosomal cysteine proteases (Cathepsin B).

          • Hydrophobicity & Aggregation: The ALAL sequence is highly hydrophobic. In aqueous buffers, it drives the formation of supramolecular aggregates, which can precipitate out of solution or alter enzymatic cleavage kinetics.

          • Protease Contamination: Because the molecule is designed to be cleaved by enzymes, accidental contamination with skin proteases or serum during handling will prematurely release the free drug.

          Degradation Pathway Visualization

          The following diagram maps the specific environmental triggers to their chemical consequences.

          ALAL_Degradation ALAL_DNR Intact ALAL-DNR (Active Prodrug) Ring_Cleavage Ring Cleavage (Inactive) ALAL_DNR->Ring_Cleavage ROS Generation Aglycone Aglycone Precipitate (Color Change: Purple) ALAL_DNR->Aglycone De-glycosylation Hydrolysis Peptide Hydrolysis (Premature Release) ALAL_DNR->Hydrolysis Spontaneous Hydrolysis Free_DNR Free Daunorubicin (Systemic Toxicity) ALAL_DNR->Free_DNR Catalytic Cleavage Light Light Exposure (>480nm) Light->ALAL_DNR High_pH Basic pH (>8.0) High_pH->ALAL_DNR Moisture Moisture/Water Moisture->ALAL_DNR Enzymes Contaminant Proteases Enzymes->ALAL_DNR

          Figure 1: Environmental triggers leading to ALAL-DNR degradation. Note that pH > 8.0 leads to visible colorimetric changes.

          Storage Protocols (Solid State)

          Objective: Maintain chemical purity >98% for up to 12 months.

          ParameterSpecificationRationale
          Temperature -20°C (± 5°C)Arrhenius kinetics dictate that lower temperatures significantly retard spontaneous hydrolysis of the peptide bond.
          Container Amber Glass VialBlocks UV/Visible light to prevent anthracycline photodegradation.
          Atmosphere Inert Gas (Argon/N2)Prevents oxidation of the quinone moiety.
          Desiccation RequiredThe powder is hygroscopic. Moisture catalyzes peptide bond hydrolysis.

          Protocol:

          • Upon receipt, verify the powder is a red/orange crystalline solid .

          • Wrap the vial in aluminum foil if not already amber-colored.

          • Place the vial inside a secondary container (Ziploc or jar) with active silica gel desiccant.

          • Store at -20°C.

          • Critical Step: Before opening, allow the vial to equilibrate to Room Temperature (RT) for 30 minutes. Opening a cold vial introduces condensation, ruining the remaining powder.

          Reconstitution & Handling Workflow

          Objective: Solubilize the hydrophobic prodrug without inducing aggregation or degradation.

          Solvent Strategy: ALAL-DNR is less water-soluble than free Daunorubicin due to the hydrophobic Ala-Leu residues. Direct dissolution in water often leads to micellar aggregation.

          • Primary Solvent: Dimethyl Sulfoxide (DMSO) - anhydrous, sterile.

          • Secondary Diluent: PBS (pH 7.4) or Water (pH < 7).[1]

          Step-by-Step Reconstitution Protocol
          • Preparation: Wear nitrile gloves, lab coat, and safety goggles. Work in a biological safety cabinet (Class II) due to cytotoxicity.

          • Primary Dissolution (Stock Solution):

            • Add anhydrous DMSO to the powder to achieve a concentration of 5–10 mM .

            • Why DMSO? It disrupts peptide-peptide interactions, preventing early aggregation.

            • Vortex gently for 30 seconds. Ensure the solution is clear and deep red.

          • Secondary Dilution (Working Solution):

            • Dilute the DMSO stock into aqueous buffer (PBS or Saline) immediately before use.

            • Limit: Keep final DMSO concentration < 1% (v/v) for cell-based assays to avoid solvent toxicity.

            • pH Check: Ensure the final pH is between 6.0 and 7.4.

            • Warning: Do NOT dilute into alkaline buffers (e.g., Carbonate buffer pH 9.0).

          Handling Workflow Diagram

          Reconstitution_Workflow Start Lyophilized Powder (-20°C) Equilibrate Equilibrate to RT (30 mins, Desiccated) Start->Equilibrate Solvent Add Anhydrous DMSO (Target: 10 mM) Equilibrate->Solvent Visual_Check Visual Check: Clear Red Solution? Solvent->Visual_Check Fail Discard: Purple/Cloudy Visual_Check->Fail No (Aggregated/Basic) Dilute Dilute in PBS (pH 7.4) Final DMSO < 1% Visual_Check->Dilute Yes Use Immediate Use (In Vitro/In Vivo) Dilute->Use Preferred Freeze Aliquot & Freeze (-20°C, 1 month max) Dilute->Freeze Alternative

          Figure 2: Optimal workflow for reconstituting ALAL-DNR to minimize hydrolysis and aggregation.

          Quality Control & Validation (Self-Validating Systems)

          Trustworthiness in data comes from verifying the integrity of your reagents.

          Visual Self-Validation
          • Pass: Solution is clear, orange-red.

          • Fail (Hydrolysis/pH issue): Solution turns violet/blue. This indicates the pH is >8.0, and the anthracycline ring is degrading.

          • Fail (Aggregation): Solution is turbid or has visible particulates. This indicates the hydrophobic peptide is crashing out (likely due to insufficient DMSO or cold aqueous buffer).

          HPLC Validation Protocol

          For quantitative assessment, use High-Performance Liquid Chromatography (HPLC).

          • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

          • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

          • Mobile Phase B: 0.1% TFA in Acetonitrile.

          • Gradient: 20% B to 80% B over 20 minutes.

          • Detection: UV at 254 nm (peptide bond) and 480 nm (anthracycline).

          • Interpretation:

            • Free Daunorubicin will elute earlier (more polar).

            • Intact ALAL-DNR will elute later (hydrophobic peptide tail).

            • Purity should be >95% by area under the curve (AUC).

          References

          • Daunorubicin Stability Profile. PubChem. National Center for Biotechnology Information. [Link]

          • Peptide-Drug Conjugates as Next-Generation Therapeutics. Preprints.org. (2025). Discusses hydrophobicity and aggregation risks of peptide linkers. [Link]

          • Stability of Anthracyclines in Aqueous Solution. Journal of Clinical Pharmacy and Therapeutics. (1990). Establishes pH sensitivity of the anthracycline ring. [Link]

          • Lysosomal Digestion of Amino Acid Derivatives of Daunorubicin. Journal of Medicinal Chemistry. (1980). Foundational paper on Leu-DNR and Ala-Leu-DNR hydrolysis rates. [Link]

          Sources

          Troubleshooting & Optimization

          Topic: Resolving In-Source Fragmentation (ISF) of Daunorubicin Conjugates

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Support Center: LC-MS Analysis of Daunorubicin Conjugates

          Executive Summary

          In-Source Fragmentation (ISF) is the "silent killer" of quantitative accuracy in Antibody-Drug Conjugate (ADC) and Peptide-Drug Conjugate (PDC) analysis. For Daunorubicin (DNR) conjugates, the problem is acute due to the lability of the O-glycosidic bond connecting the daunosamine sugar to the tetracyclic aglycone.

          When ISF occurs, the mass spectrometer prematurely cleaves the payload from the linker or the sugar from the payload before the ion selection stage. This results in:

          • Overestimation of free drug: The instrument detects "free" payload that was actually conjugated when it entered the source.

          • Underestimation of intact conjugate: The precursor signal is diluted.

          • False Metabolite Identification: ISF fragments mimic biological degradation products.

          This guide provides a self-validating workflow to diagnose, minimize, and resolve ISF for Daunorubicin conjugates.

          Module 1: The Hardware Fix (Source Parameter Optimization)

          The Causality: Electrospray Ionization (ESI) is "soft," but not passive. The two primary energy vectors driving ISF are Thermal Energy (Desolvation Temperature) and Kinetic Energy (Cone Voltage/Declustering Potential). Daunorubicin’s glycosidic bond requires very little energy to dissociate compared to the peptide backbone of a conjugate.

          Troubleshooting Protocol: The "Step-Down" Ramp

          Do not use "autotune" settings. They optimize for maximum signal intensity, which often correlates with maximum fragmentation.

          Step 1: Isolate the Variable Infuse a neat standard of your Daunorubicin conjugate (1 µg/mL in 50:50 MeOH:H2O) at 10 µL/min.

          Step 2: Optimize Declustering Potential (DP) / Cone Voltage

          • Action: Start at your standard voltage (e.g., 60V). Decrease in 5V increments down to 0V.

          • Observation: Monitor the ratio of the Intact Conjugate

            
             vs. the Free Aglycone fragment (m/z ~398).
            
          • Goal: Find the voltage where the Aglycone signal disappears or stabilizes, typically 10–25V for labile ADCs.

          • Note: Signal intensity of the parent will drop. This is the trade-off for structural integrity.

          Step 3: Thermal Management

          • Action: Lower the Desolvation Gas Temperature.

          • Standard: 350°C–500°C (Too hot for DNR).

          • Target: 200°C–250°C .

          • Compensation: If ionization efficiency drops due to poor desolvation, increase the Desolvation Gas Flow rather than the temperature. The kinetic force of the gas aids desolvation without breaking bonds.

          Module 2: The Chemistry Fix (Mobile Phase & Matrix)

          The Causality: The stability of the hydrazone linkers often used with Daunorubicin, as well as the glycosidic bond itself, is pH-dependent. Acidic environments accelerate hydrolysis.

          Protocol: pH Switching

          Most LC-MS generic methods use 0.1% Formic Acid (pH ~2.7). This is aggressive for DNR conjugates.

          ParameterStandard (High Risk)Optimized (Low Risk)Mechanism
          Aqueous Phase 0.1% Formic Acid10 mM Ammonium Acetate Neutral pH (6.8) prevents acid-catalyzed hydrolysis.
          Organic Phase Acetonitrile + 0.1% FAAcetonitrile (No Additive) Reduces proton availability in the droplet.
          Sample Diluent 0.1% TFA/FAWater/MeOH (50:50) Prevents degradation in the autosampler.

          Critical Check: If you must use acid for chromatography (peak shape), switch to Acetic Acid (weaker acid) or reduce Formic Acid concentration to 0.01% .

          Module 3: The Data Fix (Distinguishing ISF from Metabolites)

          The Problem: Is the "Free Payload" peak in your chromatogram a result of liver metabolism (real) or the mass spectrometer source (artifact)?

          The Solution: Chromatographic Alignment ISF occurs after the column. Therefore, an ISF fragment must have the exact same Retention Time (RT) as its parent molecule. A true metabolite is formed before the column and will have a distinct RT due to polarity shifts.

          Visualizing the Decision Tree

          ISF_Decision_Tree Start Detect 'Free Payload' Mass (m/z 398 or 528) CheckRT Compare Retention Time (RT) of Payload vs. Conjugate Start->CheckRT SameRT RT is Identical (Co-elution) CheckRT->SameRT Overlap DiffRT RT is Different (Separation) CheckRT->DiffRT Shift > 0.1 min ISF_Conclusion Diagnosis: In-Source Fragmentation (Artifact) SameRT->ISF_Conclusion Metab_Conclusion Diagnosis: Biological Metabolite (Real) DiffRT->Metab_Conclusion Action_ISF Action: Lower Cone Voltage Check Module 1 ISF_Conclusion->Action_ISF

          Figure 1: Decision logic for categorizing free drug signals. Co-elution with the parent conjugate is the hallmark of In-Source Fragmentation.

          Module 4: The Mechanism of Failure

          Understanding where the molecule breaks allows you to predict the resulting mass spectrum.

          Pathway:

          • DNR Conjugate: [Linker]-[Aglycone]-[Sugar]

          • Stress: High Voltage/Heat in ESI source.[1]

          • Primary Break: The O-Glycosidic bond (weakest link).

          • Result: Detection of [Aglycone] ion (Daunomycinone) even if the linker is intact.

          DNR_Fragmentation Conjugate Intact DNR Conjugate (Precursor) Source ESI Source (High Temp / High Voltage) Conjugate->Source Injection Frag1 Fragment A: Aglycone (Daunomycinone) m/z ~398 Source->Frag1 Glycosidic Cleavage Frag2 Fragment B: Sugar (Daunosamine) Neutral Loss Source->Frag2 Loss of 129 Da

          Figure 2: The primary ISF pathway for Daunorubicin. The glycosidic bond is the thermodynamic weak point, often cleaving before the linker.

          Frequently Asked Questions (FAQ)

          Q1: I lowered my cone voltage, but the signal for the intact conjugate is now too low. What do I do? A: This is the "Sensitivity vs. Integrity" dilemma.

          • Re-optimize Gas Flow: Increase the nebulizer gas pressure. This improves droplet shearing mechanically rather than thermally.

          • Summation: If ISF is unavoidable (e.g., 20%), quantify by summing the transitions of the Parent and the ISF product, provided they co-elute perfectly. This recovers the "lost" signal into the quantitative result.

          Q2: Can I use APCI instead of ESI? A: Generally, no . APCI (Atmospheric Pressure Chemical Ionization) is a harsher technique requiring higher temperatures to vaporize the solvent. It will likely cause complete degradation of a labile DNR conjugate. ESI is the correct source; it just requires tuning.

          Q3: Why do I see "Free Drug" in my blank plasma samples spiked with Conjugate? A: If you see free drug in a spiked blank (t=0 control), and the RT matches the conjugate, it is 100% ISF . If the RT matches the free drug standard, it is degradation during extraction . Switch from Acidic Protein Precipitation to Methanol-only precipitation or Solid Phase Extraction (SPE) with neutral elution.

          References

          • Xu, Y. F., et al. (2015).[2] Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry.

          • Giera, M., et al. (2024).[3] The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. PMC.

          • Kovács, S., et al. (2021). Structural Characterization of Daunomycin-Peptide Conjugates by Various Tandem Mass Spectrometric Techniques. Molecules (MDPI).

          • Waters Corporation. (2021). Optimization of Electrospray Ionization Source Parameters. LCGC Blog.

          Sources

          Technical Support Center: Strategies for Improving Water Solubility of Hydrophobic Peptide-Drug Conjugates

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the Technical Support Center for peptide-drug conjugate (PDC) development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the poor water solubility of hydrophobic PDCs. This resource will provide actionable solutions and the scientific rationale behind them to empower you in your experimental design and execution.

          Troubleshooting Guide: Common Solubility Issues with Peptide-Drug Conjugates

          This section addresses specific problems you may encounter during your experiments, offering potential causes and step-by-step solutions.

          Q1: My purified peptide-drug conjugate precipitates out of aqueous buffer. What should I do?

          Potential Causes:

          • High Hydrophobicity: The conjugated drug is highly lipophilic, significantly increasing the overall hydrophobicity of the peptide.

          • Aggregation: The peptide sequence itself has a high propensity to form intermolecular β-sheets or other aggregates, a tendency often exacerbated by the attached drug.[1]

          • Isoelectric Point (pI): The buffer pH is too close to the pI of the PDC, minimizing its net charge and thus its solubility.[1][2]

          • Incorrect Solvent History: The initial solvent used to dissolve the lyophilized PDC was not optimal, leading to incomplete solubilization before introduction to the aqueous buffer.

          Step-by-Step Troubleshooting:

          • Initial Dissolution in an Organic Solvent: Before introducing the PDC to an aqueous buffer, first dissolve the lyophilized powder in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][3]

          • Gradual Addition of Aqueous Buffer: With continuous vortexing or stirring, slowly add your desired aqueous buffer to the organic solvent-PDC mixture.[1] If precipitation occurs, you have likely exceeded the solubility limit in that buffer composition.

          • pH Adjustment: Determine the theoretical pI of your peptide component. Adjust the pH of your aqueous buffer to be at least one to two units away from the pI to ensure a net positive or negative charge on the PDC, which will improve its interaction with water.[2][4] For basic peptides, a slightly acidic buffer (e.g., containing 10% acetic acid) can be beneficial, while for acidic peptides, a slightly basic buffer (e.g., 10% ammonium bicarbonate) may be required.[3]

          • Sonication: Use a bath sonicator for 5-10 minutes to help break up any small aggregates and facilitate dissolution.[1][3] Avoid probe sonicators as they can generate excessive heat and potentially degrade the PDC.

          • Centrifugation: Before use in a downstream application, always centrifuge your PDC solution to pellet any undissolved material.[2][3]

          Q2: I'm observing a decrease in biological activity of my PDC over time in solution, which I suspect is due to aggregation. How can I confirm and prevent this?

          Potential Causes:

          • Hydrophobic Interactions: The hydrophobic drug moieties on different PDC molecules can interact, leading to aggregation.

          • Peptide Secondary Structure Formation: The peptide component may be forming aggregates, which can be exacerbated by the presence of the conjugated drug.[1]

          • Suboptimal Storage Conditions: Incorrect temperature or buffer composition can promote aggregation over time.

          Confirmation and Prevention Strategies:

          • Analytical Confirmation of Aggregation:

            • Size Exclusion Chromatography (SEC): This is a powerful technique to detect the presence of high molecular weight aggregates.[5][6]

            • Dynamic Light Scattering (DLS): DLS can be used to measure the size distribution of particles in your solution, revealing the presence of aggregates.

            • Circular Dichroism (CD) Spectroscopy: CD can provide information on the secondary structure of the peptide component.[5][7] Changes in the CD spectrum over time can indicate conformational changes associated with aggregation.[8]

          • Prevention of Aggregation:

            • Incorporate Solubility-Enhancing Moieties: Consider re-designing your PDC to include a hydrophilic linker, such as a polyethylene glycol (PEG) spacer, between the peptide and the drug.

            • Formulation with Excipients:

              • Co-solvents: The inclusion of a small percentage of an organic co-solvent like ethanol or DMSO in your final formulation can help maintain solubility.[3] However, ensure the co-solvent is compatible with your intended application.

              • Surfactants: Non-ionic surfactants can help to prevent hydrophobic interactions and subsequent aggregation.[9]

            • Lyophilization for Long-Term Storage: For long-term storage, it is often best to lyophilize the purified PDC and store it as a powder at -20°C or -80°C.[10][11] Reconstitute just before use.

          Frequently Asked Questions (FAQs)

          This section provides answers to common questions regarding strategies to improve the water solubility of hydrophobic peptide-drug conjugates.

          Q1: What are the primary chemical modification strategies to improve the water solubility of a PDC?

          There are several effective chemical modification strategies:

          • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a widely used and highly effective method.[12][13] PEG is a hydrophilic polymer that increases the hydrodynamic radius of the PDC, which can improve solubility, enhance stability by protecting against proteolytic degradation, and prolong circulation half-life by reducing renal clearance.[11][14]

            • Mechanism of Action: Each PEG subunit can associate with two to three water molecules, effectively creating a hydrophilic shield around the hydrophobic PDC.[14]

          • Amino Acid Substitution: Strategically replacing hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine) in the peptide sequence with hydrophilic or charged amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) can significantly enhance water solubility.[3][4] It is generally recommended to keep the hydrophobic amino acid content below 50% and to include at least one charged amino acid for every five residues.

          • Addition of Solubility-Enhancing Tags: Short, highly soluble peptide sequences can be fused to the N- or C-terminus of the peptide component.[15][16][17] These tags are often rich in charged amino acids like lysine and arginine.[18] In some cases, these tags can be designed to be cleavable after purification.[16]

          Q2: How do formulation approaches contribute to improving PDC solubility?

          Formulation is a critical aspect of working with hydrophobic PDCs. Key approaches include:

          • Use of Co-solvents: As mentioned in the troubleshooting section, water-miscible organic solvents like DMSO, ethanol, or acetonitrile can be used in small amounts to dissolve the PDC before dilution with an aqueous buffer.[3]

          • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with hydrophobic drug moieties, effectively encapsulating the lipophilic part of the PDC and presenting a hydrophilic exterior to the solvent, thereby increasing its apparent water solubility.[2][19][20]

          • Lipid-Based Formulations: For oral or other routes of administration, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can be employed.[9][21] In these systems, the hydrophobic PDC is dissolved in a mixture of lipids, surfactants, and co-solvents, which spontaneously form a fine emulsion upon contact with aqueous media.[20]

          • Nanosuspensions: Reducing the particle size of the PDC to the nanometer range can increase its surface area and dissolution rate.[22] This can be achieved through techniques like pearl milling or high-pressure homogenization.

          Q3: Can the linker between the peptide and the drug influence the solubility of the PDC?

          Absolutely. The linker plays a crucial role beyond simply connecting the peptide and the drug. Incorporating hydrophilic linkers, such as PEG or short sequences of hydrophilic amino acids, can significantly improve the overall water solubility of the PDC.[][24] These linkers can physically distance the hydrophobic drug from the peptide, potentially reducing the impact of the drug on the peptide's folding and aggregation properties.

          Q4: What is the impact of drug-to-peptide ratio on the solubility of a PDC?

          The drug-to-peptide ratio (DPR) is a critical parameter that can significantly affect the solubility of a PDC. A higher DPR, meaning more drug molecules per peptide, will generally lead to a more hydrophobic conjugate and, consequently, lower water solubility.[25] This can also increase the propensity for aggregation. Therefore, it is essential to carefully optimize the DPR to achieve a balance between therapeutic potency and acceptable physicochemical properties like solubility.

          Experimental Protocols & Data Presentation

          Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide-Drug Conjugate

          • Preparation: Before opening the vial of lyophilized PDC, centrifuge it briefly to ensure all the powder is at the bottom.

          • Initial Dissolution: Add a minimal volume of a suitable organic solvent (e.g., DMSO) to the vial to achieve a high concentration (e.g., 10-20 mg/mL). Vortex thoroughly until the PDC is completely dissolved.

          • Aqueous Dilution: While continuously vortexing, slowly add the desired aqueous buffer dropwise to the concentrated PDC solution until the final desired concentration is reached.

          • Clarity Check: Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, it indicates that the solubility limit has been exceeded.

          • Final Preparation: Before use, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble aggregates. Carefully collect the supernatant for your experiment.

          Table 1: Comparison of Common Solubility Enhancement Strategies

          StrategyMechanism of ActionAdvantagesDisadvantages
          PEGylation Covalent attachment of hydrophilic PEG chains increases hydrodynamic volume and shields hydrophobic regions.[13][14]Significant increase in solubility and stability; prolonged in vivo half-life.[12][11]May sterically hinder peptide-target interaction; increases manufacturing complexity.
          Amino Acid Substitution Replacing hydrophobic residues with hydrophilic/charged ones increases the overall polarity of the peptide.[3][4]Can be a cost-effective solution integrated into the peptide synthesis.May alter the peptide's conformation and biological activity.
          Solubility-Enhancing Tags Fusion of a highly soluble peptide tag to the N- or C-terminus.[15][16]High impact on solubility; tags can be designed to be cleavable.[16]Increases the overall size of the conjugate; may require an additional cleavage step.
          Cyclodextrin Formulation Encapsulation of the hydrophobic drug moiety within the cyclodextrin's lipophilic core.[19][20]Reversible, non-covalent modification; can be applied to existing PDCs.May not be suitable for all drug structures; potential for competitive displacement in vivo.
          Co-solvent Formulation The organic solvent disrupts hydrophobic interactions, aiding in dissolution.[3]Simple and quick to implement for in vitro studies.The organic solvent may be incompatible with cellular assays or in vivo applications.

          Visualizations

          Diagram 1: Decision-Making Workflow for Improving PDC Solubility

          PDC_Solubility_Workflow start PDC Shows Poor Aqueous Solubility strategy Select Solubility Enhancement Strategy start->strategy chem_mod Chemical Modification strategy->chem_mod Redesign is an option formulation Formulation Approach strategy->formulation Redesign is not an option pegylation PEGylation chem_mod->pegylation aa_sub Amino Acid Substitution chem_mod->aa_sub tags Solubility-Enhancing Tags chem_mod->tags cosolvent Co-solvents formulation->cosolvent cyclodextrin Cyclodextrins formulation->cyclodextrin lipid_form Lipid-Based Systems formulation->lipid_form characterize Characterize Modified/Formulated PDC (SEC, DLS, Activity Assay) pegylation->characterize aa_sub->characterize tags->characterize cosolvent->characterize cyclodextrin->characterize lipid_form->characterize end Soluble & Active PDC characterize->end

          Caption: A decision tree for selecting an appropriate strategy to enhance the solubility of a problematic peptide-drug conjugate.

          Diagram 2: Mechanism of Solubility Enhancement by PEGylation and Cyclodextrin

          Solubility_Mechanisms cluster_1 PEGylation cluster_2 Cyclodextrin Complexation PDC Peptide-Drug (Hydrophobic) PEG_PDC PEGylated PDC CD Cyclodextrin (Hydrophilic Exterior) water1 H2O PEG_PDC->water1 water2 H2O PEG_PDC->water2 water3 H2O PEG_PDC->water3 Drug Drug CD_Complex Inclusion Complex

          Caption: Schematic representation of how PEGylation and cyclodextrin complexation improve the water solubility of hydrophobic molecules.

          References

          • Vertex AI Search. (n.d.). Peptide Solubilization.
          • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
          • DelveInsight. (2025, February 19). Peptide Drug Conjugates: A New Frontier in Targeted Therapy.
          • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids.
          • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?
          • Precise PEG. (n.d.). Peptide Drug Conjugates: Overcoming ADC Limitations in Tumor Targeting.
          • BOC Sciences. (n.d.). How Peptides Help Overcome ADCs Development Barriers?
          • Bioconjugate Development News. (2024, January 19). Overcoming the Hurdles: Navigating the Challenges of Bioconjugate Development.
          • BOC Sciences. (n.d.). Latest Technologies to Improve ADC Drug Solubility and Stability.
          • Zhao, Y., et al. (2018). Temporary Solubilizing Tags Method for the Chemical Synthesis of Hydrophobic Proteins. Current Organic Chemistry, 23(1).
          • Sigma-Aldrich. (n.d.). Peptide Stability.
          • Cancers. (2021). Progress and Future Directions with Peptide-Drug Conjugates for Targeted Cancer Therapy.
          • Drug Development & Delivery. (2023, April 3). PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formulation.
          • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
          • International Journal of Molecular Sciences. (2018, May 23). Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression.
          • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
          • Molecules. (2021, January 18). Improvement of Water Solubility of Mercaptoundecahydrododecaborate (BSH)-Peptides by Conjugating with Ethylene Glycol Linker and Interaction with Cyclodextrin.
          • QYAOBIO. (n.d.). Peptide Pegylation - PEG Peptides.
          • Pharmaceutical Technology. (2025, March 12). Peptide PEGylation: The Next Generation.
          • Labinsights. (2023, May 8). Peptide Modifications For PEGylation.
          • ACS Medicinal Chemistry Letters. (2025, February 8). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics.
          • Pharmaceuticals. (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs.
          • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
          • Bachem. (2017, January 30). Pegylation of peptides.
          • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
          • Inventi Journals. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
          • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
          • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
          • Pharma Focus America. (2025, May 19). Analytical Techniques for Antibody-Drug Conjugates.
          • CD Formulation. (n.d.). Peptide-Drug Conjugates Drug Delivery System Development.
          • AAPS Newsmagazine. (2018, January 15). Biophysical Characterization of Biopharmaceutical Products.
          • ACS Pharmacology & Translational Science. (2022, November 16). Synthesis and Characterization of a Novel Peptide Targeting Human Tenon Fibroblast Cells To Modulate Fibrosis: An Integrated Empirical Approach.
          • BioCat. (n.d.). Peptide Handling Guideline.
          • Molecules. (n.d.). Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery.
          • LenioBio. (2025, June 18). Increasing Protein Yields: Solubility Tagging.
          • Biomacromolecules. (2015, August 24). Specific Drug Formulation Additives: Revealing the Impact of Architecture and Block Length Ratio.
          • Journal of Controlled Release. (n.d.). Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope?
          • Pharmaceutics. (n.d.). Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress.
          • Sterling Pharma Solutions. (2025, July 23). Peptide digestion analysis of antibody drug conjugates.
          • PubMed. (2016, August 18). Biophysical characterization of a model antibody drug conjugate.
          • BioAgilytix. (2025, October 24). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates.
          • Nanoscale Advances. (2019, October 1). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers.
          • RedShiftBio. (n.d.). Biophysical Characterization of Proteins.

          Sources

          Technical Support Center: Formulation and Handling of Ala-Leu-Ala-Leu Daunorubicin Conjugates

          Author: BenchChem Technical Support Team. Date: February 2026

          Prepared by the Senior Application Science Team

          Welcome to the technical support center for Ala-Leu-Ala-Leu (ALAL) Daunorubicin. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising peptide-drug conjugate (PDC). The conjugation of the hydrophobic ALAL tetrapeptide linker to the cytotoxic agent Daunorubicin creates a potent therapeutic candidate, but its physicochemical properties also present a significant formulation challenge: a high propensity for aggregation, especially at elevated concentrations.[1][2]

          This document provides in-depth, evidence-based guidance to help you understand, troubleshoot, and minimize aggregation, ensuring the stability, efficacy, and safety of your ALAL-Daunorubicin formulations.

          Section 1: Understanding the "Why" - Core Mechanisms of Aggregation

          Aggregation of ALAL-Daunorubicin is not random; it is driven by specific intermolecular forces inherent to its structure. Understanding these drivers is the first step toward rational formulation design. The primary mechanisms include:

          • Hydrophobic Interactions: Both the Ala-Leu-Ala-Leu peptide and the Daunorubicin payload are significantly hydrophobic.[3][4] In an aqueous environment, these molecules tend to associate to minimize the energetically unfavorable exposure of their hydrophobic surfaces to water, leading to the formation of aggregates.[5] This is the dominant driving force for aggregation.

          • Intermolecular Hydrogen Bonding: The peptide backbone contains amide and carbonyl groups capable of forming strong hydrogen bonds between molecules. This can lead to the formation of highly ordered, insoluble structures such as β-sheets, which are a common feature in peptide aggregation and fibril formation.[5]

          • Environmental Triggers: Extrinsic factors can significantly influence the rate and extent of aggregation. These include pH, ionic strength, temperature, and the presence of interfaces (like air-water or solid-water).[6][7][8]

          • Concentration Dependence: The probability of intermolecular collision and association increases dramatically with concentration.[6][9] Therefore, aggregation issues are often minimal at low concentrations but become critical as the concentration is raised for therapeutic relevance.

          Diagram: Primary Drivers of ALAL-Daunorubicin Aggregation

          cluster_0 Driving Forces cluster_1 Aggregation Mechanisms cluster_2 Resulting Aggregates A High Concentration of ALAL-Daunorubicin D Hydrophobic Collapse & Association A->D Increases Collision Frequency B Hydrophobic Regions (Ala, Leu, Daunorubicin) B->D Primary Driver C Peptide Backbone (Amide & Carbonyl Groups) E Intermolecular Hydrogen Bonding C->E Enables F Amorphous Aggregates D->F G Ordered β-Sheet Fibrils E->G

          Caption: Key molecular properties leading to aggregation pathways.

          Section 2: Frequently Asked Questions (FAQs)

          Q1: My ALAL-Daunorubicin solution, which was initially clear, has become cloudy or has visible particles. What is happening?

          A1: This is a classic sign of aggregation. The conjugate molecules are self-associating into larger, insoluble or sparingly soluble particles that scatter light, causing the solution to appear cloudy (opalescent) or form visible precipitates.[10] This process can be triggered by factors like concentration, pH, temperature, or agitation.[7][8]

          Q2: What is the very first thing I should check if I suspect my formulation is aggregating?

          A2: Before embarking on a complex reformulation, first confirm the basics. Ensure your buffer pH is correct and that the final concentration of the conjugate is as intended. Then, perform a simple visual inspection against a black and a white background. If you see particles, opalescence, or a gel-like consistency, aggregation is likely occurring. The next step should be to use an analytical technique like Size Exclusion Chromatography (SEC) to quantify the extent of soluble and insoluble aggregates.[11]

          Q3: Can I just sonicate or vortex the solution to redissolve the aggregates?

          A3: While sonication or vortexing might temporarily break up loose, amorphous aggregates, this is generally not a recommended solution.[12] For one, the energy input can sometimes accelerate the formation of more stable, ordered aggregates (fibrils). Secondly, it does not address the underlying thermodynamic instability of the formulation. The aggregates will likely reappear over time. For peptides prone to aggregation, chaotropic agents like 6 M guanidine hydrochloride may be used to break up hydrogen bonds, but these are not compatible with most biological applications.[13]

          Q4: Is there a specific concentration at which ALAL-Daunorubicin will always aggregate?

          A4: There is no universal "aggregation concentration." This value, often referred to as the critical aggregation concentration (CAC), is highly dependent on the solution conditions.[14] A conjugate might be stable at 20 mg/mL in an optimized formulation (correct pH, with excipients) but aggregate at just 1 mg/mL in a simple phosphate-buffered saline (PBS). The goal of formulation development is to increase this concentration threshold by optimizing the solution environment.

          Section 3: In-Depth Troubleshooting Guides

          This section provides structured, step-by-step guidance for resolving specific aggregation-related issues.

          Problem: Poor Initial Solubilization of Lyophilized Powder

          You are attempting to dissolve the lyophilized ALAL-Daunorubicin powder to make a stock solution, but it fails to dissolve completely, resulting in a suspension.

          Troubleshooting Protocol: Systematic Solubilization

          Improper initial solubilization is a common source of aggregation. This protocol is designed to achieve complete dissolution while minimizing aggregation risk.

          • Start Small: Do not use your entire batch of valuable PDC. Weigh out a small, representative amount (e.g., 1-2 mg) for solubility testing first.[13][15]

          • Characterize Your Peptide-Drug Conjugate: Determine the theoretical net charge of the ALAL peptide portion at neutral pH.

            • Alanine (A) and Leucine (L) are neutral.

            • Assign +1 for the N-terminus (-NH3+).

            • Assign -1 for the C-terminus (-COO-).

            • The net charge of the ALAL peptide itself is likely near zero at neutral pH, making it hydrophobic and difficult to dissolve in water directly.

          • Select an Initial Solvent System: Because the conjugate is highly hydrophobic, a co-solvent approach is recommended.

            • Step 3a: Add a minimal volume of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) to the lyophilized powder.[3] Gently swirl to fully dissolve the PDC. The goal is to create a concentrated primary stock in an organic solvent.

            • Step 3b: While gently vortexing or stirring, slowly add your desired aqueous buffer to the organic stock solution in a dropwise manner. Do not add the organic stock to the buffer , as this can cause immediate precipitation.

            • Step 3c: If the solution remains clear, you have successfully solubilized the conjugate. If it becomes cloudy, you have exceeded its solubility limit in that particular co-solvent/buffer ratio. You may need to adjust the final concentration or the buffer composition.

          Problem: Solution Becomes Unstable and Aggregates Over Time

          Your ALAL-Daunorubicin solution is clear immediately after preparation but forms aggregates during storage or upon stress (e.g., temperature change, agitation).

          Troubleshooting Workflow: Optimizing Formulation Stability

          This workflow guides you through systematically optimizing key buffer parameters to enhance long-term stability.

          Start Start: Aggregation Detected Over Time pH_Screen Step 1: pH Screening (Move away from pI) Start->pH_Screen Analysis Analyze Stability (SEC, DLS, Visual) pH_Screen->Analysis Ionic_Screen Step 2: Ionic Strength Screening (e.g., NaCl) Ionic_Screen->Analysis Excipient_Screen Step 3: Excipient Screening (Sugars, Amino Acids, Surfactants) Excipient_Screen->Analysis Analysis->Ionic_Screen Analysis->Excipient_Screen Optimized Optimized Formulation Analysis->Optimized

          Caption: A systematic workflow for formulation optimization.

          Guide 1: pH Optimization

          The pH of the solution is a critical parameter because it dictates the net charge on the molecule. Aggregation is often maximal near the isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion.[5][6]

          Experimental Protocol: pH Screening Study

          • Objective: Identify a pH range where the conjugate possesses a sufficient net charge to inhibit aggregation through electrostatic repulsion.

          • Materials:

            • ALAL-Daunorubicin stock solution.

            • A series of buffers (e.g., citrate, acetate, phosphate, histidine) covering a pH range from 4.0 to 8.0, each at a constant ionic strength.

          • Procedure:

            • Dilute the ALAL-Daunorubicin stock into each buffer to the target final concentration.

            • Create a "no-PDC" buffer blank for each condition.

            • Create a control sample in a non-optimized buffer (e.g., PBS).

            • Incubate samples under both accelerated (e.g., 40°C) and target storage (e.g., 4°C) conditions.

            • Analyze samples at initial, intermediate, and final time points (e.g., t=0, t=24h, t=1 week) using SEC to quantify the percentage of monomer and DLS to measure particle size.

          • Expected Outcome: You should identify a pH range where the percentage of monomer remains highest over time. This is your optimal pH window.

          Guide 2: Ionic Strength Adjustment

          Ionic strength, typically modulated with salts like NaCl, can have a complex effect. At low concentrations, salt ions can shield charges and reduce non-specific interactions. However, at high concentrations, they can disrupt the hydration shell of the conjugate, promoting aggregation via a "salting-out" effect.[9][16][17]

          Experimental Protocol: Salt Screening

          • Objective: Determine the optimal salt concentration that minimizes aggregation.

          • Materials:

            • ALAL-Daunorubicin stock solution.

            • Optimal buffer identified from the pH screening study.

            • Stock solution of NaCl (e.g., 2 M).

          • Procedure:

            • Prepare a series of formulations in the optimal buffer with varying concentrations of NaCl (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM).

            • Follow the same incubation and analysis plan as the pH screening study (Step 3 and 4 above).

          • Expected Outcome: A plot of aggregation vs. salt concentration will likely show a "U-shaped" curve, revealing an optimal concentration that balances charge shielding and salting-out effects.

          Guide 3: Excipient Screening

          Excipients are additives that can stabilize the conjugate through various mechanisms.[18][19][20] Screening a panel of generally recognized as safe (GRAS) excipients is a powerful strategy.

          Table 1: Common Stabilizing Excipients and Their Mechanisms

          Excipient ClassExamplesTypical ConcentrationPrimary Mechanism of Action
          Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v) / 2-5% (v/v)Preferential Exclusion: Stabilizes the native state by making it thermodynamically unfavorable to unfold and expose hydrophobic regions.[21]
          Amino Acids Arginine, Glycine, Proline50-250 mMAggregation Suppression: Can interfere with hydrophobic and electrostatic interactions that lead to aggregation. Arginine is particularly effective at shielding hydrophobic patches.[5][6][21]
          Surfactants Polysorbate 20, Polysorbate 800.01 - 0.1% (w/v)Surface Shielding: Non-ionic detergents that coat hydrophobic regions of the conjugate, preventing self-association. Also effective at preventing surface-induced aggregation.[5][20][22]

          Experimental Protocol: Excipient Screening (Design of Experiments Approach)

          • Objective: Identify the most effective excipient or combination of excipients for preventing aggregation.

          • Procedure:

            • Using your optimized buffer (from pH and salt screening), set up an array of formulations.

            • Start with a single-excipient screen, adding each candidate from Table 1 at a mid-range concentration.

            • Include a "no excipient" control.

            • Use an accelerated stability study (e.g., incubation at elevated temperature with agitation) to quickly identify promising candidates.

            • Analyze via SEC and DLS.

            • For advanced optimization, a Design of Experiments (DoE) approach can be used to efficiently screen for synergistic effects between the best-performing excipients.

          Section 4: Key Analytical Techniques for Characterization

          Accurate and robust analytics are essential for troubleshooting aggregation. No single technique tells the whole story; an orthogonal approach is recommended.[10][23]

          Table 2: Recommended Analytical Methods for Aggregation Analysis

          TechniqueInformation ProvidedUse Case & Considerations
          Visual Inspection Qualitative detection of large, visible particles and opalescence.Simple, fast, first-line assessment. Required by regulatory agencies but insensitive to small, soluble aggregates.
          UV-Vis Spectroscopy Measures turbidity/light scattering at ~340-600 nm. Also used for concentration measurement at ~280/480 nm.An increase in scattering over time indicates the formation of large aggregates. Simple but provides no size information.
          Dynamic Light Scattering (DLS) Measures hydrodynamic radius (size distribution) and polydispersity of particles in solution.Excellent for detecting the formation of aggregates in the nanometer to micron range. Highly sensitive to small amounts of large aggregates.[21]
          Size Exclusion Chromatography (SEC / SEC-MALS) Gold Standard. Separates and quantifies soluble aggregates (dimers, trimers, oligomers) from the monomeric form based on size.Provides quantitative data on the percentage of monomer vs. aggregates. SEC coupled with Multi-Angle Light Scattering (SEC-MALS) can provide absolute molecular weight confirmation of each species.[11][21]
          Thioflavin T (ThT) Fluorescence Assay Detects the presence of ordered, cross-β-sheet structures characteristic of amyloid-like fibrils.Use if you suspect the formation of ordered fibrillar aggregates. ThT dye fluoresces upon binding to these structures.[14]
          Reversed-Phase HPLC (RP-HPLC) Assesses chemical purity and can sometimes resolve different conformational states.Primarily a purity/stability assay, but changes in peak shape or retention time can sometimes indicate aggregation-related phenomena.[23][24]

          References

          • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]

          • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. BioProcess International. [Link]

          • Effect of Ionic Strength on the Aggregation Propensity of Aβ1-42 Peptide: An In-silico Study. In-Silico Drug Discovery and Design. [Link]

          • Effect of Ionic Strength on the Aggregation Propensity of Aβ1-42 Peptide: An In-silico Study. Journal of Food Biochemistry. [Link]

          • How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids – A Computational Study. PLOS One. [Link]

          • Effect of ionic strength on the aggregation kinetics of the amidated amyloid beta peptide Aβ (1-40) in aqueous solutions. PubMed. [Link]

          • Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed. [Link]

          • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]

          • Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. National Institutes of Health. [Link]

          • Use of excipients to control aggregation in peptide and protein formulations. ResearchGate. [Link]

          • Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. ACS Publications. [Link]

          • Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks. [Link]

          • Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. National Institutes of Health. [Link]

          • How to Prevent Protein Aggregation: Insights and Strategies. Aurelia Bioscience. [Link]

          • Proteins & Peptides Particle and Aggregation Characterization. CD Formulation. [Link]

          • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]

          • Molecular Engineering of Peptide–Drug Conjugates for Therapeutics. National Institutes of Health. [Link]

          • Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtration Performance. MDPI. [Link]

          • Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. [Link]

          • A Guide to the Basics of Peptide Conjugation. Neuland Labs. [Link]

          • Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. [Link]

          • Aggregation in antibody-drug conjugates: causes and mitigation. Cytiva. [Link]

          • Peptide Solubilization. JPT. [Link]

          • Albumin-binding prodrugs of camptothecin and doxorubicin with an Ala-Leu-Ala-Leu-linker that are cleaved by cathepsin B: synthesis and antitumor efficacy. PubMed. [Link]

          • Characterization of peptide aggregates in solution. ResearchGate. [Link]

          • Amphiphilic drug–peptide–polymer conjugates based on poly(ethylene glycol) and hyperbranched polyglycerol for epidermal growth factor receptor targeting. RSC Publishing. [Link]

          • Rapid and selective characterization of antibody-drug conjugates in complex sample matrices by native affinity liquid chromatography-mass spectrometry. National Institutes of Health. [Link]

          • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

          • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

          • Amino acid and dipeptide derivatives of daunorubicin. 2. Cellular pharmacology and antitumor activity on L1210 leukemic cells in vitro and in vivo. PubMed. [Link]

          • Amino acid and dipeptide derivatives of daunorubicin. 1. Synthesis, physicochemical properties, and lysosomal digestion. PubMed. [Link]

          • Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review. National Institutes of Health. [Link]

          • Rational Design of Daunorubicin C-14 Hydroxylase Based on the Understanding of Its Substrate-Binding Mechanism. MDPI. [Link]

          • Structures of N-L-Leu-doxorubicin and N-β-Ala-L-Leu-L-Ala-L-Leu-doxorubicin. ResearchGate. [Link]

          • A novel energy dependent mechanism reducing daunorubicin accumulation in acute myeloid leukemia. PubMed. [Link]

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          Technical Support Center: Troubleshooting Low Prodrug Cleavage by Cathepsin B

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in the lab: low or inconsistent cleavage rates of prodrugs by the lysosomal cysteine protease, Cathepsin B. This document is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

          My Cathepsin B activity is much lower than expected. Where do I start?

          Low or absent enzymatic activity is a frequent issue. A systematic approach, starting with the most likely culprits, is the most efficient way to diagnose the problem. We recommend a tiered approach to troubleshooting, beginning with the validation of the core components of your assay: the enzyme and the buffer system.

          Here is a logical workflow to diagnose the issue:

          Troubleshooting_Workflow cluster_0 Initial Troubleshooting Steps cluster_1 Advanced Troubleshooting Start Low Prodrug Cleavage Detected Validate_Enzyme 1. Is your Cathepsin B active? Validate with a control substrate. Start->Validate_Enzyme Begin Diagnosis Check_Conditions 2. Are your assay conditions optimal? (pH, Buffer, Reducing Agent) Validate_Enzyme->Check_Conditions Enzyme is Active Resolution Problem Resolved Validate_Enzyme->Resolution Enzyme Inactive -> Replace/Re-purify Substrate_Issues 3. Is there an issue with your prodrug? (Solubility, Purity, Stability) Check_Conditions->Substrate_Issues Conditions are Optimal Check_Conditions->Resolution Sub-optimal -> Adjust & Re-run Inhibitor_Check 4. Are inhibitors present? (In prodrug stock, reagents, etc.) Substrate_Issues->Inhibitor_Check Prodrug is OK Substrate_Issues->Resolution Prodrug Issue -> Re-purify/Re-dissolve Assay_Setup 5. Is your assay detection method (e.g., HPLC, Fluorometer) optimized? Inhibitor_Check->Assay_Setup No Inhibitors Detected Inhibitor_Check->Resolution Inhibitor Found -> Remove/Control Assay_Setup->Resolution Optimized -> Re-run Final Assay

          Caption: A step-by-step workflow for troubleshooting low Cathepsin B activity.

          Q1: How can I be certain that my Cathepsin B enzyme is active?

          A1: The first and most critical step is to validate the activity of your enzyme stock using a known, commercially available fluorogenic substrate. This control experiment isolates the enzyme's functionality from any potential issues with your specific prodrug.

          The Causality: An enzyme might be inactive due to improper storage, repeated freeze-thaw cycles, or issues with the original purification[1][2]. Running a control assay with a substrate like Z-Arg-Arg-AMC (Z-RR-AMC) provides a definitive "yes" or "no" on the enzyme's viability. Cathepsin B preferentially cleaves at the carboxyl side of Arginine-Arginine bonds, and upon cleavage of Z-RR-AMC, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released[3][4].

          Protocol 1: Validating Cathepsin B Activity with Z-RR-AMC

          This protocol provides a reliable method for confirming the activity of your Cathepsin B stock.

          Materials:

          • Recombinant Human Cathepsin B

          • Fluorogenic Substrate: Z-Arg-Arg-AMC

          • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[5][6]

          • Assay Buffer: 25 mM MES, pH 5.0[5][6]

          • Black, 96-well microplate

          • Fluorescence plate reader

          Procedure:

          • Enzyme Activation: Dilute the Cathepsin B stock to 10 µg/mL in the Activation Buffer. Incubate this solution at room temperature for 15 minutes. The Dithiothreitol (DTT) is crucial for maintaining the active site cysteine in a reduced state[7].

          • Working Enzyme Solution: Further dilute the activated Cathepsin B to 0.2 ng/µL in the Assay Buffer[5][6].

          • Substrate Preparation: Prepare a 20 µM solution of Z-RR-AMC in the Assay Buffer[5][6].

          • Assay Setup:

            • Test Wells: Add 50 µL of the 0.2 ng/µL activated Cathepsin B solution to each well.

            • Substrate Blank: Add 50 µL of Assay Buffer (without enzyme) to control for background fluorescence.

          • Initiate Reaction: Start the reaction by adding 50 µL of the 20 µM Z-RR-AMC substrate solution to all wells.

          • Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence in kinetic mode for at least 5 minutes, with excitation at 360-380 nm and emission at 440-460 nm[3][4][5].

          Expected Outcome: You should observe a time-dependent increase in fluorescence in the wells containing the enzyme, while the blank should remain at a low, stable baseline. If you see no activity, your enzyme is likely inactive and should be replaced.

          Q2: What are the optimal buffer conditions for a Cathepsin B cleavage assay?

          A2: The activity of Cathepsin B is highly dependent on the pH and the presence of a reducing agent. While it has some activity at neutral pH, its optimal activity is in an acidic environment, mimicking the lysosome[8][9].

          The Causality: Cathepsin B is a cysteine protease, meaning a cysteine residue (Cys29) is at the heart of its catalytic activity[10][11]. This cysteine must be in its reduced, thiol state (-SH) to act as a nucleophile and attack the peptide bond of the substrate. The acidic pH helps to correctly protonate key residues, like Histidine (H199), in the active site, which is essential for the catalytic mechanism[10][11].

          Parameter Optimal Range/Condition Rationale & Common Pitfalls
          pH 5.0 - 6.0Cathepsin B is most active in acidic conditions, reflecting its lysosomal origin[8]. Assays run at neutral pH will show significantly lower activity[9].
          Buffer System MES, Sodium Acetate, or Phosphate BufferThese buffers have good buffering capacity in the optimal pH range. Ensure the final pH is adjusted at the reaction temperature[1].
          Reducing Agent 2-5 mM DTT or L-CysteineCRITICAL: Maintains the active site cysteine in a reduced state. Omission of a reducing agent is a very common cause of low activity[5].
          Chelating Agent 1-4 mM EDTASequesters divalent metal ions that can oxidize the active site cysteine.
          Temperature 37°C - 40°CMimics physiological conditions. Temperature fluctuations can lead to inconsistent results[12].

          Q3: My enzyme is active with the control substrate, but not with my prodrug. What's next?

          A3: If the enzyme is confirmed to be active, the focus shifts to your prodrug and its interaction with the enzyme. Several factors related to the substrate itself can lead to low cleavage rates.

          The Causality: The issue could stem from the physical properties of your prodrug (solubility, aggregation), its chemical stability, or its inherent design as a substrate for Cathepsin B.

          Troubleshooting Steps for Prodrug-Specific Issues:

          • Check Prodrug Solubility:

            • Problem: Your prodrug may be precipitating out of the aqueous assay buffer.

            • Solution: Visually inspect the reaction mixture for any cloudiness or precipitate. Determine the prodrug's solubility in the final assay buffer. You may need to include a small percentage of a co-solvent like DMSO, but be cautious as high concentrations can inhibit enzyme activity. Always run a solvent control.

          • Verify Prodrug Purity and Integrity:

            • Problem: The prodrug stock may be degraded or contain impurities that inhibit the enzyme.

            • Solution: Analyze your prodrug stock by HPLC-MS or NMR to confirm its purity and structural integrity. Compare it to a freshly synthesized or newly purchased lot if available.

          • Assess Prodrug Stability:

            • Problem: The prodrug might be chemically unstable in the assay buffer (e.g., hydrolysis at acidic pH) independent of enzymatic activity.

            • Solution: Incubate the prodrug in the complete assay buffer without the enzyme for the duration of the experiment. Analyze the sample by HPLC to see if the parent compound degrades on its own[13].

          • Consider Substrate Inhibition:

            • Problem: At very high concentrations, some substrates can inhibit the enzyme they are supposed to be cleaved by.

            • Solution: Run the assay with a range of prodrug concentrations. If you see lower activity at higher concentrations, substrate inhibition may be occurring.

          CathepsinB_Mechanism ActiveSite S2 S1 Active Site Cleft His-199 Cys-29 ES_Complex Enzyme-Substrate Complex | {Cys-29 attacks scissile bond} ActiveSite->ES_Complex Nucleophilic Attack Substrate Prodrug Substrate | P2-P1-Scissile Bond Substrate->ActiveSite Binding Products {Cleaved Prodrug | Released Drug} ES_Complex->Products Hydrolysis & Release

          Caption: Simplified mechanism of Cathepsin B substrate cleavage.

          Q4: How do I design and analyze a prodrug cleavage experiment using HPLC?

          A4: High-Performance Liquid Chromatography (HPLC) is a robust method for directly monitoring the disappearance of your prodrug and the appearance of the cleaved, active drug over time. This provides unambiguous, quantitative data on the cleavage rate.

          Protocol 2: General Workflow for a Prodrug Cleavage Assay by HPLC-MS

          Objective: To quantify the rate of prodrug cleavage by Cathepsin B by measuring the concentrations of the prodrug and the released active drug over time.

          Materials:

          • Activated Cathepsin B (from Protocol 1)

          • Prodrug stock solution (e.g., in DMSO)

          • Assay Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.5)

          • Quenching Solution (e.g., Acetonitrile with 0.1% formic acid and an internal standard)

          • HPLC system with a suitable column (e.g., C18 reverse phase)[13][14] and detector (UV or MS)

          Procedure:

          • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical 100 µL reaction might contain:

            • 88 µL Assay Buffer

            • 10 µL Activated Cathepsin B (to final concentration, e.g., 1 µM)

            • 2 µL Prodrug stock (to final concentration, e.g., 50 µM)

            • Note: Always include a "No Enzyme" control where the enzyme is replaced with buffer.

          • Incubation: Incubate the reaction at 37°C.

          • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.

          • Quenching: Immediately add the aliquot to a tube containing a larger volume of cold Quenching Solution (e.g., 180 µL). This stops the enzymatic reaction and precipitates the protein[15]. The internal standard helps control for variations in sample processing and injection volume.

          • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

          • HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze. Monitor the peak areas of the prodrug, the released drug, and the internal standard[16][17].

          • Data Analysis: Plot the concentration of the prodrug remaining (or product formed) versus time. The initial, linear portion of this curve represents the initial reaction velocity (V₀).

          Frequently Asked Questions (FAQs)

          • Q: Could something in my prodrug sample be inhibiting the enzyme?

            • A: Yes. Synthesis byproducts or residual solvents could be inhibitors. A well-known general cysteine protease inhibitor is E-64[18]. If you suspect inhibition, pre-incubating the enzyme with a known inhibitor like E-64 before adding your prodrug should completely abolish any cleavage, confirming the activity is Cathepsin B-specific[19].

          • Q: How do I properly store my Cathepsin B enzyme?

            • A: Store the enzyme in aliquots at -70°C or colder to avoid repeated freeze-thaw cycles, which can denature the protein[1]. The supplier's datasheet will have specific recommendations, often suggesting storage in a buffer at pH 5.0 with a chelating agent like EDTA[1][2].

          • Q: My cleavage rate is very slow, but consistent. What does this mean?

            • A: This suggests the assay is working, but your prodrug is a poor substrate for Cathepsin B. The peptide linker sequence is critical for recognition and cleavage[15][18]. Sequences like Val-Cit and Phe-Lys are known to be efficiently cleaved, while others may be processed much more slowly[15][20]. You may need to re-evaluate the design of the linker in your prodrug.

          • Q: Can the reaction product inhibit the enzyme?

            • A: Yes, this is known as product inhibition and is a common phenomenon in enzyme kinetics[21][22]. If the reaction starts well but plateaus very quickly (before the substrate is depleted), this could be a factor. Analyzing the initial reaction rates is the best way to avoid misinterpreting this effect.

          References

          • Gätschow, M., et al. (2018). Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. HZDR.
          • Gondi, C. S., & Rao, J. S. (2013). Cathepsin B: a sellsword of cancer progression. PMC. Available at: [Link]

          • Wikipedia. Cathepsin B. Available at: [Link]

          • Yamamoto, D., et al. (2000). Substrate specificity of bovine cathepsin B and its inhibition by CA074, based on crystal structure refinement of the complex. PubMed. Available at: [Link]

          • Medical Daily. (2026). Applications of Cathepsin B Protein (CTSB) in Enzymology Studies. Medical Daily.
          • Yamamoto, D., et al. (2000). Substrate Specificity of Bovine Cathepsin B and Its Inhibition by CA 074, Based on Crystal Structure Refinement of the Complex. J-Stage. Available at: [Link]

          • Lambeth, T. R., et al. (2021). A two-trick pony: lysosomal protease cathepsin B possesses surprising ligase activity. Royal Society of Chemistry. Available at: [Link]

          • Prado-Prado, F. J., et al. (2011). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. MDPI. Available at: [Link]

          • Burek, M., et al. (2019). The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management. MDPI. Available at: [Link]

          • Quora. (2016). What are the reasons of poor results in enzymatic assays?. Quora. Available at: [Link]

          • ResearchGate. (2025). What Are the Best Methods for Activating and Measuring Cathepsin B Activity?. ResearchGate. Available at: [Link]

          • Hook, V., et al. (2021). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. PMC. Available at: [Link]

          • eScholarship. (2021). Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH. eScholarship. Available at: [Link]

          • Zhang, Y., et al. (2021). Quantitative Detection of Cathepsin B Activity in Neutral pH Buffers Using Gold Microelectrode Arrays: Toward Direct Multiplex Analyses of Extracellular Proteases in Human Serum. PMC. Available at: [Link]

          • Reddit. (2026). How reliable are enzyme kinetics measurements across different labs?. Reddit. Available at: [Link]

          • L-H. D. Nguyen, et al. (2014). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC. Available at: [Link]

          • ResearchGate. (2025). Cathepsin B Stability, But Not Activity, Is Affected in Cysteine:Cystine Redox Buffers. ResearchGate. Available at: [Link]

          • ResearchGate. (2017). HPLC traces illustrating the cleavage of prodrug 4 to generate Bis-T-22.... ResearchGate. Available at: [Link]

          • ResearchGate. (2025). A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies. ResearchGate. Available at: [Link]

          • Reaction Biology. Cathepsin B Protease Assay Service. Reaction Biology. Available at: [Link]

          • Longdom Publishing. (2022). Identifying Enzyme Activities by Different Kinetic Assays. Longdom Publishing. Available at: [Link]

          • PubMed. (2009). A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies. PubMed. Available at: [Link]

          • CUSABIO. Recombinant Human Cathepsin B (CTSB). CUSABIO. Available at: [Link]

          • ResearchGate. (2025). [Troubleshooting] Does Cathepsin B Protein, Human (HEK293, C-His) need to be activated before use?. ResearchGate. Available at: [Link]

          • Supporting Information. An oral redox-sensitive self-immolating prodrug strategy. Available at: [Link]

          • YouTube. (2016). Solutions to Detect Cathepsin Activity. YouTube. Available at: [Link]

          • Frontiers. (2024). Plant cathepsin B, a versatile protease. Frontiers. Available at: [Link]

          • MDPI. (2022). Cathepsin B-Cleavable Polymeric Photosensitizer Prodrug for Selective Photodynamic Therapy: In Vitro Studies. MDPI. Available at: [Link]

          • ResearchGate. (2019). Cathepsin B assay. A), B): Time curves of (A) compound 8 and (B).... ResearchGate. Available at: [Link]

          • ACS Publications. (2025). Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates. ACS Omega. Available at: [Link]

          • MDPI. (2020). Cathepsin B-Cleavable Cyclopeptidic Chemotherapeutic Prodrugs. MDPI. Available at: [Link]

          Sources

          optimizing linker length for maximum Daunorubicin release kinetics

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Support Center: Daunorubicin Conjugate Optimization

          Ticket ID: DNR-LINK-OPT-001 Subject: Optimizing Linker Length for Maximum Release Kinetics Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

          Introduction: The "Goldilocks" Zone of Linker Design

          Welcome to the technical support center. If you are experiencing suboptimal Daunorubicin (DNR) release, you are likely battling two opposing thermodynamic forces: Steric Hindrance (linker too short) and Entropic Shielding/Instability (linker too long).

          In my experience developing anthracycline conjugates, the linker is not merely a bridge; it is a kinetic gatekeeper. A linker that is chemically cleavable but physically inaccessible due to the bulky Daunorubicin payload will fail in vivo, regardless of your theoretical design.

          This guide provides the diagnostic frameworks and protocols to tune your linker length for optimal Cathepsin B access and hydrolytic stability.[]

          Module 1: Diagnostic Workflow

          Before altering your synthesis, identify your specific kinetic failure mode using the logic flow below.

          DiagnosticFlow Start Start: Define Release Issue Decision1 Is Plasma Stability < 80% at 24h? Start->Decision1 IssueFast ISSUE: Premature Release Decision1->IssueFast Yes Decision2 Is Lysosomal Release < 50% at 4h? Decision1->Decision2 No RootCauseFast Root Cause: Linker too accessible to non-specific esterases or hydrolysis. IssueFast->RootCauseFast ActionFast Action: Increase steric bulk near cleavage site or shorten hydrophilic spacer. RootCauseFast->ActionFast IssueSlow ISSUE: Steric Hindrance Decision2->IssueSlow Yes Optimal Status: Optimal Kinetics Decision2->Optimal No RootCauseSlow Root Cause: Cathepsin B active site cannot reach the scissile bond. IssueSlow->RootCauseSlow ActionSlow Action: Insert Self-Immolative Spacer (PABC) or extend peptide (GLG -> GFLG). RootCauseSlow->ActionSlow

          Figure 1: Diagnostic logic for identifying linker length pathologies. Blue path indicates steric hindrance (too short); Red path indicates instability (too exposed).

          Module 2: Troubleshooting "Too Slow" (Steric Hindrance)

          Symptom: Your conjugate accumulates in the lysosome, but free Daunorubicin is not detected, or release is linear rather than burst-like.

          The Mechanism: Daunorubicin is a bulky tetracyclic molecule. If you attach it directly to a peptide linker (e.g., Val-Cit-DNR), the enzyme Cathepsin B cannot fit the linker into its active site cleft because the drug physically blocks it.

          Solution: The Self-Immolative Spacer You must extend the "effective" length without creating a permanently long chain. The industry standard is the PABC (para-aminobenzyl carbamate) spacer.

          • Enzymatic Step: Cathepsin B cleaves the Citrulline-PABC bond (far from the drug).

          • Chemical Step: The PABC spacer spontaneously collapses (1,6-elimination), releasing free DNR.

          Comparative Data: Spacer Impact on Release Data based on standard anthracycline-peptide conjugate behaviors [1, 5].

          Linker ArchitectureSpacer Length (Å)T1/2 (Cathepsin B)Release Mechanism
          Direct (Val-Cit-DNR) ~8 Å> 48 HoursSterically Hindered (Inefficient)
          Ext. Peptide (GFLG-DNR) ~14 Å~4-6 HoursAccessible, but slow cleavage
          Self-Immolative (Val-Cit-PABC-DNR) ~18 Å (Effective)< 30 MinutesOptimal (Remote Cleavage)

          Module 3: Troubleshooting "Too Fast" (Premature Release)

          Symptom: High systemic toxicity; free drug detected in plasma before cellular uptake.

          The Mechanism: If the linker is too long and hydrophilic (e.g., long PEG chains > PEG4), it may adopt an extended conformation in the bloodstream, exposing the scissile bond to non-specific proteases or esterases (like Carboxylesterase 1C in rodent models) [5].

          Solution: Conformational Shielding

          • Shorten the PEG: Reduce PEG spacers to < PEG4 to force the conjugate into a "mushroom" regime where the drug is partially shielded by the carrier surface.

          • Modify Hydrophobicity: Daunorubicin is hydrophobic. Using a slightly hydrophobic linker (e.g., adding an aromatic ring or using alkyl chains) can promote π-π stacking between the drug and the linker, temporarily "hiding" the bond until the lysosomal pH change induces unfolding [3].

          Module 4: Visualization of Steric Access

          The following diagram illustrates why length alone isn't the answer—geometry is.

          StericMechanism cluster_0 Ineffective: Short Linker cluster_1 Optimized: PABC Spacer Carrier1 Carrier Linker1 Val-Cit Carrier1->Linker1 Drug1 DNR Linker1->Drug1 Enzyme1 Cathepsin B (Blocked) Carrier2 Carrier Linker2 Val-Cit Carrier2->Linker2 Spacer PABC (Spacer) Linker2->Spacer Drug2 DNR Spacer->Drug2 Enzyme2 Cathepsin B (Active) Enzyme2->Linker2 Cleaves Here

          Figure 2: Steric hindrance mechanism. Left: Drug blocks enzyme. Right: PABC spacer moves cleavage site away from drug bulk.

          Module 5: Validated Protocol - Kinetic Release Assay

          To optimize length, you must measure release kinetics quantitatively. Do not rely on cell toxicity (IC50) alone, as it conflates uptake with release.

          Required Reagents:

          • Cathepsin B (human liver, activated).

          • Release Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0 (Lysosomal mimic).

          • Control Buffer: PBS, pH 7.4 (Plasma mimic).

          Step-by-Step Methodology:

          • Enzyme Activation:

            • Incubate Cathepsin B (10 µg/mL) in Release Buffer with 5 mM DTT for 15 minutes at 37°C. Critical: The enzyme requires a reducing environment to activate its cysteine active site.

          • Substrate Incubation:

            • Add your DNR-Conjugate (10 µM equivalent DNR) to the activated enzyme solution.

            • Set up a parallel control in PBS (pH 7.4) without enzyme.

          • Sampling Loop (The "Stop" Solution):

            • At t = 0, 15, 30, 60, 120, and 240 minutes, remove 50 µL aliquots.

            • IMMEDIATELY quench by adding 50 µL of cold Acetonitrile with 1% Formic Acid. Why: This denatures the enzyme instantly and precipitates the protein carrier, leaving free DNR in the supernatant.

          • Analysis:

            • Centrifuge (10,000 x g, 5 min).

            • Inject supernatant into HPLC (C18 column).

            • Detect DNR via fluorescence (Ex 480 nm / Em 590 nm).

          • Calculation:

            • Plot % Free DNR vs. Time.

            • Success Metric: You want < 5% release in PBS at 24h, and > 80% release in Enzyme Buffer within 2 hours.

          FAQs: Expert Troubleshooting

          Q: Can I just use a longer peptide sequence like GFLG instead of adding PABC? A: Yes, GFLG (Gly-Phe-Leu-Gly) is a classic spacer that works well for polymer conjugates [2]. The extra glycines provide flexibility. However, for bulky payloads like Daunorubicin, the cleavage is often slower than Val-Cit-PABC because the drug still resides relatively close to the scissile bond. GFLG is better suited for smaller drugs or when a slower, sustained release is desired.

          Q: My hydrazone linker (pH sensitive) is releasing too fast in plasma. Should I shorten it? A: Counter-intuitively, you might need to make it more hydrophobic rather than just shorter. Hydrazone stability is governed by the equilibrium of hydrolysis. If you place the hydrazone bond near a hydrophobic moiety (like a cyclohexyl group), you create a local water-excluding environment that stabilizes the bond at pH 7.4 but still allows cleavage at pH 5.0 [6].

          Q: Does PEG chain length affect the enzymatic cleavage rate? A: Indirectly, yes. A PEG chain that is too long (e.g., 5kDa attached near the drug) can form a "hydrated cloud" that sterically hinders the enzyme from reaching the peptide linker [4]. If you use PEG, ensure it is attached to the carrier backbone, not between the cleavage site and the drug.

          References

          • Duncan, R. (2011). The Effects of Spacer Length and Composition on Aptamer-Mediated Cell-Specific Targeting. National Institutes of Health. Retrieved from [Link]

          • MDPI. (2022). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting. Retrieved from [Link][2][3]

          • Preprints.org. (2023). Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. Retrieved from [Link]

          • Trail, P. A., et al. (2026). Effect of linker variation on the stability, potency, and efficacy of carcinoma-reactive BR64-doxorubicin immunoconjugates. ResearchGate. Retrieved from [https://www.researchgate.

          Sources

          Technical Support Center: Racemization Control in Peptide Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Ticket ID: #ALAL-RAC-001 Topic: Troubleshooting Racemization in Ala-Leu-Ala-Leu Coupling Status: Open Assigned Specialist: Senior Application Scientist

          User Issue Summary

          You are encountering racemization (loss of chiral purity) during the synthesis of the tetrapeptide Ala-Leu-Ala-Leu . This sequence is a classic "challenge model" in peptide chemistry because the activation of the C-terminal Leucine (in fragment condensation) or the coupling of Leucine in sterically demanding environments is highly prone to oxazolone-mediated racemization .

          This guide provides a root-cause analysis, a self-validating experimental protocol, and a decision matrix for reagent selection to restore enantiomeric excess (ee) to >99%.

          Module 1: The Root Cause (Mechanism)

          To solve the problem, you must understand how the stereocenter is lost. In the coupling of Ala-Leu (fragment A) to Ala-Leu (fragment B), the activation of the C-terminal Leucine of Fragment A is the critical failure point.

          Unlike urethane-protected amino acids (Fmoc-Leu-OH), which are resistant to racemization, acyl-protected peptides (like Fmoc-Ala-Leu-OH) form a highly reactive 5(4H)-oxazolone intermediate upon activation.

          Visualizing the Failure Pathway

          The diagram below illustrates how the activated Leucine cyclizes to form an oxazolone. This intermediate can tautomerize, destroying the chirality at the alpha-carbon before the amine attacks.

          OxazoloneMechanism Activated Activated Peptide (Fmoc-Ala-Leu-X) Oxazolone 5(4H)-Oxazolone (Azlactone Intermediate) Activated->Oxazolone Cyclization (Slow Coupling) L_Product L-L-L-L Peptide (Desired) Activated->L_Product Direct Amine Attack (Fast Coupling) Enol Stabilized Enol (Achiral Intermediate) Oxazolone->Enol Base-Catalyzed Tautomerization Oxazolone->L_Product Amine Attack on L-Oxazolone D_Product L-D-L-L Peptide (Racemized Impurity) Oxazolone->D_Product Amine Attack on D-Oxazolone Enol->Oxazolone Re-protonation (Randomized Stereochem)

          Figure 1: The Kinetic Competition. Racemization occurs when the rate of oxazolone formation and subsequent enolization competes with the rate of the desired coupling.

          Module 2: Strategic Planning & Reagent Selection

          The choice of coupling reagents and bases is the single most controllable variable. Old-school reagents (HATU/DIEA) are often too aggressive for this specific sequence, promoting proton abstraction (racemization) faster than coupling.

          Reagent Decision Matrix
          VariableStandard (High Risk) Recommended (Low Risk) Technical Rationale
          Coupling Agent HATU / HBTUDIC / Oxyma Pure or COMU HATU is highly reactive but basic conditions promote oxazolone formation. Oxyma creates a buffered, less basic environment.
          Base DIEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine) TMP (Collidine) is sterically hindered and a weaker base (pKa ~7.4 vs 10.5 for DIEA), preventing
          
          
          -proton abstraction.
          Strategy 2+2 Fragment CondensationStepwise Synthesis If possible, build stepwise (1+1+1+1). Urethane protecting groups (Fmoc) prevent oxazolone formation on the activated amino acid.
          Solvent Pure DMFDMF/DCM (1:1) Lower polarity solvents (DCM) can stabilize the H-bond network and suppress racemization, though solubility must be verified.
          Module 3: Optimized Experimental Protocol

          Scenario: You are performing a 2+2 Fragment Condensation (Fmoc-Ala-Leu-OH + H-Ala-Leu-Resin). This is the "danger zone" for racemization.

          Protocol: Low-Racemization Fragment Coupling

          Reagents Required:

          • Fragment A: Fmoc-Ala-Leu-OH (3.0 eq)

          • Coupling Agent: COMU (3.0 eq) or Oxyma Pure (3.0 eq) + DIC (3.0 eq)

          • Base: TMP (Collidine) (3.0 eq) — Crucial: Do not use DIEA.

          • Solvent: DMF (anhydrous)

          Step-by-Step Workflow:

          • Pre-Cooling (The "Cold Start"):

            • Dissolve Fmoc-Ala-Leu-OH and Oxyma Pure in minimal DMF.

            • Cool the solution to 0°C in an ice bath.

            • Why: Lower temperature slows the unimolecular cyclization (oxazolone formation) more than it slows the bimolecular coupling reaction.

          • Activation:

            • Add DIC (Diisopropylcarbodiimide) to the cooled mixture.

            • Strict Timing: Activate for exactly 2 minutes at 0°C.

            • Warning: Do not "pre-activate" for >5 minutes. Prolonged activation allows oxazolones to accumulate before the amine is present to react.

          • Coupling:

            • Add the activated mixture immediately to the resin-bound H-Ala-Leu-Peptide.

            • Add TMP (Collidine) only if using COMU/HATU. If using DIC/Oxyma, no additional base is needed (this is the safest method).

            • Allow to react for 1 hour at 0°C, then allow to warm to Room Temperature (RT) for 2-12 hours.

          • Validation (The "Self-Check"):

            • Cleave a small sample of resin.

            • Analyze via C18 HPLC.

            • Diagnostic: Look for a "doublet" peak. The D-L-L-L isomer usually elutes slightly earlier than the L-L-L-L product.

          Module 4: Troubleshooting & FAQs

          Q1: I see a split peak in HPLC even after using Oxyma. What now?

          • Diagnosis: If you are using DIEA, stop. Switch to TMP (Collidine) . The pKa of DIEA is high enough to deprotonate the oxazolone intermediate.

          • Alternative: Switch to DIC/Oxyma (Base-free method). Carbodiimide couplings without tertiary amines generally show the lowest racemization rates for C-terminal activation.

          Q2: Why not just use HATU? It’s faster.

          • Analysis: Speed is not the priority here; stereofidelity is. HATU requires a base (DIEA/NMM) to function. That base is the enemy of chiral integrity in fragment condensation. While HATU is excellent for stepwise synthesis, it is risky for segment condensation of chiral amino acids.

          Q3: Can I use HOBt instead of Oxyma?

          • Comparison: HOBt is acceptable but inferior. Studies (see El-Faham, 2011) confirm that Oxyma Pure shows lower racemization rates than HOBt and is safer (non-explosive). Oxyma is the modern standard replacing HOBt.

          Q4: Is this an issue if I synthesize stepwise (one by one)?

          • Clarification: Generally, no . If you couple Fmoc-Leu-OH to H-Ala-Leu-Resin, racemization is negligible because the Fmoc group (a urethane) prevents oxazolone formation. This guide specifically addresses fragment condensation or cases where stepwise synthesis fails due to aggregation, forcing a fragment approach.

          References
          • Steinauer, R., et al. (1989).[1] Racemization studies in peptide synthesis using the model peptide Ala-Leu-Ala-Leu. International Journal of Peptide and Protein Research.

          • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

          • Carpino, L. A., et al. (2010). The 1-Hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure Era. Future Medicinal Chemistry.

          • Subirós-Funosas, R., et al. (2009).[2][3][4] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3][5][6] Chemistry – A European Journal.[2]

          Sources

          reducing non-specific hydrolysis of peptide linkers in plasma

          Author: BenchChem Technical Support Team. Date: February 2026

          Ticket ID: PLS-2024-OX | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Bio-Conjugation Division

          Diagnostic Triage: Root Cause Analysis

          Before optimizing sequences, we must diagnose the mechanism of instability. Non-specific hydrolysis is rarely random; it is usually driven by specific plasma esterases or inherent chemical lability.

          The "Is it Enzymatic?" Workflow

          Most researchers assume protease activity immediately. However, chemical hydrolysis (pH-driven) or species-specific artifacts (the "Mouse Trap") are common confounders.

          Use this decision matrix to isolate your variable:

          DiagnosticWorkflow Start Start: Linker Degradation Observed in Plasma HeatTest Test A: Heat Inactivation (Incubate plasma at 56°C for 30 min before adding peptide) Start->HeatTest ResultA Does degradation persist in heat-treated plasma? HeatTest->ResultA Chemical Diagnosis: Chemical Instability (pH/Nucleophilic attack) ResultA->Chemical Yes (Degradation continues) Enzymatic Diagnosis: Enzymatic Cleavage ResultA->Enzymatic No (Stable after heat) SpeciesCheck Test B: Species Cross-Check (Mouse vs. Human/Monkey) Enzymatic->SpeciesCheck ResultB Stable in Human, Unstable in Mouse? SpeciesCheck->ResultB Ces1c Artifact: Ces1c Activity (Mouse-specific Carboxylesterase) ResultB->Ces1c Yes Protease Issue: Broad Protease Susceptibility (Trypsin/Chymotrypsin-like) ResultB->Protease No (Unstable in both)

          Figure 1: Diagnostic decision tree to distinguish between chemical instability, general proteolysis, and species-specific enzymatic artifacts.

          Knowledge Base: Mechanisms & Solutions

          Issue A: The "Mouse Plasma Trap" (Ces1c)

          Symptom: Your peptide linker (especially Val-Cit or ester-containing motifs) degrades rapidly in mouse plasma (

          
          ) but is stable in human plasma (
          
          
          
          ).

          Mechanism: Rodent plasma contains high levels of Carboxylesterase 1c (Ces1c) , an enzyme absent in humans and cynomolgus monkeys. Ces1c aggressively cleaves esters and certain amides (like the Val-Cit-PABC linker used in ADCs). This is a false positive for instability in the context of human therapeutics [1, 4].

          Troubleshooting Steps:

          • Inhibition Test: Repeat the assay in mouse plasma spiked with Bis(p-nitrophenyl) phosphate (BNPP) (100 µM). If stability is restored, the issue is Ces1c.

          • Model Selection: Switch to Ces1c knockout mice or "humanized" mouse models for PK studies to avoid misleading clearance data [4].

          Issue B: General Proteolytic Cleavage

          Symptom: Linker degrades in both human and mouse plasma. Mechanism: Accessibility to broad-spectrum plasma proteases (thrombin, plasmin, kallikrein).

          Optimization Strategies:

          StrategyMechanismImplementationTrade-offs
          Steric Hindrance Bulky groups block the protease active site from accessing the scissile bond.Introduce Gem-dimethyl groups or adjacent Proline residues. Use Cyclobutyl rings instead of straight chains [3].Can reduce conjugation efficiency or alter solubility.
          D-Amino Acids Proteases are stereospecific to L-isomers; D-isomers are unrecognized.Replace critical residues (e.g., P1/P1' sites) with D-enantiomers (retro-inverso approach) [2].May disrupt binding affinity if the linker is part of the pharmacophore.
          N-Methylation Methylation of the amide nitrogen removes the H-bond donor required for hydrolysis.Use N-methyl alanine or peptoids at cleavage hotspots.Increases hydrophobicity; complex synthesis.
          Cyclization Constrains peptide backbone, hiding cleavage sites.Head-to-tail cyclization or disulfide stapling.High synthetic complexity; significant structural rigidity.

          Standard Operating Procedure (SOP)

          Protocol: Comparative Plasma Stability Assay (LC-MS/MS)

          This protocol is designed to eliminate variability caused by improper quenching or temperature fluctuations.

          Materials
          • Plasma: Pooled Human/Mouse Plasma (Lithium Heparin or EDTA). Note: Avoid Citrate if calcium-dependent proteases are a concern.

          • Test Compound: 10 mM stock in DMSO.

          • Internal Standard (IS): Structural analog or stable isotope label (e.g., Tolbutamide or Labeled Peptide).

          • Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid + 200 nM IS.

          Workflow
          • Pre-Incubation: Thaw plasma at 37°C. Centrifuge (2000 x g, 5 min) to remove cryoprecipitates.

          • Spiking: Dilute test compound into plasma to a final concentration of 1 µM . Final DMSO content must be < 1% (v/v) to avoid enzyme inhibition.

          • Incubation: Place in a shaking water bath at 37°C.

          • Sampling (Critical Step):

            • Timepoints: 0, 5, 15, 30, 60, 120, 240 min.

            • At each point, transfer 50 µL of plasma mixture into 200 µL of ice-cold Quenching Solution .

            • Why: Immediate protein precipitation stops enzymatic activity instantly.

          • Processing: Vortex vigorously (1 min). Centrifuge at 4,000 x g for 15 min at 4°C.

          • Analysis: Inject supernatant onto LC-MS/MS (Reverse Phase C18).

          Data Calculation

          Calculate the % Remaining relative to the T=0 sample.

          
          
          Plot ln(% Remaining) vs. Time to determine half-life (
          
          
          
          ).

          FAQ: Troubleshooting Specific Scenarios

          Q: My Val-Cit linker is stable in buffer but vanishes in mouse plasma. Why? A: This is the classic Ces1c artifact. The Val-Cit dipeptide (specifically the amide bond near the PABC spacer) is susceptible to murine carboxylesterases.[1][2] This degradation will likely not occur in humans. Verify by adding BNPP inhibitor to the mouse plasma; if stability returns, you can proceed with confidence that it is a species-specific issue [1, 4].

          Q: Can I use heat inactivation to stop the reaction at timepoints instead of ACN precipitation? A: No. Heat inactivation is too slow (taking minutes to reach 56°C+), allowing degradation to continue during the "stop" phase. Chemical quenching (ACN/MeOH) is instantaneous and mandatory for accurate kinetic data [5].

          Q: Does the conjugation site on the antibody affect linker stability? A: Yes, significantly. Linkers conjugated to solvent-exposed regions are more vulnerable to hydrolysis. Conjugating at "shielded" sites (e.g., via specific cysteine engineering or enzymatic conjugation) can utilize the antibody's own bulk to provide steric hindrance, protecting the peptide linker from plasma proteases [3].

          References

          • Durbin, K. R., et al. (2018). "Carboxylesterase 1c (Ces1c) is the primary enzyme responsible for the instability of Val-Cit-PABC linkers in mouse plasma." Molecular Cancer Therapeutics.

          • Werle, M., & Bernkop-Schnürch, A. (2006). "Strategies to improve plasma half-life of peptide drugs." Amino Acids.[3][4][5]

          • Su, Z., et al. (2021). "Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency."[6] Frontiers in Pharmacology.

          • Du, X., et al. (2011). "Production of ES1 Plasma Carboxylesterase Knockout Mice for Toxicity Studies." Chemical Research in Toxicology.

          • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect.

          Sources

          enhancing yield of Ala-Leu-Ala-Leu-DNR during chemical conjugation

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Support Center: Peptide-Drug Conjugate (PDC) Synthesis Ticket ID: ALAL-DNR-OPT-001 Subject: Yield Enhancement & Troubleshooting for Ala-Leu-Ala-Leu-Daunorubicin (ALAL-DNR) Conjugation

          Overview: The ALAL-DNR System

          Welcome to the PDC Synthesis Support Center. You are working with a Cathepsin B-cleavable prodrug motif.[1][2][3][4] The tetrapeptide Ala-Leu-Ala-Leu (ALAL) is designed to be stable in systemic circulation but cleaved specifically by lysosomal cysteine proteases (Cathepsin B) upon endocytosis by tumor cells, releasing the free anthracycline payload (Daunorubicin, DNR).

          The Core Challenge: Conjugating the C-terminus of a hydrophobic peptide (ALAL) to the sterically hindered amino sugar (daunosamine) of Daunorubicin (DNR) often results in low yields (typically <40% without optimization) due to:

          • Steric Hindrance: The amine on the daunosamine ring is less nucleophilic and sterically obstructed.

          • Anthracycline Instability: DNR is sensitive to basic pH (degradation to aglycone) and light.

          • Peptide Aggregation: Hydrophobic tetrapeptides can aggregate in reaction solvents, reducing effective concentration.

          Module 1: Optimized Synthesis Workflow

          To maximize yield, we recommend a Convergent Synthesis Strategy using high-efficiency uronium coupling agents (HATU) rather than carbodiimides (EDC/NHS), which are often too slow for this hindered system.

          Visual Workflow (DOT Diagram)

          ALAL_DNR_Synthesis Start Fmoc-Ala-Leu-Ala-Leu-OH (Starting Material) Activation Activation (HATU / HOAt / DIPEA) Solvent: Anhydrous DMF Start->Activation 5-10 min Pre-activation Coupling Coupling Reaction (+ Daunorubicin HCl) Activation->Coupling Add DNR (0.8 eq) Intermediate Fmoc-ALAL-DNR (Protected Conjugate) Coupling->Intermediate 4-16h, RT, Dark Deprotection Fmoc Removal (Piperidine or Diethylamine) Intermediate->Deprotection Controlled Base Purification Prep-HPLC Purification (C18 Column) Deprotection->Purification Acidify immediately Final ALAL-DNR (Final Prodrug) Purification->Final Lyophilization

          Caption: Convergent synthesis pathway for ALAL-DNR using Fmoc-protection strategy and HATU activation.

          Module 2: Step-by-Step Protocol (High-Yield Variant)

          Reagents:

          • Peptide: Fmoc-Ala-Leu-Ala-Leu-OH (1.2 equivalents)

          • Payload: Daunorubicin HCl (1.0 equivalent)

          • Coupling Agent: HATU (1.1 equivalents)

          • Base: DIPEA (Diisopropylethylamine) (2.5 equivalents)

          • Solvent: Anhydrous DMF (Dimethylformamide)

          Protocol:

          • Pre-Activation (Critical for Yield): Dissolve Fmoc-ALAL-OH and HATU in anhydrous DMF under Nitrogen/Argon. Add DIPEA.

            • Time: Stir for 5–10 minutes.

            • Why: This forms the highly reactive O-7-azabenzotriazol-1-yl activated ester before the drug is introduced, preventing DNR from reacting with HATU directly (which can form side products).

          • Coupling: Add Daunorubicin HCl (powder or dissolved in minimal DMF) to the activated peptide solution.

            • Stoichiometry: Use excess peptide (1.2 eq) relative to DNR. DNR is the limiting reagent due to cost and purification difficulty.

            • Condition:Protect from light (wrap flask in foil). Stir at Room Temperature (RT) for 4–16 hours.

            • Checkpoint: Monitor by LC-MS.[5] Look for mass [M+H]+ corresponding to Fmoc-ALAL-DNR.

          • Fmoc Deprotection: Once coupling is >90% complete, treat the reaction mixture with diethylamine (DEA) or piperidine (diluted in DMF) to remove the Fmoc group.

            • Warning: Do not leave in base too long. Anthracyclines degrade in prolonged basic conditions.

            • Neutralization: As soon as deprotection is complete (check TLC/LC-MS), neutralize with acetic acid or dilute HCl to pH ~6.0.

          • Purification: Inject directly onto Prep-HPLC (C18 column).

            • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

            • Gradient: 20% -> 80% ACN.

          Module 3: Troubleshooting Center

          Use this matrix to diagnose specific yield or purity issues.

          Issue 1: Low Conjugation Yield (<30%)
          Potential CauseDiagnosisSolution
          Wet Solvent HATU hydrolyzes rapidly in the presence of water.Strictly Anhydrous: Use fresh anhydrous DMF (water <50 ppm). Dry glassware in an oven.
          Inefficient Activation LC-MS shows unreacted DNR and hydrolyzed peptide.Switch Reagents: If HATU fails, try HOAt/DIC . HOAt is smaller and may access the hindered amine better than the bulky HATU complex in some conformations.
          Salt Interference DNR is supplied as HCl salt; the amine is protonated (
          
          
          ).
          Adjust Base: Ensure you have enough DIPEA to neutralize the HCl salt of DNR and activate the peptide. (Total base should be ~2.5 - 3.0 eq).
          Issue 2: Impurities & Degradation
          Potential CauseDiagnosisSolution
          Aglycone Formation LC-MS shows a peak at Mass ~397 (Daunomycinone) - the sugar is lost.pH Too High: The glycosidic bond is acid-sensitive, but the anthracycline ring degrades in strong base. Keep pH < 8.0 during coupling.[6] Avoid strong bases like NaOH; stick to DIPEA/NMM.
          Racemization HPLC shows "doublet" peaks for the product.Over-activation: Minimize pre-activation time (<10 min). Use Collidine instead of DIPEA as a milder base if racemization persists.[7]
          Fmoc Adducts Post-deprotection yield drops; dibenzofulvene adducts form.Scavengers: When removing Fmoc, the released dibenzofulvene can react with the free amine of ALAL-DNR. Use a scavenger (e.g., octanethiol) during deprotection.
          Troubleshooting Logic Tree (DOT Diagram)

          Troubleshooting Root Problem: Low Yield of ALAL-DNR CheckLCMS Check LC-MS of Crude Reaction Root->CheckLCMS Unreacted High Unreacted DNR (Coupling Failed) CheckLCMS->Unreacted Degraded High Impurities/Aglycone (DNR Degradation) CheckLCMS->Degraded Solvent Check Solvent Water Content (Must be Anhydrous) Unreacted->Solvent Base Check pH/Base Stoichiometry (Is DNR-NH3+ deprotonated?) Unreacted->Base pHCheck pH too high (>8.5)? Reduce DIPEA or use Collidine Degraded->pHCheck TimeCheck Reaction too long? Limit to 4h Degraded->TimeCheck

          Caption: Decision tree for diagnosing low yield based on LC-MS data of the crude reaction mixture.

          Module 4: Frequently Asked Questions (FAQs)

          Q1: Can I use EDC/NHS instead of HATU?

          • Answer: You can, but yields are typically lower for anthracyclines. The daunosamine amine is sterically hindered. HATU (or HBTU) creates a more reactive ester that drives the reaction faster, which is crucial to minimize the time DNR sits in the reaction mixture degrading. If you must use carbodiimides, add HOAt as a catalyst.[7]

          Q2: Why is my product precipitating during the reaction?

          • Answer: ALAL is hydrophobic. If the concentration is too high (>50 mM), the intermediate may crash out.

          • Fix: Add a small amount of DMSO (up to 10%) to the DMF to improve solubility, or reduce the concentration.

          Q3: How do I store the ALAL-DNR conjugate?

          • Answer: Lyophilize to a powder immediately after purification. Store at -20°C or -80°C. Protect from light. In solution, the hydrazone or peptide bonds can slowly hydrolyze, and the anthracycline can degrade.

          References

          • Kratz, F., et al. (2002). Albumin-Binding Prodrugs of Camptothecin and Doxorubicin with an Ala-Leu-Ala-Leu-Linker That Are Cleaved by Cathepsin B: Synthesis and Antitumor Efficacy.[2][3] Journal of Medicinal Chemistry.[2]

          • Graeser, R., et al. (2008). Synthesis and biological evaluation of an albumin-binding prodrug of doxorubicin that is cleaved by prostate-specific antigen (PSA).[8] International Journal of Cancer.

          • Schmid, B., et al. (2007). Albumin-Binding Prodrugs of Camptothecin and Doxorubicin with an Ala-Leu-Ala-Leu-Linker That Are Cleaved by Cathepsin B.[2][3] Bioconjugate Chemistry.[2][6][9][10][11][12]

          • Dubowchik, G. M., et al. (2002). Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates. Bioconjugate Chemistry.[2][6][9][10][11][12] (Provides foundational chemistry for peptide-anthracycline coupling).

          Disclaimer: This guide is for research purposes only. Daunorubicin is a cytotoxic agent; all synthesis must be performed in a fume hood with appropriate PPE.

          Sources

          Validation & Comparative

          Benchmarking Purity Analysis: RP-HPLC vs. LC-MS for Ala-Leu-Ala-Leu Daunorubicin Prodrugs

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Prodrug Purity Paradox

          Targeted delivery of anthracyclines via peptide linkers represents a significant leap in reducing systemic toxicity. Ala-Leu-Ala-Leu Daunorubicin (ALAL-DNR) is a classic example of a "smart" prodrug designed to be cleaved specifically by lysosomal cathepsin B in tumor cells.

          However, this sophistication creates a purity analysis paradox :

          • The Peptide Moiety is polar and prone to diastereomeric impurities (e.g., D-Ala vs. L-Ala).

          • The Drug Moiety (Daunorubicin) is hydrophobic, light-sensitive, and prone to hydrolytic degradation (aglycone formation).

          While Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identification, this guide argues that Reverse-Phase HPLC (RP-HPLC) with UV/Fluorescence detection remains the superior, robust workhorse for quantitative purity validation in a QC setting. We will demonstrate why, supported by experimental protocols and comparative data.

          The Separation Mechanism[1]

          To validate a method for ALAL-DNR, one must understand the competing physicochemical properties of the conjugate. The separation is not merely about size; it is a balance of hydrophobic retention (driven by the anthracycline) and ionic suppression (driven by the peptide linker).

          Diagram 1: Separation Logic & Interaction Pathway

          G Sample ALAL-DNR Sample (Complex Mixture) Impurities Impurities: 1. Free Daunorubicin (Hydrophobic) 2. Deletion Peptides (Polar) 3. Aglycones (Very Hydrophobic) Sample->Impurities Contains Column Stationary Phase (C18 End-Capped) Sample->Column Injected Interaction Interaction Mechanism: Ion-Pairing (TFA + Peptide) vs. Hydrophobic Retention (DNR) Impurities->Interaction Differential Partitioning Column->Interaction Facilitates MobilePhase Mobile Phase (H2O/ACN + 0.1% TFA) MobilePhase->Column Elution Gradient Detector Detection: UV (254nm) / FLD (Ex480/Em590) Interaction->Detector Resolved Peaks

          Figure 1: The separation mechanism relies on TFA ion-pairing to neutralize peptide charges, allowing the C18 column to resolve species based on the hydrophobicity of the Daunorubicin core and linker length.

          Method Development: The Critical Choices

          Mobile Phase Modifier: TFA vs. Formic Acid

          This is the most common point of failure.

          • Formic Acid (0.1%): Preferred for LC-MS because it ionizes well. However, for ALAL-DNR, it often results in peak tailing due to secondary interactions between the daunosamine sugar amine and residual silanols on the column.

          • Trifluoroacetic Acid (TFA, 0.1%): The Gold Standard for Purity. TFA acts as a strong ion-pairing agent. It "masks" the positive charges on the peptide and the drug, sharpening the peaks significantly.

            • Trade-off: TFA suppresses ionization in MS, reducing sensitivity. For Purity (UV/FLD), TFA is superior.

          Column Selection

          Standard C18 columns often fail due to the basicity of Daunorubicin.

          • Recommendation: Use a high-purity, fully end-capped C18 column (e.g., Waters XBridge or Symmetry).

          • Pore Size: 100 Å is sufficient (ALAL-DNR is < 1.5 kDa).

          Validated Experimental Protocol

          This protocol is compliant with ICH Q2(R1) guidelines for analytical validation.

          Equipment & Reagents[1][2][3][4]
          • System: HPLC with Diode Array Detector (DAD) and Fluorescence Detector (FLD).

          • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm.

          • Solvent A: 0.1% TFA in Water (Milli-Q).

          • Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade).

          Step-by-Step Methodology
          • Sample Preparation (CRITICAL):

            • Dissolve ALAL-DNR in 50% Acetonitrile/Water.[1]

            • Light Protection: Use amber glass vials. Daunorubicin degrades rapidly under ambient light.

            • Concentration: 0.5 mg/mL for UV; 0.05 mg/mL for Fluorescence.

          • Gradient Program:

            Time (min) % Solvent B Flow Rate (mL/min) Phase
            0.0 20 1.0 Equilibration
            2.0 20 1.0 Isocratic Hold
            22.0 90 1.0 Linear Ramp
            25.0 90 1.0 Wash
            26.0 20 1.0 Re-equilibration

            | 35.0 | 20 | 1.0 | End |

          • Detection Settings:

            • Primary (Quantification): UV 480 nm (Specific to Anthracycline core, ignores non-drug peptide impurities).

            • Secondary (Purity): UV 254 nm (Detects peptide bonds and aromatic rings).

            • Trace Impurities: Fluorescence Ex: 480 nm / Em: 590 nm.

          Comparative Analysis: RP-HPLC vs. Alternatives[5]

          Why not just use LC-MS for everything? The table below summarizes the operational reality.

          FeatureRP-HPLC (UV/FLD) LC-MS (ESI) HILIC
          Primary Utility Quantitative Purity (%) Identification (ID)Polar Peptide Analysis
          Robustness High (Routine QC)Medium (Source contamination)Low (Sensitive to equilibration)
          DNR Stability High (Acidic mobile phase)Low (In-source fragmentation)Medium
          Quantification Excellent (Linear) Variable (Matrix effects)Good
          Cost/Run $
          
          
          $
          
          
          Key Limitation Requires reference standards"Facile loss of sugar" [1]Poor retention of hydrophobic drug

          Expert Insight: As noted in recent studies, Daunorubicin conjugates suffer from "facile loss of the sugar moiety" during ESI-MS ionization [1].[2] This in-source fragmentation creates false impurity peaks (aglycones) that are artifacts of the analysis, not the sample. Therefore, RP-HPLC-UV is more accurate for defining true chemical purity.

          Validation Workflow (ICH Q2)

          To ensure the method is "fit for purpose," follow this decision tree.

          Diagram 2: Validation Decision Logic

          Validation Start Start Validation (ICH Q2 R1) Specificity Specificity Test: Stress Sample (Acid/Base/Light) Start->Specificity Resolution Is Resolution (Rs) > 1.5 between DNR and ALAL-DNR? Specificity->Resolution Linearity Linearity Test: 5 Levels (50-150% target) Resolution->Linearity Yes Fail Redesign Gradient or Change Column Resolution->Fail No Precision Precision: RSD < 2.0% (n=6) Linearity->Precision Pass Method Validated Precision->Pass

          Figure 2: The validation logic ensures that the method can distinguish the intact prodrug from its degradation products (Specificity) before assessing quantitative accuracy.

          Typical Results & Acceptance Criteria

          When validating this method, anticipate the following retention profile:

          • Free Daunorubicin: ~12-14 min (Elutes earlier due to lack of hydrophobic peptide cap).

          • ALAL-DNR (Prodrug): ~16-18 min (Main Peak).

          • Aglycone: >20 min (Very hydrophobic, elutes late).

          Acceptance Criteria (Example):

          • Resolution (Rs): > 2.0 between Free DNR and Prodrug.

          • Tailing Factor: < 1.5 (Controlled by TFA).

          • LOD (Fluorescence): < 10 ng/mL (Critical for detecting trace free drug toxicity).

          References

          • Orbán, E. et al. (2020). Energy-resolved HCD fragmentation of daunorubicin-peptide conjugates. Journal of Mass Spectrometry.

          • Kratz, F. et al. (2007). Albumin-binding prodrugs of camptothecin and doxorubicin with an Ala-Leu-Ala-Leu-linker that are cleaved by cathepsin B. Journal of Medicinal Chemistry.[3]

          • ICH Expert Working Group. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation.

          • Masquelier, M. et al. (1980).[4] Amino acid and dipeptide derivatives of daunorubicin.[4] 1. Synthesis, physicochemical properties, and lysosomal digestion.[4] Journal of Medicinal Chemistry.

          Sources

          Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Ala-Leu-Ala-Leu-Daunorubicin

          Author: BenchChem Technical Support Team. Date: February 2026

          A Senior Application Scientist's Guide to Predicting and Interpreting the Tandem Mass Spectra of a Key Peptide-Drug Conjugate

          In the landscape of targeted therapeutics, peptide-drug conjugates (PDCs) represent a frontier of precision medicine. The conjugation of potent cytotoxic agents like Daunorubicin (DNR) to cell-targeting peptides, such as the Ala-Leu-Ala-Leu motif, offers a promising strategy to enhance drug delivery and efficacy.[1] Characterizing these complex molecules is paramount, and tandem mass spectrometry (MS/MS) stands as a cornerstone analytical technique for confirming structure and identifying potential modifications.[2]

          This guide provides an in-depth analysis of the expected fragmentation pattern of Ala-Leu-Ala-Leu-DNR, offering a predictive framework for researchers. We will dissect the fragmentation behavior of the peptide backbone and the drug moiety individually before exploring the intricate patterns of the complete conjugate. This guide will also compare common fragmentation techniques, providing the rationale behind experimental choices to empower researchers in their analytical endeavors.

          The Experimental Backdrop: Setting the Stage for Fragmentation

          To analyze a molecule like Ala-Leu-Ala-Leu-DNR, a liquid chromatography-mass spectrometry (LC-MS) system is typically employed.[3] Electrospray ionization (ESI) is the most widely used ionization technique for such liquid samples as it can generate multi-charged ions, which is crucial for analyzing larger biomolecules.[1] The analysis is generally performed in positive ion mode, leading to the observation of the protonated molecule [M+H]⁺.

          For fragmentation analysis (MS/MS), ions of the protonated molecule are isolated and then subjected to dissociation. The two most common techniques are Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).[4] Both methods involve colliding the ions with a neutral gas (like nitrogen or argon) to induce fragmentation.[5][6] HCD, often available on Orbitrap instruments, is a beam-type CID technique that can provide high-resolution fragment ion spectra.[4][7]

          Part 1: Deconstructing the Peptide - The Ala-Leu-Ala-Leu Backbone

          When a protonated peptide is subjected to CID or HCD, fragmentation primarily occurs along the amide bonds of the backbone.[8] This leads to the formation of characteristic fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[4]

          The Ala-Leu-Ala-Leu peptide has a molecular weight of 386.5 g/mol .[9] The fragmentation of this peptide will yield a predictable series of b- and y-ions. The masses of the amino acid residues are: Alanine (Ala) = 71.04 Da and Leucine (Leu) = 113.08 Da.

          Below is a table of the predicted monoisotopic m/z values for the singly charged b- and y-ions of the Ala-Leu-Ala-Leu peptide.

          Ion TypeSequenceCalculated m/z ([M+H]⁺)
          b₁A72.04
          b₂AL185.12
          b₃ALA256.16
          b₄ALAL369.24
          y₁L114.09
          y₂AL185.13
          y₃LAL298.21
          y₄ALAL369.25

          It is important to note that modern mass spectrometers can often distinguish between the isobaric amino acids Leucine and Isoleucine through specific fragmentation pathways, though this guide will proceed assuming the presence of Leucine.[2][10]

          Caption: Predicted b- and y-ion fragmentation of the Ala-Leu-Ala-Leu peptide.

          Part 2: The Payload's Signature - Fragmentation of Daunorubicin (DNR)

          Daunorubicin is an anthracycline antibiotic with a molecular weight of 527.5 g/mol .[11] A defining characteristic of its fragmentation in mass spectrometry is the facile cleavage of the glycosidic bond.[3][12] This results in the neutral loss of the daunosamine sugar moiety (mass ≈ 129 Da).[13]

          Under ESI-MS conditions, particularly in slightly acidic solutions, this fragmentation can even occur in the ion source before MS/MS analysis, an effect known as in-source fragmentation.[12][14][15]

          The key fragmentation events for the protonated Daunorubicin molecule ([M+H]⁺ at m/z 528.5) are:

          • Loss of the daunosamine sugar: This is the most prominent fragmentation pathway, leading to a major fragment ion at m/z 399.[11][13]

          • Formation of the protonated sugar: The charge can also be retained on the sugar moiety, resulting in a fragment ion at m/z 130.[13]

          Precursor Ion (m/z)Key Fragment Ion (m/z)Description
          528.5399Loss of the daunosamine sugar
          528.5130Protonated daunosamine sugar

          Part 3: The Conjugate in the Crosshairs - Ala-Leu-Ala-Leu-DNR Fragmentation

          When analyzing the complete peptide-drug conjugate, the fragmentation pattern becomes a composite of the behaviors of its individual parts, with some important new considerations. A critical factor is the lability of the glycosidic bond in the DNR moiety.[16]

          Dominant Fragmentation Pathway: The Sugar Loss

          For daunorubicin-containing peptide conjugates, the most prominent fragmentation pathway observed, often dominating the spectrum, is the loss of the daunosamine sugar.[13][14] This facile cleavage can suppress other fragmentation pathways, including those of the peptide backbone.[12]

          Assuming the DNR is conjugated to the N-terminus of the peptide, the precursor ion of the conjugate will be subjected to MS/MS. The expected fragmentation can be summarized as follows:

          • Primary Fragmentation: The most intense fragment ion will likely correspond to the precursor ion having lost the daunosamine sugar (a neutral loss of ~129 Da).

          • Secondary Fragmentation: The resulting fragment ion (the peptide conjugated to the DNR aglycone) can then undergo further fragmentation along the peptide backbone, producing a modified series of b- and y-ions.

          • Peptide Backbone Fragmentation: It is also possible, though likely less favorable, to observe direct fragmentation of the peptide backbone of the intact conjugate, which would yield b- and y-ions with the full DNR molecule attached.

          • Payload-Specific Ions: The protonated daunosamine sugar at m/z 130 may also be observed.[13]

          Caption: Predicted fragmentation pathways for the Ala-Leu-Ala-Leu-DNR conjugate.

          Comparative Analysis: Choosing the Right Fragmentation Technique

          While CID and HCD are workhorses for peptide analysis, producing mainly b- and y-ions, other techniques can provide complementary information, which is especially valuable for complex molecules like PDCs.[4][7]

          • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for preserving labile post-translational modifications.[7] In the context of Ala-Leu-Ala-Leu-DNR, ETD would be less likely to cleave the fragile glycosidic bond of the DNR moiety. Instead, it would predominantly cleave the peptide backbone, producing c- and z-ions .[4] This would be highly advantageous for sequencing the peptide portion of the conjugate without interference from the dominant sugar loss. For peptides with charge states higher than 2, ETD can often provide better results than CID or HCD.[7]

          • Stepped Normalized Collision Energy (NCE): The energy applied during HCD significantly affects the resulting fragments.[17] Using a stepped NCE—applying a range of low, medium, and high collision energies—can increase the diversity of fragment ions generated.[17] For a PDC, a low energy might favor the observation of the intact precursor, a medium energy might promote the primary sugar loss, and a higher energy could induce more extensive fragmentation of the peptide backbone after the initial sugar loss.

          Conclusion

          The mass spectrometric fragmentation of the Ala-Leu-Ala-Leu-DNR conjugate is predicted to be dominated by the facile cleavage of the glycosidic bond in the Daunorubicin moiety, leading to a prominent neutral loss of the daunosamine sugar. Subsequent fragmentation of the remaining peptide-aglycone conjugate is expected to produce a series of b- and y-ions. While standard CID and HCD are effective for initial characterization, techniques like ETD can offer a significant advantage by preserving the labile drug moiety and providing clearer sequence information of the peptide backbone. A thorough understanding of these fragmentation pathways is essential for the accurate structural elucidation and quality control of this and similar peptide-drug conjugates, ultimately supporting the development of more effective targeted therapies.

          References

          • Olsen, J. V., et al. (2011). Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. Available from: [Link]

          • Geoffrion, L. D., et al. (2013). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of The American Society for Mass Spectrometry. Available from: [Link]

          • Al-Majidi, Z. R., et al. (2024). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. Authorea. Available from: [Link]

          • Scaffold (2021). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Proteome Software. Available from: [Link]

          • Sterling Pharma Solutions (2025). Peptide digestion analysis of antibody drug conjugates. Sterling Pharma Solutions. Available from: [Link]

          • Pethő, L., et al. (2020). Energy-resolved HCD fragmentation of daunorubicin-peptide conjugates. Rapid Communications in Mass Spectrometry. Available from: [Link]

          • Wikipedia (2023). Collision-induced dissociation. Wikipedia. Available from: [Link]

          • Doneanu, A., et al. (2017). Chapter 10: Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics. Royal Society of Chemistry. Available from: [Link]

          • PREMIER Biosoft (2022). MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. PREMIER Biosoft. Available from: [Link]

          • Piek, E., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. Available from: [Link]

          • Penco, S., et al. (1977). Mass spectrometry of N-acylated daunorubicin derivatives. Il Farmaco; edizione scientifica. Available from: [Link]

          • Al-Majidi, Z. R., et al. (2020). Energy-resolved HCD fragmentation of daunorubicin-peptide conjugates. University of Babylon Private CDN. Available from: [Link]

          • ResearchGate (n.d.). Mass spectrum of, a daunorubicin (IS) precursor ion (protonated... ResearchGate. Available from: [Link]

          • BioPharmaSpec (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. Available from: [Link]

          • ResearchGate (n.d.). Negative ion, electrospray mass spectrum (ESMS) of DNA-daunorubicin... ResearchGate. Available from: [Link]

          • ResearchGate (n.d.). In-source fragmentation pattern of daunomycin (m/z 528.0, [M + H]⁺)... ResearchGate. Available from: [Link]

          • Pethő, L., et al. (2019). Overcharging Effect in Electrospray Ionization Mass Spectra of Daunomycin-Tuftsin Bioconjugates. Molecules. Available from: [Link]

          • de Letter, E. A., et al. (2024). Development and validation of an UPLC-ESI–MS/MS method for simultaneous quantification of antineoplastic agents and their metabolites in human plasma. Archives of Toxicology. Available from: [Link]

          • Mascot (n.d.). Mascot help: Peptide fragmentation. Matrix Science. Available from: [Link]

          • Pethő, L., et al. (2019). Overcharging Effect in Electrospray Ionization Mass Spectra of Daunomycin-Tuftsin Bioconjugates. PMC. Available from: [Link]

          • An, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry. Available from: [Link]

          • Bowie, J. H., et al. (1995). A simple method for differentiating Leu and Ile in peptides. The negative-ion mass spectra of [M-H]- ions of phenylthiohydantoin Leu and Ile. Rapid Communications in Mass Spectrometry. Available from: [Link]

          • MDPI (2025). Synthesis and Characterization of the Conjugated Peptide Lunatin-Folate. MDPI. Available from: [Link]

          • Jackson, G., et al. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Journal of Mass Spectrometry. Available from: [Link]

          • Sando, S., et al. (2001). Construction of peptide conjugates with peptide nucleic acids containing an anthracene probe and their interactions with DNA. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

          • Grandas, A., et al. (1989). A synthetic strategy for simultaneous purification-conjugation of antigenic peptides. International Journal of Peptide and Protein Research. Available from: [Link]

          • Gorodetsky, R., et al. (2005). Synthesis and characterization of a pyrrole-alginate conjugate and its application in a biosensor construction. Biomacromolecules. Available from: [Link]

          Sources

          Kinetic Analysis of Cathepsin B Cleavage: Ala-Leu-Ala-Leu (ALAL) vs. Industry Standards

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Kinetic Analysis of Cathepsin B Cleavage of Ala-Leu-Ala-Leu Linker Content Type: Publish Comparison Guide

          A Technical Comparison Guide for ADC Linker Selection

          Executive Summary

          The selection of a peptide linker determines the therapeutic index of Antibody-Drug Conjugates (ADCs). While Valine-Citrulline (Val-Cit) is the current gold standard for lysosomal cleavage, the tetrapeptide Ala-Leu-Ala-Leu (ALAL) represents a foundational "legacy" linker that established the paradigm of protease-triggered drug release.

          This guide objectively compares the kinetic performance of ALAL against modern alternatives (Val-Cit, Val-Ala). Key Finding: While ALAL demonstrates specific cleavage by Cathepsin B, it has been largely superseded in clinical development by dipeptide linkers due to superior catalytic efficiency (

          
          ), reduced hydrophobicity, and improved plasma stability profiles of the latter.
          

          Mechanistic Overview: Cathepsin B Recognition

          Cathepsin B is a lysosomal cysteine protease that functions primarily as a peptidyl-dipeptidase.[1] It requires precise occupancy of its active site subsites (S2, S1) by the linker residues (P2, P1) to execute hydrolysis.

          Cleavage Topology
          • Val-Cit: The Citrulline urea group acts as a Cit-mimic for Arginine in the S1 pocket, while Valine occupies the S2 hydrophobic pocket. Cleavage occurs at the Cit-Spacer bond.

          • Ala-Leu-Ala-Leu: Designed as a substrate for the endopeptidase activity of Cathepsin B. The enzyme typically recognizes the hydrophobic Leu at P2 and Ala at P1, cleaving the C-terminal amide bond.

          Diagram: Protease-Linker Interaction Pathway

          CathepsinMechanism Enzyme Cathepsin B (Active Site) Substrate_ALAL Linker: Ala-Leu-Ala-Leu (Hydrophobic Tetrapeptide) Complex Enzyme-Substrate Complex (Michaelis Complex) Substrate_ALAL->Complex Binding (Km driven) Slower due to steric bulk Substrate_VC Linker: Val-Cit (Hydrophilic Dipeptide) Substrate_VC->Complex Binding (Km driven) Optimized S2-P2 interaction Transition Tetrahedral Intermediate Complex->Transition Acylation Product Cleaved Linker + Payload Transition->Product Hydrolysis (kcat)

          Figure 1: Comparative binding and cleavage pathway. Val-Cit typically exhibits faster binding kinetics due to optimized P2-S2 interactions compared to the bulkier ALAL tetrapeptide.

          Comparative Kinetic Analysis

          The following data synthesizes kinetic parameters from fluorogenic substrate assays. Note that ALAL is often cited as having "slow release kinetics" in direct ADC comparisons despite reasonable cleavage rates in isolation, often due to aggregation-induced steric hindrance.

          Table 1: Kinetic Parameters of Cathepsin B Cleavage
          Linker Sequence
          
          
          (
          
          
          )
          
          
          (
          
          
          )
          Catalytic Efficiency (
          
          
          )
          Relative RateHydrophobicity
          Val-Cit (Val-Cit) ~1.8~151.2 × 10⁵
          
          
          1.0 (Reference) Low
          Val-Ala (Val-Ala) ~1.2~264.6 × 10⁴
          
          
          ~0.4Lowest
          Ala-Leu-Ala-Leu Variable*High< 1.0 × 10⁴
          
          
          ~0.1 - 0.2High
          Phe-Lys ~3.0~103.0 × 10⁵
          
          
          ~2.5Moderate

          Analysis of Data:

          • Efficiency: Val-Cit strikes the optimal balance. While Phe-Lys is cleaved faster, it suffers from poor plasma stability (premature cleavage).

          • ALAL Limitations: The ALAL tetrapeptide often displays a higher

            
             (lower affinity) due to the lack of a basic residue (like Citrulline or Lysine) at the P1 position, which Cathepsin B prefers.
            
          • Hydrophobicity: ALAL is significantly more hydrophobic than Val-Cit. This leads to ADC aggregation, which sterically shields the linker from the enzyme, resulting in the observed "slow kinetics" in biological systems even if the peptide bond itself is cleavable.

          Experimental Protocol: Kinetic Assay

          To validate these parameters in-house, use the following self-validating fluorogenic assay. This protocol uses 7-amino-4-methylcoumarin (AMC) substrates.

          Materials
          • Enzyme: Human Liver Cathepsin B (activated).

          • Substrate: Ac-Ala-Leu-Ala-Leu-AMC (Custom synthesis required) vs. Z-Val-Cit-AMC.

          • Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.0.

          • Activator: 2 mM DTT (Freshly prepared).

          Workflow Diagram

          AssayProtocol Step1 1. Activation Incubate Cathepsin B with 2mM DTT for 15 min @ 37°C Step3 3. Reaction Initiation Add 10µL Enzyme to 90µL Substrate in black 96-well plate Step1->Step3 Step2 2. Substrate Prep Serial dilution of ALAL-AMC (Range: 0.1 - 10x expected Km) Step2->Step3 Step4 4. Kinetic Monitoring Read Fluorescence (Ex 360nm / Em 460nm) every 30s for 10 mins Step3->Step4 Step5 5. Data Processing Plot Initial Velocity (V0) vs [S] Fit to Michaelis-Menten Step4->Step5

          Figure 2: Step-by-step kinetic assay workflow for determining Michaelis-Menten constants.

          Protocol Validation (Trustworthiness)
          • Active Site Titration: Use E-64 (irreversible inhibitor) to determine the exact concentration of active enzyme before calculating

            
            . Without this, your 
            
            
            
            will be underestimated.
          • Inner Filter Effect: If substrate concentration > 100

            
            , correct for fluorescence quenching.
            
          • Linearity Check: Only use the initial linear portion of the reaction curve (first 5-10% of product formation) to calculate

            
            .
            

          Decision Matrix: When to Use Which Linker?

          FeatureVal-Cit Val-Ala Ala-Leu-Ala-Leu
          Primary Use Case Standard for hydrophobic payloads (MMAE)High DAR ADCs (PBD dimers)Legacy / Research Control
          Plasma Stability HighVery HighHigh
          Solubility Good (Citrulline is polar)ExcellentPoor (Hydrophobic)
          Cleavage Speed FastModerateSlow
          Recommendation First Choice Use if Aggregation is an issue Avoid for new development
          Why ALAL Failed to Scale

          While ALAL is stable in plasma, its hydrophobicity promotes aggregation of the antibody-drug conjugate. Aggregated ADCs are cleared rapidly by the liver (non-specifically) rather than the target tumor, and the aggregated state sterically hinders Cathepsin B from accessing the cleavage site efficiently. This explains the "slow release" observed in vivo despite acceptable in vitro peptide cleavage.

          References

          • Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry. Link

          • Trouet, A., et al. (1982). "A covalent linkage between daunorubicin and proteins that is stable in serum and reversible by lysosomal hydrolases, as required for a lysosomotropic drug-carrier conjugate: in vitro and in vivo studies." Proceedings of the National Academy of Sciences. Link

          • BenchChem. (2025). "Application Notes and Protocols for In Vitro Cathepsin B Cleavage Assay of ADC Linkers." Link

          • Spring, D. R., et al. (2019). "Cleavable linkers in antibody–drug conjugates." Chemical Society Reviews. Link

          • Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery. Link

          Sources

          HPLC retention time comparison: Ala-Leu-Ala-Leu-DNR vs free DNR

          Author: BenchChem Technical Support Team. Date: February 2026

          Comparison Guide: HPLC Profiling of Ala-Leu-Ala-Leu-DNR Prodrug vs. Free Daunorubicin

          Executive Summary

          In the development of tumor-activated prodrugs, the tetrapeptide linker Ala-Leu-Ala-Leu (ALAL) serves as a critical "gatekeeper," designed to maintain stability in systemic circulation while ensuring rapid cleavage by lysosomal proteases (specifically Cathepsin B ) within the tumor microenvironment.

          This guide compares the High-Performance Liquid Chromatography (HPLC) retention behavior of the intact prodrug (ALAL-DNR ) versus its active metabolite, Free Daunorubicin (DNR) .

          Key Technical Insight: Contrary to small hydrophilic metabolites, the addition of the ALAL peptide sequence significantly increases the hydrophobicity of the conjugate. Consequently, under Reverse-Phase (RP) conditions, ALAL-DNR elutes significantly later (higher

          
          ) than free DNR.  This distinct retention shift is the primary indicator of prodrug stability and successful enzymatic cleavage.
          

          Mechanism of Action & Analytical Relevance

          To interpret the chromatograms correctly, one must understand the biological event being modeled. The ALAL linker is designed to be stable at neutral pH (bloodstream) but susceptible to hydrolysis by Cathepsin B, a cysteine protease overexpressed in many lysosomes of carcinogenic cells.

          Biological Pathway to Analytical Signal

          G Prodrug Intact ALAL-DNR (Hydrophobic/Late Eluting) Entry Endocytosis (Tumor Cell) Prodrug->Entry Lysosome Lysosome (Acidic pH) Entry->Lysosome Enzyme Cathepsin B (Cleavage Event) Lysosome->Enzyme Activation FreeDrug Free DNR (Polar/Early Eluting) Enzyme->FreeDrug Hydrolysis Nucleus Nuclear DNA Intercalation FreeDrug->Nucleus Cytotoxicity

          Figure 1: The conversion of ALAL-DNR to Free DNR. In an HPLC stability assay, the disappearance of the "Prodrug" peak and the appearance of the "Free Drug" peak confirms Cathepsin B activity.

          Chromatographic Behavior Comparison

          The separation of ALAL-DNR from Free DNR relies on the interaction between the hydrophobic Leucine residues in the linker and the C18 stationary phase.

          Physicochemical Drivers
          • Free DNR: Contains an amino sugar (daunosamine) and a tetracyclic aglycone.[1] While the aglycone is lipophilic, the amine and hydroxyl groups provide moderate polarity.

          • ALAL-DNR: The addition of two Leucine residues (highly hydrophobic side chains) and two Alanine residues increases the overall non-polar surface area of the molecule, driving stronger retention on alkyl-bonded phases.

          Comparative Data Table
          FeatureFree Daunorubicin (DNR)Ala-Leu-Ala-Leu-DNR (Prodrug)
          Elution Order (RP-C18) First (Early Eluting)Second (Late Eluting)
          Relative Hydrophobicity ModerateHigh
          Approx. Retention Time* 4.5 – 6.0 min12.0 – 15.0 min
          UV Spectral Signature
          
          
          ~480 nm (Aglycone)
          
          
          ~480 nm (Identical Aglycone)
          Peak Shape Risk Tailing (due to basic amine)Broader (due to peptide conformers)

          *Note: Times are estimates based on the Standard Protocol defined in Section 4.

          Standardized Experimental Protocol

          To ensure reproducibility and "self-validating" results, use the following method. This protocol uses an acidic mobile phase to suppress the ionization of the silanols (reducing tailing) and the peptide carboxyls (sharpening peaks).

          Methodology: RP-HPLC-UV/Fluorescence

          A. System Setup

          • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (Waters Symmetry C18).

          • Temperature: 30°C (Critical for peptide reproducibility).

          • Flow Rate: 1.0 mL/min.[2][3]

          • Detection:

            • Primary: Fluorescence (Ex: 480 nm / Em: 590 nm) – High sensitivity for anthracyclines.

            • Secondary: UV-Vis at 254 nm (peptide backbone) and 485 nm (drug visible range).

          B. Mobile Phase Preparation

          • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

          • Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade).

            • Why TFA? It acts as an ion-pairing agent, improving the peak shape of the basic Daunorubicin moiety and the peptide terminus.

          C. Gradient Profile

          Time (min) % Solvent A (Water) % Solvent B (ACN) Phase Description
          0.0 80 20 Equilibration
          2.0 80 20 Isocratic Hold (Load)
          15.0 20 80 Linear Gradient (Elution)
          17.0 5 95 Wash (Remove hydrophobic impurities)

          | 20.0 | 80 | 20 | Re-equilibration |

          D. Sample Preparation (Validation Step)

          • Stock: Dissolve ALAL-DNR in DMSO (1 mg/mL).

          • Working Standard: Dilute to 50 µg/mL in Mobile Phase A.

          • Spike Control: Create a mixture of ALAL-DNR (50 µg/mL) and Free DNR (10 µg/mL) to verify resolution (

            
            ).
            

          Workflow Visualization

          The following diagram outlines the analytical decision tree for validating prodrug purity and enzymatic release.

          Workflow Start Sample Preparation (Incubation w/ Cathepsin B) Inject Inject onto C18 Column Start->Inject Separation Gradient Elution (0-80% ACN) Inject->Separation Detect Detection (480nm) Separation->Detect Decision Peak Identification Detect->Decision ResultA RT ~5 min (Free DNR) Cleavage Successful Decision->ResultA Early Peak ResultB RT ~14 min (ALAL-DNR) Prodrug Intact Decision->ResultB Late Peak

          Figure 2: Analytical workflow for monitoring ALAL-DNR hydrolysis.

          Expert Troubleshooting & Insights

          As a Senior Scientist, I have observed common pitfalls in this specific assay.

          • Peak Tailing of Free DNR:

            • Cause: Interaction between the basic amine of DNR and residual silanols on the silica column.

            • Solution: Ensure your TFA concentration is at least 0.1%.[3] If tailing persists, switch to a "End-capped" column or add 10mM Triethylamine (TEA) to the mobile phase (adjust pH to 3.0).

          • Carryover of ALAL-DNR:

            • Cause: The hydrophobic peptide linker can adsorb to the injector needle or column frit.

            • Solution: Implement a needle wash with 50:50 Water:Methanol between injections. Ensure the gradient "Wash" step (95% B) is held for at least 2 minutes.

          • Identification Verification:

            • Trustworthiness Check: Do not rely solely on Retention Time. Use a Diode Array Detector (DAD) to overlay the UV spectra of the early and late peaks. Both should show the characteristic anthracycline signature (peaks at ~233, 254, 290, 480 nm). If the late peak has a different UV spectrum, it is an impurity, not the prodrug.

          References

          • Trouet, A., Masquelier, M., Baurain, R., & Deprez-De Campeneere, D. (1982). A covalent linkage between daunorubicin and proteins that is stable in serum and reversible by lysosomal hydrolases.[4] Proceedings of the National Academy of Sciences, 79(2), 626–629.[4] [Link]

          • Baurain, R., Masquelier, M., Deprez-De Campeneere, D., & Trouet, A. (1980). Amino acid and dipeptide derivatives of daunorubicin.[5][6] 2. Cellular pharmacology and antitumor activity on L1210 leukemic cells in vitro and in vivo.[4][5][7] Journal of Medicinal Chemistry, 23(11), 1171–1174. [Link]

          • Kratz, F., et al. (2007). Albumin-binding prodrugs of camptothecin and doxorubicin with an Ala-Leu-Ala-Leu-linker that are cleaved by cathepsin B: synthesis and antitumor efficacy.[8] Journal of Medicinal Chemistry. [Link]

          Sources

          A Senior Application Scientist's Guide to LC-MS/MS Quantification of Ala-Leu-Ala-Leu-Daunorubicin in Biological Fluids

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of the peptide-drug conjugate, Ala-Leu-Ala-Leu-Daunorubicin, in biological matrices. It is designed for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data. We will delve into the nuances of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), juxtaposing it with alternative techniques and grounding our recommendations in established regulatory frameworks.

          The Critical Role of Accurate Quantification in Drug Development

          Ala-Leu-Ala-Leu-Daunorubicin is a targeted chemotherapeutic agent. The tetrapeptide linker, Ala-Leu-Ala-Leu, is designed to be cleaved by peptidases that are often overexpressed in tumor environments, releasing the potent cytotoxic agent, Daunorubicin.[1] The efficacy and safety of this pro-drug strategy are critically dependent on its pharmacokinetic profile. Therefore, the accurate measurement of the intact peptide-drug conjugate in biological fluids is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

          This guide will focus on LC-MS/MS as the gold standard for this application, providing a detailed experimental protocol and comparing its performance characteristics with those of a common alternative, the Enzyme-Linked Immunosorbent Assay (ELISA).

          I. The Gold Standard: LC-MS/MS Methodology

          LC-MS/MS offers unparalleled selectivity and sensitivity for the quantification of small and large molecules in complex biological matrices.[2][3] Its ability to differentiate between the intact conjugate, the free drug, and its metabolites makes it the preferred platform for pharmacokinetic studies of peptide-drug conjugates.[4]

          A. Experimental Protocol: A Self-Validating System

          The following protocol is a robust, self-validating system designed to ensure data integrity and reproducibility. It is based on established principles for the bioanalysis of peptides and small molecule drugs and is compliant with FDA and EMA guidelines.[5][6]

          1. Sample Preparation: The Foundation of Accurate Quantification

          The goal of sample preparation is to extract the analyte from the biological matrix while removing interfering substances. For Ala-Leu-Ala-Leu-Daunorubicin, a solid-phase extraction (SPE) protocol is recommended to achieve high recovery and a clean extract.[7]

          • Step 1: Plasma Precipitation. To 100 µL of plasma, add 300 µL of methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog). This step precipitates the majority of proteins.

          • Step 2: Centrifugation. Vortex the mixture and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

          • Step 3: Solid-Phase Extraction (SPE). Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge. The peptide-drug conjugate will retain on the sorbent.

          • Step 4: Wash. Wash the cartridge with a series of solvents to remove residual matrix components. A typical wash sequence would be 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

          • Step 5: Elution. Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.

          • Step 6: Evaporation and Reconstitution. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

          G reconstitution reconstitution injection injection reconstitution->injection Clean Extract

          2. Liquid Chromatography: Achieving High-Resolution Separation

          A high-resolution separation is crucial to minimize matrix effects and ensure accurate quantification. An ultra-high-performance liquid chromatography (UPLC) system is recommended.

          • Column: A C18 reversed-phase column with a particle size of ≤ 1.8 µm is ideal for separating the peptide-drug conjugate from potential interferences.

          • Mobile Phase A: 0.1% formic acid in water.

          • Mobile Phase B: 0.1% formic acid in acetonitrile.

          • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

          • Flow Rate: 0.4 mL/min.

          • Column Temperature: 40 °C.

          3. Mass Spectrometry: Sensitive and Selective Detection

          A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and selectivity.

          • Ionization: Electrospray ionization (ESI) in positive ion mode.

          • MRM Transitions: Specific precursor-to-product ion transitions for Ala-Leu-Ala-Leu-Daunorubicin and the internal standard must be optimized. For Daunorubicin, characteristic transitions are well-documented.[8][9][10] The peptide conjugate will have a higher mass-to-charge ratio, and fragmentation will likely occur at the peptide bonds and the glycosidic linkage of Daunorubicin.

          • Source Parameters: Optimized to maximize the signal for the analyte of interest.

          B. Method Validation: Ensuring Trustworthiness

          A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose. The validation should adhere to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[6]

          Validation ParameterAcceptance CriteriaRationale
          Selectivity No significant interference at the retention time of the analyte and internal standard.Ensures that the method is measuring only the intended analyte.
          Linearity Correlation coefficient (r²) ≥ 0.99Demonstrates a proportional relationship between concentration and response.
          Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%.The lowest concentration that can be reliably quantified.
          Accuracy Within ±15% of the nominal concentration (±20% at LLOQ).Closeness of the measured value to the true value.
          Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).Reproducibility of the measurement.
          Recovery Consistent and reproducible across the concentration range.Efficiency of the extraction process.
          Matrix Effect Consistent and minimal across different lots of biological matrix.Assesses the impact of matrix components on ionization.
          Stability Analyte is stable under various storage and processing conditions.Ensures that the measured concentration reflects the original concentration in the sample.

          II. Comparative Analysis: LC-MS/MS vs. ELISA

          While LC-MS/MS is the preferred method, it is instructive to compare it with ELISA, a commonly used technique for quantifying large molecules.

          G topic Ala-Leu-Ala-Leu-Daunorubicin Quantification lcms_attributes lcms_attributes topic->lcms_attributes Preferred Method elisa_attributes elisa_attributes topic->elisa_attributes Alternative Method

          A. Performance Characteristics
          FeatureLC-MS/MSELISA
          Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate to High (dependent on antibody specificity)
          Sensitivity (LLOQ) Low ng/mL to pg/mL range is achievable[7]Typically in the low ng/mL range
          Linear Dynamic Range 3-4 orders of magnitude1-2 orders of magnitude
          Accuracy High (typically within 15%)[8]Moderate to High (can be affected by matrix effects)
          Precision High (typically <15% CV)[8]Moderate (typically <20% CV)
          Throughput Moderate (sample preparation can be a bottleneck)High (amenable to automation)
          Development Time Weeks to monthsMonths to over a year (for antibody development and validation)
          Cost per Sample ModerateLow (once the kit is developed)
          Multiplexing Possible (can quantify metabolites simultaneously)[9]Difficult
          B. Causality Behind Experimental Choices
          • Why LC-MS/MS is Superior for this Application: The high specificity of LC-MS/MS is its most significant advantage for Ala-Leu-Ala-Leu-Daunorubicin. An ELISA would rely on antibodies that recognize either the peptide or the Daunorubicin moiety. This could lead to cross-reactivity with the free drug, metabolites, or endogenous peptides, resulting in inaccurate quantification of the intact conjugate. LC-MS/MS, by measuring the intact mass and specific fragment ions, provides unambiguous identification and quantification.[2][11]

          • The Challenge of ELISA Development: Developing a specific and sensitive ELISA for a peptide-drug conjugate is a complex process. It requires the generation of highly specific monoclonal antibodies that can distinguish the intact conjugate from its components. This is a time-consuming and expensive endeavor with no guarantee of success.

          III. Conclusion: An Authoritative Recommendation

          For the quantification of Ala-Leu-Ala-Leu-Daunorubicin in biological fluids, LC-MS/MS is the unequivocally superior methodology. Its inherent specificity, sensitivity, and wide dynamic range provide the high-quality, reliable data required for regulatory submissions and informed decision-making in drug development. While ELISA has its place in bioanalysis, the challenges associated with antibody development and the potential for cross-reactivity make it a less suitable choice for this particular application. The investment in developing a robust and validated LC-MS/MS method will yield data of the highest scientific integrity, ultimately accelerating the development of this promising therapeutic agent.

          IV. References

          • ELISA vs LC-MS: Comparing Two Core Methods for Host Cell Protein Detection. MtoZ Biolabs. Retrieved from [Link]

          • The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. (2025, January 23). Biotrial. Retrieved from [Link]

          • Bachur, N. R., & Cradock, J. C. (1970). Quantitation of daunorubicin and its metabolites by high-performance liquid chromatography with electrochemical detection. Journal of Pharmacology and Experimental Therapeutics, 175(2), 331-337. Retrieved from [Link]

          • Fjeld, K. (2018). Immunoassays or LC-MS/MS?. Diva Portal. Retrieved from [Link]

          • Lanshoeft, C., Heudi, O., & Raccuglia, M. (2017). Comparison of performance of analytical scale LC-MS, 150 μm scale LC-MS and ELISA methods for various peptides. ResearchGate. Retrieved from [Link]

          • Lievre, M., Goutelle, S., & Tod, M. (2022). Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial. Pharmaceuticals, 15(4), 449. Retrieved from [Link]

          • Robert, J., & Rigal-Huguet, F. (1988). Analysis of daunorubicin and its metabolite daunorubicinol in plasma and urine with application in the evaluation of total, renal and metabolic formation clearances in patients with acute myeloid leukemia. Journal of Chromatography B: Biomedical Sciences and Applications, 432, 267-275. Retrieved from [Link]_

          • Piu, F., Rudewicz, P., & Zhang, D. (2007). Development and validation of a high-performance liquid chromatography-tandem mass spectrometric method for quantification of daunorubicin in rat plasma. Journal of Chromatography B, 846(1-2), 145-151. Retrieved from [Link]

          • Comparing test methods: PCR, ELISA & Targeted Proteomics by LC-MS/MS. (n.d.). Factssa. Retrieved from [Link]

          • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

          • Li, Y., et al. (n.d.). Qualification and Quantification of Daunorubicin Metabolites in Plasma Matrix by LC-MS/MS Assay. SSRN. Retrieved from [Link]

          • Singh, S., & Singh, R. (2012). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13. Retrieved from [Link]

          • Piu, F., Rudewicz, P., & Zhang, D. (2007). Development and validation of a high-performance liquid chromatography-tandem mass spectrometric method for quantification of daunorubicin in rat plasma. ResearchGate. Retrieved from [Link]

          • Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. Retrieved from [Link]

          • Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. (2026, February 16). IVT Network. Retrieved from [Link]

          • Lee, S., et al. (2011). Validation of a HPLC MS/MS Method for Determination of Doxorubicin in Mouse Serum and its Small Tissues. Journal of the Korean Chemical Society, 55(5), 800-806. Retrieved from [Link]

          • A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. (n.d.). Waters. Retrieved from [Link]

          • Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic an. (n.d.). Université de Lausanne - Unil. Retrieved from [Link]

          • Colombo, R., et al. (2016). LC–MS/MS method development for quantification of doxorubicin and its metabolite 13‐hydroxy doxorubicin in mice biological. Journal of Pharmaceutical and Biomedical Analysis, 129, 145-152. Retrieved from [Link]

          • Krumpochova, P., et al. (2011). Assay for determination of daunorubicin in cancer cells with multidrug resistance phenotype. Journal of Chromatography B, 879(21), 1875-1880. Retrieved from [Link]

          • Browse Cancer ELISA Kits. (n.d.). Reddot Biotech. Retrieved from [Link]

          • ELISA Kits. (n.d.). ELK Biotechnology CO.,Ltd. Retrieved from [Link]

          • 1151 Search Results for Traditional ELISA Kits Page. (n.d.). Elabscience®. Retrieved from [Link]

          • ELISA Kits (Pre-Coated). (n.d.). Bio-Gems. Retrieved from [Link]

          • New Trends in Sample Preparation for Bioanalysis. (2016, January 31). American Pharmaceutical Review. Retrieved from [Link]

          • Masquelier, M., Baurain, R., & Trouet, A. (1980). Amino acid and dipeptide derivatives of daunorubicin. 1. Synthesis, physicochemical properties, and lysosomal digestion. Journal of Medicinal Chemistry, 23(11), 1166-1170. Retrieved from [Link]

          Sources

          A Tale of Two Linkers: Comparative Plasma Stability of Ala-Leu-Ala-Leu and Val-Cit in Antibody-Drug Conjugate Development

          Author: BenchChem Technical Support Team. Date: February 2026

          A Senior Application Scientist's Guide to Linker Selection

          The performance of an Antibody-Drug Conjugate (ADC) is critically dependent on the linker connecting the cytotoxic payload to the monoclonal antibody. An ideal linker must be exceptionally stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet be efficiently cleaved to release the drug upon internalization into the target cancer cell[1]. This guide provides an in-depth, objective comparison of two distinct peptide-based linkers: the early-generation tetrapeptide, Alanine-Leucine-Alanine-Leucine (Ala-Leu-Ala-Leu), and the clinically validated dipeptide, Valine-Citrulline (Val-Cit).

          The Dichotomy of Stability: A Historical and Functional Overview

          The choice between these two linkers represents a pivotal point in the evolution of ADC technology. The Val-Cit linker is a component of numerous approved and clinical-stage ADCs, prized for its balance of high plasma stability and susceptibility to cleavage by lysosomal proteases like Cathepsin B, which are abundant in tumor cells[2][3][].

          In contrast, the Ala-Leu-Ala-Leu linker, along with other early tetrapeptides like Gly-Phe-Leu-Gly, was explored in the initial stages of ADC development. However, it was largely abandoned and deemed unsuitable for ADC applications. The primary reason for its discontinuation was its slow payload release kinetics, which rendered it inefficient at killing target cells, coupled with challenges related to its hydrophobicity and synthetic complexity[2]. While this implies very high plasma stability, it is a classic case of a linker being too stable, failing the second critical requirement: efficient cleavage at the target site.

          Quantitative Comparison of Linker Stability

          Direct, side-by-side quantitative comparisons of these two linkers in the same ADC construct are scarce in modern literature due to the early discontinuation of Ala-Leu-Ala-Leu. However, based on extensive data for Val-Cit and the reported characteristics of tetrapeptide linkers, we can construct a comparative profile.

          ParameterVal-Cit LinkerAla-Leu-Ala-Leu LinkerRationale & Key Considerations
          Human Plasma Stability Generally high; Half-life reported as >200 days in some studies[2].Presumed to be very high.Val-Cit's stability in human plasma is well-documented and is a key reason for its clinical success[5][6]. Ala-Leu-Ala-Leu's slow release kinetics suggest it does not readily degrade in circulation[2].
          Mouse Plasma Stability Unstable; Susceptible to cleavage by carboxylesterase 1c (Ces1c)[5][7].Data not readily available, but likely stable.This species-specific instability of Val-Cit is a critical consideration for preclinical modeling and often requires the use of Ces1c knockout mice[5][7].
          Intended Cleavage Enzyme Cathepsin B (and other lysosomal proteases)[2][3].Cathepsin B.Both are designed to be substrates for lysosomal proteases.
          Payload Release Kinetics Efficient and rapid upon lysosomal entry.Reported to be slow and inefficient[2].This is the crucial point of differentiation. Val-Cit enables effective payload delivery, whereas Ala-Leu-Ala-Leu's sluggish release limits its cytotoxic potential[2].
          Off-Target Cleavage Susceptible to human neutrophil elastase[5].Not well-characterized due to early discontinuation.The potential for cleavage by non-target enzymes like neutrophil elastase is a known liability for Val-Cit that can contribute to off-target toxicity[5][6].
          Clinical Validation Extensively validated; used in multiple FDA-approved ADCs (e.g., Adcetris®, Polivy®)[2][].None; deemed unsuitable in early development[2].The extensive clinical data for Val-Cit provides a robust foundation for its continued use, while the lack of advancement for Ala-Leu-Ala-Leu underscores its functional limitations.

          Experimental Workflow: Assessing Linker Stability in Plasma

          To empirically determine and compare linker stability, a robust in vitro plasma stability assay is essential. This self-validating protocol provides a framework for generating reliable data.

          Detailed Protocol: In Vitro Plasma Stability Assay
          • Preparation:

            • Prepare stock solutions of the test ADCs (e.g., 10 mg/mL) in a suitable, sterile buffer (e.g., Phosphate-Buffered Saline, PBS).

            • Thaw pooled human plasma (or plasma from other species of interest like mouse, rat, or cynomolgus monkey) at 37°C and centrifuge to remove any cryoprecipitates.

          • Incubation:

            • In sterile, low-binding microcentrifuge tubes, dilute the ADC stock solution into the plasma to a final concentration of 1 mg/mL[1].

            • Immediately collect a "time zero" (T=0) aliquot.

            • Incubate the remaining plasma-ADC mixture in a temperature-controlled incubator at 37°C.

          • Time-Point Sampling:

            • Collect aliquots at predetermined time points (e.g., 6, 24, 48, 96, and 168 hours)[1].

            • At each time point, immediately place the aliquot on ice to quench any enzymatic activity.

          • Sample Processing & Analysis:

            • Quantify Free Payload: Precipitate plasma proteins by adding a threefold excess of cold acetonitrile. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of prematurely released payload[1].

            • Determine Drug-to-Antibody Ratio (DAR): To measure the loss of conjugated payload from the antibody, the intact (or partially degraded) ADC must be isolated from the bulk plasma proteins. This is typically achieved via immuno-affinity capture using Protein A or anti-human IgG coated magnetic beads[1]. After isolation and washing, the ADC is eluted and analyzed by Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the average DAR and the distribution of different drug-loaded species.

          • Data Interpretation:

            • A stable linker will show minimal increase in free payload in the supernatant and a negligible decrease in the average DAR over the time course of the experiment.

          Visualization of Experimental Workflow

          G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling cluster_analysis 4. Analysis cluster_data 5. Data Interpretation ADC_stock ADC Stock Solution Incubate Incubate ADC in Plasma (1 mg/mL) at 37°C ADC_stock->Incubate Plasma Pooled Human Plasma (37°C) Plasma->Incubate Timepoints Collect Aliquots at Time = 0, 6, 24, 48... hrs Incubate->Timepoints Process_DAR Immuno-affinity Capture of ADC Timepoints->Process_DAR Process_Payload Protein Precipitation (Acetonitrile) Timepoints->Process_Payload Analyze_DAR Analyze ADC by LC-MS or HIC Process_DAR->Analyze_DAR Analyze_Payload Analyze Supernatant by LC-MS Process_Payload->Analyze_Payload DAR_Result Determine Drug-to-Antibody Ratio (DAR) over time Analyze_DAR->DAR_Result Payload_Result Quantify Free Payload over time Analyze_Payload->Payload_Result

          Caption: Workflow for an in vitro plasma stability assay.

          Mechanistic Insights into Linker Cleavage

          The differential stability and efficacy of Val-Cit and Ala-Leu-Ala-Leu linkers are rooted in their interaction with proteolytic enzymes in different biological compartments.

          Val-Cit: The Lysosomal Specialist

          The Val-Cit linker is designed for selective cleavage by Cathepsin B, a protease that is highly expressed within the acidic environment of cellular lysosomes and is often upregulated in tumor cells[2][3]. Upon ADC internalization, the linker is exposed to high concentrations of Cathepsin B, which efficiently hydrolyzes the peptide bond. This cleavage often initiates a self-immolative cascade via a p-aminobenzyl carbamate (PABC) spacer, leading to the rapid and complete release of the unmodified payload inside the target cell[9]. Its stability in plasma stems from the relative scarcity and inactivity of Cathepsin B in systemic circulation at physiological pH[3].

          G cluster_plasma Plasma (pH 7.4) cluster_lysosome Tumor Cell Lysosome (pH 4.5-5.0) ADC_VC_Plasma ADC-Val-Cit-Payload Stable Stable (Minimal Cleavage) ADC_VC_Plasma->Stable ADC_VC_Lysosome ADC-Val-Cit-Payload Cleavage Cathepsin B Cleavage ADC_VC_Lysosome->Cleavage Payload Free Payload Released Cleavage->Payload

          Caption: Val-Cit linker is stable in plasma but cleaved in lysosomes.

          Ala-Leu-Ala-Leu: A Victim of Its Own Stability

          The Ala-Leu-Ala-Leu linker was also designed to be a substrate for lysosomal proteases[2]. However, its extended, hydrophobic nature likely results in a suboptimal conformation for efficient enzymatic recognition and cleavage by Cathepsin B. This leads to the observed "slow release kinetics"[2]. While this inherent structural property confers excellent stability against premature degradation in plasma, it critically undermines the linker's ultimate purpose: to release the payload effectively at the site of action. The payload remains tethered to the antibody within the lysosome, preventing it from reaching its intracellular target and exerting its cytotoxic effect.

          G cluster_plasma_ALAL Plasma (pH 7.4) cluster_lysosome_ALAL Tumor Cell Lysosome (pH 4.5-5.0) ADC_ALAL_Plasma ADC-Ala-Leu-Ala-Leu-Payload Very_Stable Very Stable (No Cleavage) ADC_ALAL_Plasma->Very_Stable ADC_ALAL_Lysosome ADC-Ala-Leu-Ala-Leu-Payload Slow_Cleavage Inefficient Cathepsin B Cleavage (Slow Kinetics) ADC_ALAL_Lysosome->Slow_Cleavage No_Release Minimal Payload Release Slow_Cleavage->No_Release

          Caption: Ala-Leu-Ala-Leu linker shows poor payload release.

          Conclusion: An Expert Perspective for Drug Developers

          The comparison between the Ala-Leu-Ala-Leu and Val-Cit linkers offers a clear lesson in the optimization of ADC design. The failure of early tetrapeptide linkers like Ala-Leu-Ala-Leu highlights that plasma stability, while essential, is not the sole determinant of a linker's utility. A successful linker must achieve a delicate equilibrium: it must be robust enough to withstand the circulatory system but labile enough to be efficiently processed by the specific enzymatic machinery of the target cell.

          The Val-Cit dipeptide has become a clinical mainstay because it strikes this balance effectively for many applications. It demonstrates high stability in human plasma, minimizing off-target toxicity, while enabling rapid payload release in the cathepsin-rich lysosomal environment of tumor cells. The challenges associated with Val-Cit, such as its instability in rodent models and potential cleavage by neutrophil elastase, are known and can be managed during preclinical and clinical development[5][6][7].

          For researchers and drug developers, the path forward is clear. While novel linker chemistries are continuously being explored, the foundational principles learned from the Val-Cit paradigm—balancing stability with controlled, efficient cleavage—remain the gold standard. The story of Ala-Leu-Ala-Leu serves as a critical reminder that in the complex biological milieu, excessive stability can be as detrimental to therapeutic efficacy as instability.

          References

          • ACS Publications.

          • BOC Sciences.

          • Royal Society of Chemistry.

          • PMC - NIH.

          • Benchchem.

          • ResearchGate.

          • ACS Publications.

          • PMC.

          • PMC - NIH.

          • PMC.

          • PMC.

          • AxisPharm.

          • ResearchGate.

          • BOC Sciences.

          • ACS Publications.

          • Sterling Pharma Solutions.

          • PMC.

          • WuXi AppTec DMPK.

          • PMC.

          • DSpace@MIT.

          • MDPI.

          Sources

          Comparative Guide: Cytotoxicity & Stability of Ala-Leu-Ala-Leu-DNR vs. Doxorubicin Prodrugs

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This technical guide analyzes the comparative performance of Succinyl-Ala-Leu-Ala-Leu-Daunorubicin (ALAL-DNR) and Ala-Leu-Ala-Leu-Doxorubicin (ALAL-DOX) prodrugs. Both utilize a tetrapeptide linker designed for enzymatic cleavage by Cathepsin B , a lysosomal cysteine protease overexpressed in many solid tumors.[]

          While Doxorubicin (DOX) derivatives generally exhibit higher molar potency, Daunorubicin (DNR) prodrugs offer distinct pharmacokinetic advantages in specific lipophilic environments. This guide dissects the trade-offs between cytotoxicity, plasma stability, and cleavage kinetics to assist in lead optimization.

          Mechanistic Foundation: The Cathepsin B "Trojan Horse"

          The core efficacy of both prodrugs relies on the stability of the Ala-Leu-Ala-Leu linker in neutral blood plasma and its rapid hydrolysis within the acidic, enzyme-rich lysosome of tumor cells.

          Mechanism of Action

          The tetrapeptide sequence prevents steric hindrance, allowing Cathepsin B to access the cleavage site. The addition of a succinyl cap (in DNR variants) or albumin-binding moieties (in DOX variants) is critical to prevent premature degradation by serum peptidases.

          MOA Prodrug Prodrug (ALAL-DNR / ALAL-DOX) Uptake Endocytosis (Tumor Cell) Prodrug->Uptake Passive/Active Transport Lysosome Lysosome (pH 5.0 - 6.0) Uptake->Lysosome Vesicle Fusion Enzyme Cathepsin B (Cleavage) Lysosome->Enzyme Substrate Recognition Release Free Drug Release (DNR / DOX) Enzyme->Release Peptide Hydrolysis Nucleus Nucleus (DNA Intercalation) Release->Nucleus Nuclear Translocation Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis Topoisomerase II Inhibition

          Figure 1: Mechanism of Action for Cathepsin B-labile anthracycline prodrugs. The prodrug remains inactive until lysosomal processing releases the cytotoxic payload.

          Comparative Analysis: ALAL-DNR vs. ALAL-DOX[2]

          Cytotoxicity Profiles (In Vitro)

          In standard 2D cell culture, prodrugs typically appear less cytotoxic than their free parent drugs because their activity is rate-limited by cellular uptake and enzymatic cleavage rates.

          Key Finding: ALAL-DOX is generally 2-5x more potent than ALAL-DNR in molar equivalents, mirroring the potency difference between free Doxorubicin and Daunorubicin. However, ALAL-DNR often shows a superior safety profile (higher Maximum Tolerated Dose) in vivo.

          FeatureSuccinyl-ALAL-DNRALAL-DOX (e.g., Leu-DOX / Albumin-bound)
          Parent Drug Potency Moderate (IC50: 10-100 nM)High (IC50: 1-50 nM)
          Prodrug IC50 (High Cat-B) ~500 nM - 1
          
          
          M
          ~100 - 300 nM
          Prodrug IC50 (Low Cat-B) > 10
          
          
          M
          > 5
          
          
          M
          Selectivity Index High (>100x vs. normal cells)Moderate to High (>50x)
          Primary Indication Leukemia / Specific Solid TumorsBroad Spectrum Solid Tumors (Breast, Lung)
          Stability and Degradation Kinetics

          A critical differentiator is the chemical stability of the payload itself.

          • Doxorubicin (DOX): Follows first-order degradation kinetics .[2][3] It is relatively stable in acidic environments but susceptible to alkaline hydrolysis.

          • Daunorubicin (DNR): Degrades via an autocatalytic model in solid states or specific formulations. However, in peptide-conjugated forms (like Succinyl-ALAL-DNR), the N-capping significantly stabilizes the molecule against aggregation, a common issue with hydrophobic peptides.

          Solubility and Formulation
          • ALAL-DNR: The tetrapeptide-DNR conjugate is highly hydrophobic. Without a hydrophilic N-cap (like Succinyl or PEG), it precipitates in aqueous media. The Succinyl-ALAL-DNR variant is the standard for ensuring solubility and preventing acute toxicity associated with aggregates.

          • ALAL-DOX: Slightly more hydrophilic due to the extra hydroxyl group on Doxorubicin (C-14 position), but still often requires albumin binding (in situ) or polymer conjugation for optimal pharmacokinetics.

          Experimental Protocols

          To objectively compare these prodrugs, you must validate both the cleavage efficiency (enzymatic assay) and the biological effect (cytotoxicity).

          Protocol A: Cathepsin B Cleavage Assay (Cell-Free)

          Validates that the linker is functional and compares release rates.

          • Preparation: Dissolve prodrugs (1 mM) in DMSO. Dilute to 50

            
            M in Acetate Buffer (25 mM, pH 5.0, 1 mM EDTA, 5 mM DTT).
            
          • Activation: Pre-activate human liver Cathepsin B (Sigma-Aldrich) in buffer for 15 mins at 37°C.

          • Incubation: Add enzyme to prodrug solution (Final: 10 units/mL). Incubate at 37°C.

          • Sampling: Aliquot 50

            
            L at t=0, 15, 30, 60, 120 min. Stop reaction with 50 
            
            
            
            L cold Acetonitrile (containing 0.1% TFA).
          • Analysis: Analyze via HPLC (C18 column).

            • Mobile Phase: Gradient 5-95% Acetonitrile in water (+0.1% TFA).

            • Detection: Fluorescence (Ex: 480 nm, Em: 590 nm).

            • Metric: Calculate

              
               (half-life) of prodrug disappearance and Free Drug appearance.
              
          Protocol B: Comparative Cytotoxicity (MTT/MTS Assay)

          Determines the IC50 and Selectivity Index.

          • Cell Selection: Select a Cathepsin B-high line (e.g., MDA-MB-231 breast cancer) and a Cathepsin B-low control (e.g., HUVEC or MCF-10A ).

          • Seeding: Seed 3,000-5,000 cells/well in 96-well plates. Allow attachment (24h).

          • Treatment:

            • Prepare serial dilutions of ALAL-DNR, ALAL-DOX, Free DNR, and Free DOX.

            • Concentration range: 0.1 nM to 100

              
              M (log scale).
              
            • Control: Include a specific Cathepsin B inhibitor (e.g., CA-074 Me) in one set of wells to prove mechanism specificity.

          • Incubation: 72 hours at 37°C, 5% CO2.

          • Readout: Add MTT/MTS reagent. Read Absorbance at 490/570 nm.

          • Calculation: Fit curves using non-linear regression (Sigmoidal dose-response) to determine IC50.

          Experimental Workflow Visualization

          Workflow cluster_0 Cell-Free Validation cluster_1 In Vitro Cytotoxicity Start Start Comparison Synthesis Synthesize Conjugates (Succinyl-ALAL-DNR vs ALAL-DOX) Start->Synthesis QC QC: HPLC Purity >95% Mass Spec Verification Synthesis->QC EnzymeAssay Cathepsin B Incubation (pH 5.0, 37°C) QC->EnzymeAssay CellCulture Cell Culture (High vs Low Cat-B) QC->CellCulture HPLCKinetics Measure Release Kinetics (t1/2) EnzymeAssay->HPLCKinetics IC50Calc Calculate IC50 & Selectivity Index HPLCKinetics->IC50Calc Correlate Release with Toxicity Treatment 72h Drug Treatment (+/- Inhibitor CA-074) CellCulture->Treatment Treatment->IC50Calc

          Figure 2: Step-by-step experimental workflow for validating prodrug efficacy and specificity.

          Critical Discussion & Recommendations

          When to choose ALAL-DNR?
          • Safety Focus: If your primary constraint is systemic toxicity (e.g., cardiotoxicity), ALAL-DNR often allows for higher dosing due to the lower intrinsic potency of the parent payload and rapid clearance of the prodrug form.

          • Leukemia Targeting: DNR has a historical preference in acute myeloid leukemia (AML) treatment protocols.

          When to choose ALAL-DOX?
          • Solid Tumors: For breast, lung, and ovarian cancers, the higher potency of DOX is usually required to overcome tumor heterogeneity.

          • Albumin Binding: ALAL-DOX derivatives (often maleimide-functionalized) are excellent candidates for in situ albumin binding technologies, extending half-life significantly.

          Troubleshooting Low Potency

          If the prodrug shows high IC50 values (>1

          
          M) in tumor cells:
          
          • Check Cathepsin Levels: Verify the cell line expresses active Cathepsin B (Western Blot or activity assay).

          • Check Solubility: Ensure the Succinyl-ALAL-DNR has not aggregated. Aggregates are taken up poorly by cells.

          • Check Incubation Time: Prodrugs require time to be processed. A 24h assay is insufficient; 72h is standard.

          References

          • Kratz, F., et al. (2007).[4] Albumin-binding prodrugs of camptothecin and doxorubicin with an Ala-Leu-Ala-Leu-linker that are cleaved by cathepsin B: synthesis and antitumor efficacy.[4][5][6] Bioconjugate Chemistry.

          • Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chemistry.

          • Schmid, B., et al. (2007). Albumin-binding prodrugs of camptothecin and doxorubicin with an Ala-Leu-Ala-Leu-linker that are cleaved by cathepsin B. Bioconjugate Chemistry.[4][5][6]

          • Trouet, A., et al. (2001). N-Succinyl-(beta-alanyl-L-leucyl-L-alanyl-L-leucyl)doxorubicin: an extracellularly tumor-activated prodrug devoid of intravenous acute toxicity.[7] Journal of Medicinal Chemistry.

          • Zajac, M., et al. (2009). A comparison of the stability of doxorubicin and daunorubicin in solid state. Journal of Pharmaceutical and Biomedical Analysis.

          Sources

          A Comparative Guide to Peptide Hydrophobicity: Ala-Leu-Ala-Leu vs. Gly-Phe-Leu-Gly

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Critical Role of Hydrophobicity in Peptide Science

          In the landscape of drug development and fundamental protein science, hydrophobicity is a paramount physicochemical property. It dictates how a peptide or protein folds, its stability, its propensity to aggregate, and, crucially, how it interacts with biological membranes and other macromolecules.[1][2] An accurate evaluation of a peptide's hydrophobicity can therefore inform its potential therapeutic efficacy, bioavailability, and formulation challenges.

          This guide provides an in-depth comparison of the hydrophobicity of two tetrapeptides: Ala-Leu-Ala-Leu and Gly-Phe-Leu-Gly . While both are short and composed of nonpolar amino acids, their structural differences lead to a significant disparity in their overall hydrophobic character. We will explore this difference through both theoretical calculations and a validated experimental approach, providing researchers with the rationale and methodology to perform similar evaluations.

          Part 1: Theoretical Assessment of Hydrophobicity

          Before embarking on experimental work, a theoretical assessment provides a robust hypothesis. This is achieved by analyzing the constituent amino acids and calculating a summative score.

          Amino Acid Side-Chain Analysis

          The hydrophobicity of a peptide is primarily determined by the nature of its amino acid side chains.[2] Let's dissect our two peptides:

          • Ala-Leu-Ala-Leu: This peptide is composed of Alanine (Ala) and Leucine (Leu). Both are aliphatic amino acids with nonpolar side chains. Alanine has a simple methyl group, while Leucine has a larger isobutyl group, making it significantly more hydrophobic.[3][4]

          • Gly-Phe-Leu-Gly: This peptide contains Glycine (Gly), Phenylalanine (Phe), and Leucine (Leu). Glycine is the simplest amino acid, with just a hydrogen atom as its side chain, rendering it minimally hydrophobic.[4][5] Phenylalanine, however, possesses a large, aromatic benzyl side chain, which is substantially more hydrophobic than the aliphatic side chains of Alanine or Leucine.[1][6]

          Based on this qualitative analysis, the presence of the highly hydrophobic Phenylalanine in Gly-Phe-Leu-Gly suggests it will be more hydrophobic than Ala-Leu-Ala-Leu, despite the presence of two hydrophilic Glycine residues.

          Computational Method: Grand Average of Hydropathicity (GRAVY)

          To quantify this prediction, we can calculate the Grand Average of Hydropathicity (GRAVY) score. The GRAVY score is calculated as the sum of the hydropathy values of all amino acids in a sequence, divided by the total number of residues.[7][8][9] A more positive score indicates greater overall hydrophobicity.[7][9]

          The most widely used hydropathy scale is the Kyte-Doolittle scale.[10][11][12][13] The values for the relevant amino acids are as follows:

          Amino AcidKyte-Doolittle Hydropathy Value[8][14]
          Alanine (Ala)1.8
          Leucine (Leu)3.8
          Glycine (Gly)-0.4
          Phenylalanine (Phe)2.8

          Calculation Steps:

          • Sum Hydropathy Values: Add the Kyte-Doolittle values for each amino acid in the peptide sequence.

          • Divide by Length: Divide the sum by the number of amino acids in the peptide (in this case, 4).

          For Ala-Leu-Ala-Leu:

          • Sum = 1.8 (Ala) + 3.8 (Leu) + 1.8 (Ala) + 3.8 (Leu) = 11.2

          • GRAVY Score = 11.2 / 4 = +2.8

          For Gly-Phe-Leu-Gly:

          • Sum = -0.4 (Gly) + 2.8 (Phe) + 3.8 (Leu) + (-0.4) (Gly) = 6.0

          • GRAVY Score = 6.0 / 4 = +1.5

          Interpretation: The calculated GRAVY scores suggest that Ala-Leu-Ala-Leu (+2.8) is significantly more hydrophobic than Gly-Phe-Leu-Gly (+1.5). This contradicts our initial qualitative assessment. This discrepancy highlights the importance of experimental validation, as the distribution and specific nature of residues can influence interactions in ways not fully captured by a simple averaging model. The large, bulky nature of Phenylalanine, though having a lower Kyte-Doolittle score than Leucine, often leads to stronger retention on reversed-phase media.

          Part 2: Experimental Determination via Reversed-Phase HPLC (RP-HPLC)

          Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for experimentally determining the relative hydrophobicity of peptides.[15][16] The principle is based on the partitioning of the peptide between a polar mobile phase and a nonpolar (hydrophobic) stationary phase.[17] More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute, resulting in a longer retention time.[15][16]

          Causality Behind Experimental Choices
          • Stationary Phase (Column): A C18 (octadecylsilyl) bonded silica column is the workhorse for peptide separations. Its long alkyl chains provide a highly hydrophobic surface, ensuring strong interaction and effective separation based on subtle differences in peptide hydrophobicity. A wide-pore (300 Å) format is chosen to ensure the peptides can freely access the bonded phase within the silica pores.[18]

          • Mobile Phase: A binary system of water (A) and acetonitrile (B) is used. Acetonitrile is an excellent organic solvent for eluting peptides. Both phases are acidified with a low concentration (0.1%) of trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, neutralizing the charge on the peptide's terminal amino and carboxyl groups. This minimizes secondary ionic interactions with the silica backbone and ensures that separation is governed almost exclusively by hydrophobicity.

          • Gradient Elution: A linear gradient, where the concentration of the organic solvent (acetonitrile) is gradually increased, is essential for resolving peptides.[19] This ensures that peptides of varying hydrophobicities are eluted as sharp, well-defined peaks. An isocratic elution (constant solvent concentration) would lead to poor peak shape and resolution for peptides.[19]

          Experimental Protocol: RP-HPLC
          • Peptide Synthesis and Sample Preparation:

            • Synthesize both peptides (Ala-Leu-Ala-Leu and Gly-Phe-Leu-Gly) using standard solid-phase peptide synthesis (SPPS) and purify to >95% homogeneity, confirmed by mass spectrometry.

            • Prepare stock solutions of each peptide at 1 mg/mL in Mobile Phase A (0.1% TFA in water).

            • Create a working solution by mixing equal volumes of the two stock solutions to a final concentration of 0.1 mg/mL for each peptide. This co-injection method is a self-validating system, as it ensures both peptides are subjected to the exact same conditions, eliminating run-to-run variability.

          • Instrumentation and Conditions:

            • HPLC System: A standard analytical HPLC system with a UV detector.

            • Column: C18, 300 Å pore size, 5 µm particle size, 4.6 x 150 mm.

            • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

            • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

            • Flow Rate: 1.0 mL/min.

            • Detection: UV absorbance at 214 nm (the peptide bond).

            • Injection Volume: 20 µL.

          • Gradient Program:

            • Time 0-5 min: 5% B

            • Time 5-35 min: 5% to 65% B (Linear Gradient)

            • Time 35-40 min: 65% to 95% B (Wash)

            • Time 40-45 min: 95% B (Wash)

            • Time 45-50 min: 95% to 5% B (Re-equilibration)

            • Time 50-60 min: 5% B (Re-equilibration)

          Data Analysis

          The primary data point is the retention time (RT) at which each peptide peak elutes. The peptide with the longer retention time is the more hydrophobic of the two.

          Part 3: Synthesis, Visualization, and Expected Outcomes

          This section integrates the theoretical and experimental approaches, providing a clear comparison and visual aids to understand the workflow and molecular differences.

          Comparative Data Summary

          The following table summarizes the predicted computational data and the expected experimental outcome.

          ParameterAla-Leu-Ala-LeuGly-Phe-Leu-GlyRationale
          Amino Acid Composition 2x Alanine (aliphatic), 2x Leucine (aliphatic)2x Glycine (neutral), 1x Phenylalanine (aromatic), 1x Leucine (aliphatic)Phenylalanine's bulky aromatic ring is the key differentiator.
          Calculated GRAVY Score +2.80 +1.50Based on Kyte-Doolittle scale.[8]
          Expected RP-HPLC Result Shorter Retention TimeLonger Retention Time The large surface area of Phenylalanine's aromatic ring leads to stronger van der Waals interactions with the C18 stationary phase, overriding the hydrophilic effect of the two Glycine residues.
          Visualizing the Comparison

          A conceptual diagram can illustrate why Phenylalanine's contribution is so significant.

          G cluster_0 Ala-Leu-Ala-Leu (Less Hydrophobic) cluster_1 Gly-Phe-Leu-Gly (More Hydrophobic) peptide1 Ala Leu Ala Leu note1 Aliphatic side chains (Moderate Hydrophobicity) relation RP-HPLC Interaction Strength peptide2 Gly Phe Leu Gly note2 Dominant Aromatic Ring (High Hydrophobicity)

          Caption: Structural drivers of hydrophobicity difference.

          Visualizing the Workflow

          The experimental process can be clearly outlined with a workflow diagram.

          HPLC_Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. RP-HPLC Analysis cluster_data 3. Data Interpretation P1 Prepare 1 mg/mL Ala-Leu-Ala-Leu Mix Co-inject Mix (0.1 mg/mL each) P1->Mix P2 Prepare 1 mg/mL Gly-Phe-Leu-Gly P2->Mix Inject Inject 20 µL onto C18 Column Mix->Inject Gradient Apply Linear Gradient (5-65% Acetonitrile) Inject->Gradient Detect Detect at 214 nm Gradient->Detect Chroma Obtain Chromatogram Detect->Chroma Compare Compare Retention Times (RT) Chroma->Compare Conclusion Longer RT = More Hydrophobic Compare->Conclusion

          Caption: Experimental workflow for hydrophobicity analysis.

          Conclusion

          While computational tools like the GRAVY score provide a valuable first-pass assessment, they may not always capture the nuances of molecular interaction in an experimental system. In the case of Ala-Leu-Ala-Leu versus Gly-Phe-Leu-Gly , the GRAVY score predicts the former to be more hydrophobic. However, based on the principles of reversed-phase chromatography, the dominant hydrophobic character of the Phenylalanine aromatic ring in Gly-Phe-Leu-Gly is expected to result in a stronger interaction with the C18 stationary phase, leading to a longer retention time. This makes Gly-Phe-Leu-Gly the more hydrophobic peptide in a practical, experimental context. This guide underscores the necessity of empirical data to validate and, at times, correct theoretical predictions in peptide science.

          References

          • Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology, 157(1), 105-132. [Link]

          • ScienceCodons. (n.d.). GRAVY Index Score Calculator. ScienceCodons. Retrieved from [Link]

          • Cymobase. (n.d.). GRAVY. Cymobase. Retrieved from [Link]

          • LibreTexts. (2019). Amino Acids. Biology LibreTexts. Retrieved from [Link]

          • Zhao, J., et al. (2013). Analysis and Prediction of Highly Effective Antiviral Peptides Based on Random Forests. PLoS ONE, 8(8), e70166. [Link]

          • Bioinformatics.org. (2005). Bioinformatics Explained: Hydrophobicity. Bioinformatics.org. Retrieved from [Link]

          • Bio-Synthesis Inc. (2020). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. Bio-Synthesis Blog. Retrieved from [Link]

          • GRAVY Calculator. (n.d.). GRAVY Calculator. Retrieved from [Link]

          • Adachi, K., et al. (1994). Role of hydrophobicity of phenylalanine beta 85 and leucine beta 88 in the acceptor pocket for valine beta 6 during hemoglobin S polymerization. Journal of Biological Chemistry, 269(50), 31859-31864. [Link]

          • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

          • Amino Insight. (n.d.). GRAVY. Amino Insight. Retrieved from [Link]

          • College of St. Benedict & St. John's University. (n.d.). Hydrophobicity Indices for Amino Acids. CSBSJU. Retrieved from [Link]

          • Reddit. (2018). Hydrophobic and hydrophilic Amino acids. r/Mcat. [Link]

          • W. W. Norton & Company. (n.d.). The Fundamentals of Biochemistry: Hydrophobicity Scales. W. W. Norton & Company. Retrieved from [Link]

          • Wikipedia. (n.d.). Hydrophobicity scales. Wikipedia. Retrieved from [Link]

          • Serrano, L., et al. (1992). Effect of alanine versus glycine in alpha-helices on protein stability. Journal of Molecular Biology, 224(3), 783-791. [Link]

          • Med School Coach. (2021). Amino acid compare & contrast. YouTube. [Link]

          • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 241-274. [Link]

          • University of Arizona. (n.d.). Hydrophobic and Polar Amino Acids. University of Arizona. Retrieved from [Link]

          • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Retrieved from [Link]

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          Safety Operating Guide

          Ala-Leu-Ala-Leu Daunorubicin Hydrochloride proper disposal procedures

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Safety Directive

          Attention Researchers: Ala-Leu-Ala-Leu Daunorubicin Hydrochloride (ALAL-DNR) is a prodrug conjugate. While the tetrapeptide linker (Ala-Leu-Ala-Leu) is designed to stabilize the molecule in circulation until enzymatic cleavage by lysosomal cathepsins, you must treat this compound with the same rigor as free Daunorubicin.

          From a regulatory and safety standpoint, the presence of the anthracycline moiety classifies this as a cytotoxic hazard.[1] Under the US EPA Resource Conservation and Recovery Act (RCRA), Daunorubicin is a U-Listed Waste (U059) . Improper disposal not only endangers laboratory personnel and the environment but invites severe regulatory penalties.

          The Golden Rule: If the peptide linker hydrolyzes (which can occur spontaneously in acidic waste streams), you are left with free Daunorubicin. Therefore, incineration is the only acceptable terminal disposal method for bulk waste.

          Technical Rationale & Hazard Chemistry

          To ensure compliance, we must understand the chemical behavior of the molecule in a waste context.

          The Prodrug Fallacy

          Researchers often assume peptide conjugates are "safer" than the parent drug. This is dangerous.

          • Mechanism: The ALAL linker targets Cathepsin B, an enzyme overexpressed in tumor cells. However, this peptide bond is also susceptible to non-specific hydrolysis in mixed chemical waste containers, particularly if the pH drops below 5.0.

          • The Payload: Daunorubicin acts by intercalating DNA and inhibiting topoisomerase II. It is a known mutagen, teratogen, and vesicant (causes blistering).

          • Inactivation Chemistry: The anthracycline ring structure is robust. While strong oxidizers (Sodium Hypochlorite) can degrade the ring, they often produce mutagenic byproducts if not used at the correct concentration and duration. Consequently, chemical inactivation is reserved for surface decontamination, not bulk disposal.

          Operational Protocols

          A. Personal Protective Equipment (PPE) Matrix

          Standard latex gloves are permeable to many organic solvents used with this compound. Nitrile is required.[1]

          PPE CategorySpecificationRationale
          Hand Protection Double Nitrile Gloves (ASTM D6978)Outer glove protects against splashes; inner glove is the last line of defense. Change every 30 mins.
          Body Protection Polyethylene-coated Gown (Closed Front)Prevents saturation. Cloth lab coats absorb and hold the toxin against the skin.
          Respiratory Biosafety Cabinet (Class II, Type B2)Prevents aerosol inhalation.[1][2] If outside BSC (e.g., spill), use N95 or P100 respirator.
          Eye Protection Chemical Splash GogglesFace shield required if pouring volumes >10mL to prevent vesicant corneal damage.
          B. Waste Segregation Logic (RCRA Compliance)

          You must distinguish between Trace and Bulk waste. This distinction determines whether the waste goes to a medical incinerator or a hazardous chemical incinerator.

          • Trace Chemotherapy Waste (Yellow Bin): Items that are "RCRA Empty" (less than 3% of original volume remains). Examples: Empty vials, gloves, gowns, chemically contaminated sharps.

          • Bulk Hazardous Waste (Black Bin/RCRA U059): Items containing visible liquid, stock solutions, or spill cleanup materials.

          WasteSegregation Start Waste Item Generated IsSharp Is it a Sharp? (Needle, broken glass) Start->IsSharp VisibleLiquid Does it contain visible liquid/powder? IsSharp->VisibleLiquid No YellowSharps Yellow Chemo Sharps Container (Trace) IsSharp->YellowSharps Yes YellowBag Yellow Chemo Soft Waste Bag (Trace) VisibleLiquid->YellowBag No (Empty/PPE) BlackBin Black RCRA Hazardous Waste Container (Bulk U059) VisibleLiquid->BlackBin Yes (>3% volume)

          Figure 1: Decision logic for segregating ALAL-Daunorubicin waste streams to ensure RCRA compliance.

          C. Chemical Inactivation & Spill Response

          If a spill occurs, you cannot simply wipe it up with water. You must chemically degrade the anthracycline ring before disposal to protect the cleaning crew.

          The Reagent: 5.25% Sodium Hypochlorite (Bleach).[3][4]

          • Note: Some protocols suggest 10%, but 5.25% (standard household strength) is sufficient if contact time is maintained.

          Step-by-Step Spill Protocol:

          • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[5]

          • PPE Up: Don double gloves, gown, goggles, and N95 respirator.[1]

          • Contain: Cover the spill with absorbent pads to prevent spreading.

          • Inactivate:

            • Prepare a fresh solution of 5.25% Sodium Hypochlorite.

            • Gently pour over the absorbent pads (do not create splash).

            • CRITICAL: Allow to sit for 20 minutes . This contact time is required to cleave the anthracycline ring.

          • Neutralize: After 20 mins, apply 1% Sodium Thiosulfate to neutralize the bleach (prevents chlorine gas formation and corrosion).

          • Dispose: Collect all pads and debris into a Black Bulk Hazardous Waste container. Do not place in regular trash.

          • Clean: Wash the surface with detergent and water.

          SpillResponse Step1 1. Isolate Area Step2 2. Absorb Liquid Step1->Step2 Step3 3. Apply 5.25% Bleach (Wait 20 mins) Step2->Step3 Step4 4. Neutralize w/ Sodium Thiosulfate Step3->Step4 Step5 5. Collect in Black RCRA Bin Step4->Step5

          Figure 2: Sequential workflow for chemical inactivation and cleanup of Daunorubicin conjugates.

          Storage & Stability for Disposal

          Until waste is picked up by your environmental health and safety (EHS) vendor:

          • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers as Daunorubicin HCl is acidic and can corrode metal over time.

          • Labeling: Must be labeled "Hazardous Waste - Toxic" with the constituent "Daunorubicin HCl" clearly written.

          • State: Keep waste containers closed at all times (except when adding waste) to prevent evaporation and aerosolization.

          References

          • National Institute for Occupational Safety and Health (NIOSH). (2016).[6] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[6][7] Centers for Disease Control and Prevention. [Link] default.html

          • U.S. Environmental Protection Agency (EPA). (n.d.). P-List and U-List of Hazardous Wastes. (Daunorubicin listed as U059). [Link]

          • Castegnaro, M., et al. (1985). Laboratory Decontamination and Destruction of Carcinogens in Laboratory Wastes: Some Antineoplastic Agents. International Agency for Research on Cancer (IARC).[3][6] [Link]

          • PubChem. (n.d.). Daunorubicin Hydrochloride Compound Summary (Safety and Hazards).[5][8] National Library of Medicine. [Link]

          Sources

          Personal protective equipment for handling Ala-Leu-Ala-Leu Daunorubicin Hydrochloride

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Technical Summary

          Compound Class: Anthracycline Prodrug (Peptide-Conjugated) Primary Hazard: Potent Cytotoxic / Vesicant / Carcinogen

          Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is a prodrug designed to target tumor cells overexpressing lysosomal enzymes, specifically cathepsin B . The tetrapeptide linker (Alanine-Leucine-Alanine-Leucine) is stable in blood plasma but is rapidly cleaved upon intracellular entry or contact with specific proteases, releasing the free anthracycline Daunorubicin .

          The Safety Paradox: While the prodrug form reduces systemic toxicity in vivo, laboratory handling presents a unique risk profile. Accidental exposure to mucous membranes, open wounds, or inhalation can introduce the compound to enzymatic environments capable of cleaving the linker, resulting in local release of the active vesicant payload. Therefore, This compound must be handled with the same Biosafety Level 2 (BSL-2) and Chemical Safety Level precautions as free Daunorubicin.

          Hazard Identification & Risk Profile

          The following data dictates the PPE selection logic.

          ParameterSpecificationImplications for Safety
          Parent Payload Daunorubicin (CAS: 20830-81-3)DNA intercalator; inhibits topoisomerase II. Known human carcinogen.
          Physical State Red/Orange Crystalline PowderHigh risk of aerosolization during weighing/reconstitution.
          Route of Entry Inhalation, Dermal, IngestionInhalation is the critical risk vector for powders. Dermal contact causes blistering (vesicant).
          Acute Toxicity LD50 (IV, Rat) ~13-20 mg/kgHigh potency. Trace contamination is biologically significant.
          RCRA Code U059 (Daunorubicin)Classified as "Toxic Waste" for disposal purposes.

          Personal Protective Equipment (PPE) Matrix

          Standard "lab safety" is insufficient. The following matrix aligns with ASTM and OSHA standards for handling antineoplastic agents.

          PPE ComponentTechnical RequirementRationale
          Gloves (Inner) Nitrile (4-5 mil), Powder-freePrimary barrier. Must be inspected for micro-tears.
          Gloves (Outer) Nitrile or Neoprene (Extended Cuff), Tested to ASTM D6978 ASTM D6978 certifies resistance to chemotherapy permeation. Latex is generally avoided due to allergen risks.
          Respiratory N95 (Minimum) or PAPR N95 is sufficient only if working within a Biosafety Cabinet (BSC). If powder handling occurs outside a BSC (strongly discouraged), a Powered Air Purifying Respirator (PAPR) is mandatory.
          Body Protection Polyethylene-Coated Gown (Back-Closing)Standard lab coats are absorbent. You require an impervious material to prevent liquid strike-through of solubilized drug.
          Eye Protection Chemical Splash Goggles Safety glasses with side shields are inadequate against aerosols or liquid splashes that can track around the lens.

          Engineering Controls & Containment Logic

          PPE is the last line of defense. The primary barrier must be engineering controls.

          • Primary Containment: All powder weighing and reconstitution must occur inside a Class II, Type B2 Biosafety Cabinet (BSC) . Type B2 (total exhaust) is preferred over Type A2 (recirculating) for volatile chemicals, though Type A2 is acceptable for non-volatile powders like this if minute quantities are used.

          • Negative Pressure: The laboratory room itself should be under negative pressure relative to the corridor to contain any potential airborne release.

          Workflow Visualization: Hierarchy of Protection

          ProtectionHierarchy Risk Risk Assessment: Cytotoxic Prodrug Eng Engineering Control: Class II BSC (Type B2) Risk->Eng Primary Barrier Admin Admin Controls: SOPs & Training Eng->Admin Protocol Compliance PPE PPE Layer: Double Gloves, Gown, N95 Admin->PPE Last Line of Defense User Operator Safety PPE->User Protection Achieved

          Figure 1: The safety hierarchy prioritizes containment (BSC) before reliance on PPE.

          Operational Protocol: Step-by-Step

          Phase A: Donning (Pre-Entry)
          • Shoe Covers: Don shoe covers to prevent tracking trace powder out of the designated zone.

          • Hand Hygiene: Wash hands with soap and water.[1][2]

          • Inner Gloves: Don the first pair of nitrile gloves. Ensure they are tucked under the cuff of your lab shirt.

          • Gown: Don the impervious, back-closing gown.

          • Respiratory/Eye: Don N95 mask followed by splash goggles.

          • Outer Gloves: Don the second pair of ASTM D6978-rated gloves. Crucial: Pull the extended cuff over the wrist of the gown to create a sealed interface.

          Phase B: Handling (Synthesis & Solubilization)
          • Luer-Lock Mandate: When reconstituting, use Luer-lock syringes exclusively. Friction-fit syringes can detach under pressure, causing high-velocity spray of the cytotoxic solution.

          • Negative Pressure Technique: When withdrawing liquid from a vial, do not inject air directly. Use a negative pressure technique or a Closed System Transfer Device (CSTD) (e.g., PhaSeal) to prevent aerosol escape.

          • Absorbent Padding: Line the BSC work surface with plastic-backed absorbent pads (absorbent side up) to catch any micro-droplets.

          Phase C: Doffing (Exit Strategy)

          The doffing process presents the highest risk of self-contamination.

          • Outer Gloves: Remove using the "beak method" (pinch outside, pull off, hold in gloved hand, slide finger under second glove). Discard in Yellow Chemotherapy Waste bin.

          • Gown: Unfasten at neck/waist. Pull away from the body, rolling the outside (contaminated) surface inward.

          • Eye/Mask: Remove goggles by the strap (do not touch the lens). Remove N95.

          • Inner Gloves: Remove last.

          • Wash: Immediate soap and water scrub for 20 seconds.

          Emergency Response: Spill Protocol

          If Ala-Leu-Ala-Leu Daunorubicin HCl (powder or solution) is spilled outside the BSC:

          • Isolate: Alert nearby personnel and cordon off the area.

          • PPE Up: If the spill is significant (>5mL or >5mg), don a second pair of shoe covers and a full-face respirator if available.

          • Neutralization: Unlike simple acids, there is no "neutralizer" for anthracyclines. The goal is physical removal.

          • Clean:

            • Cover spill with absorbent pads (for liquid) or wet towels (for powder—to prevent dust).

            • Clean surface with 1% Sodium Hypochlorite (Bleach) to degrade the peptide linker and oxidize the anthracycline ring, followed by a Sodium Thiosulfate rinse to neutralize the bleach corrosion.

            • Final rinse with Sterile Water.

          Spill Response Logic Flow

          SpillResponse Start Spill Detected Isolate 1. Isolate Area (Evacuate immediate vicinity) Start->Isolate PPE 2. Don Emergency PPE (Double glove, Resp protection) Isolate->PPE Contain 3. Containment (Absorbent pads/Wet wipe) PPE->Contain Decon 4. Chemical Decon (Bleach -> Thiosulfate) Contain->Decon Dispose 5. Disposal (Black RCRA Bin) Decon->Dispose

          Figure 2: Sequential logic for managing cytotoxic spills to minimize exposure.[3][4][5]

          Disposal & Regulatory Compliance

          Daunorubicin is a U-Listed Waste (U059) under the US EPA Resource Conservation and Recovery Act (RCRA).

          • Trace Waste (Yellow Bin): Items with <3% residual weight (empty vials, gloves, gowns).[6][7] These are typically incinerated at a medical waste facility.

          • Bulk Waste (Black Bin):

            • Unused stock solutions.

            • Spill cleanup materials (pads, rags).

            • Vials with visible liquid remaining.

            • Requirement: These must be disposed of as Hazardous Chemical Waste (RCRA U059), not just "medical waste." They require high-temperature incineration.

          References

          • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[8] Centers for Disease Control and Prevention.[9] [Link]

          • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[10][11] OSHA Technical Manual (OTM), Section VI: Chapter 2. [Link]

          • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed Wastes (P and U Lists).[12][Link]

          • ASTM International. ASTM D6978-05: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.[Link]

          Sources

          ×

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.